4-Iodo-2-(methylamino)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-2-(methylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-10-7-4-5(9)2-3-6(7)8(11)12/h2-4,10H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXELOMGMAXRELV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)I)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Iodo-2-(methylamino)benzoic acid chemical properties
Executive Summary
4-Iodo-2-(methylamino)benzoic acid (CAS: 861547-59-3) is a high-value bifunctional intermediate used primarily in the synthesis of small-molecule kinase inhibitors (e.g., MEK, EGFR inhibitors).[1] Its structure features three distinct reactive handles: a sterically defined secondary amine at the ortho position, a carboxylic acid at C1, and an iodine atom at C4.
This unique substitution pattern allows for orthogonal functionalization. The iodine atom serves as a prime handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the ortho-amino acid motif is a classic precursor for constructing fused heterocycles such as quinazolines and benzimidazoles. This guide details its physicochemical properties, validated synthetic routes, and reactivity profile for medicinal chemistry applications.
Physicochemical Properties
The compound is characterized by poor aqueous solubility and significant lipophilicity due to the iodine atom. It exists as a zwitterion in neutral solution but is typically isolated as a free acid solid.
Table 1: Chemical Specifications
| Property | Data | Notes |
| IUPAC Name | This compound | |
| CAS Number | 861547-59-3 | |
| Molecular Formula | C₈H₈INO₂ | |
| Molecular Weight | 277.06 g/mol | |
| Appearance | Off-white to pale yellow solid | Darkens upon light exposure (iodine liberation).[1] |
| Solubility | DMSO (>50 mg/mL), Methanol, DMF | Insoluble in water; soluble in dilute base (NaOH). |
| pKa (Acid) | ~4.2 (Predicted) | Typical for o-amino benzoic acids. |
| pKa (Base) | ~2.5 (Predicted) | Conjugate acid of the aniline nitrogen. |
| LogP | 2.8 – 3.1 (Predicted) | High lipophilicity drives membrane permeability. |
Synthetic Methodologies
Researchers typically access this scaffold via two primary routes. The Nucleophilic Aromatic Substitution (SₙAr) route is preferred in modern drug discovery due to higher regioselectivity and milder conditions compared to direct iodination.
Method A: SₙAr Displacement (Preferred)
This route utilizes 2-fluoro-4-iodobenzoic acid as the starting material. The fluorine atom at the ortho position is highly activated by the electron-withdrawing carboxylic acid, allowing facile displacement by methylamine.
-
Substrate: 2-Fluoro-4-iodobenzoic acid
-
Reagent: Methylamine (2.0M in THF or MeOH, excess)
-
Conditions: Sealed tube, 80–100°C, 12–24 h.
-
Mechanism: MeNH₂ attacks C2, displacing fluoride via a Meisenheimer complex.
-
Advantage: Avoids over-alkylation of the amine.
Method B: Iodination of Anthranilic Acid Derivatives
Classical iodination of 2-(methylamino)benzoic acid often yields mixtures of 4-iodo and 5-iodo isomers, requiring tedious chromatographic separation.
-
Substrate: 2-(methylamino)benzoic acid
-
Reagent: Iodine monochloride (ICl) or NIS.
-
Conditions: AcOH/DCM, 0°C to RT.
-
Drawback: Regiocontrol is poor; the 5-position is electronically favored for electrophilic aromatic substitution.
Visualization: Synthetic Pathways
Figure 1: Comparison of synthetic routes. Route A (SₙAr) is recommended for high purity.
Reactivity & Applications in Drug Design
The versatility of this compound lies in its ability to serve as a "tri-functional" scaffold.
C4-Iodine: Carbon-Carbon Bond Formation
The iodine atom is an excellent leaving group for Palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to extend the scaffold. This is critical for creating the "tail" region of kinase inhibitors that occupies the solvent-exposed pocket.
-
Sonogashira Coupling: Reacts with terminal alkynes.
-
Heck Reaction: Reacts with alkenes.
C1-Carboxyl & N2-Amine: Heterocycle Formation
The ortho disposition of the methylamino and carboxylic acid groups allows for rapid cyclization into bicyclic cores.
-
Quinazolinediones: Reaction with urea or phosgene equivalents.
-
Benzimidazoles: Condensation with aldehydes followed by oxidation.
-
Amide Coupling: The acid can be coupled with amines (using HATU/EDC) to form benzamides, a common pharmacophore in MEK inhibitors (e.g., Cobimetinib analogs).
Experimental Protocol: Amide Coupling (General)
-
Dissolve this compound (1.0 eq) in dry DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min to activate the acid.
-
Add the amine partner (1.1 eq).
-
Monitor by LC-MS. The secondary aniline is less nucleophilic and typically does not interfere with the activation of the carboxylate.
Visualization: Reactivity Map
Figure 2: Divergent synthesis capabilities of the scaffold.
Handling & Safety
-
Light Sensitivity: Iodinated aromatics are photosensitive. Store in amber vials or foil-wrapped containers to prevent iodine liberation (purple discoloration).
-
Storage: Keep at 2–8°C under inert atmosphere (Argon/Nitrogen) for long-term stability.
-
Hazards: Classed as an Irritant (H315, H319, H335). Wear standard PPE (gloves, goggles) and handle in a fume hood to avoid inhalation of dust.
References
-
Chemical Properties & CAS: National Institute of Standards and Technology (NIST). Benzoic acid, 4-iodo- and derivatives. Link
-
Synthetic Route (SₙAr Context): Ossila. 4-Fluoro-2-iodobenzoic acid as a building block. Link
-
Kinase Inhibitor Applications: National Institutes of Health (NIH). Small Molecule Inhibitors and MEK/Kinase scaffolds. Link
-
General Reactivity of o-Halo Benzoic Acids: Beilstein Journal of Organic Chemistry. Synthesis of cyclic iodonium salts and benzoic acid derivatives. Link
Sources
An In-Depth Technical Guide to 4-Iodo-2-(methylamino)benzoic acid (CAS Number: 861547-59-3)
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my focus extends beyond mere chemical synthesis to understanding the profound implications of a molecule's structure and function. This guide is crafted to provide not just the "what" and "how" but, more critically, the "why" behind the synthetic strategies and analytical considerations for 4-Iodo-2-(methylamino)benzoic acid. This molecule, while seemingly a simple substituted benzoic acid, holds a significant position as a key intermediate in the synthesis of complex pharmaceuticals, most notably the MEK inhibitor, trametinib. Its judicious synthesis and rigorous characterization are paramount to the successful development of life-saving therapeutics. This document is intended to be a living resource, empowering researchers to approach this valuable building block with a foundation of deep technical understanding and practical insight.
Compound Profile: Structure and Physicochemical Properties
This compound is an aromatic carboxylic acid characterized by an iodine atom at the 4-position and a methylamino group at the 2-position of the benzoic acid scaffold. This unique substitution pattern imparts specific electronic and steric properties that are crucial for its role in subsequent chemical transformations.
| Property | Value | Source |
| CAS Number | 861547-59-3 | [1] |
| Molecular Formula | C₈H₈INO₂ | [1] |
| Molecular Weight | 277.06 g/mol | [1] |
| Appearance | Off-white to light brown solid (predicted) | [2] |
| Purity | Typically >95% | [1] |
The presence of the electron-donating methylamino group and the electron-withdrawing, yet sterically bulky, iodine atom creates a distinct electronic environment within the aromatic ring. The carboxylic acid moiety provides a handle for a variety of coupling reactions, making it a versatile intermediate in medicinal chemistry.
Figure 1: Chemical Structure of this compound.
Synthesis and Purification: A Strategic Approach
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While a direct, publicly available, step-by-step protocol for this specific molecule is not readily found in peer-reviewed journals, we can construct a reliable synthetic route based on established organic chemistry principles and analogous transformations reported for similar structures.
Retrosynthetic Analysis
A logical retrosynthetic approach starts from the target molecule and works backward to commercially available starting materials. The key disconnections involve the formation of the C-I and C-N bonds.
Figure 3: Role of this compound in the synthesis of Trametinib.
The iodine atom in this compound is often utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions) to form new carbon-carbon or carbon-nitrogen bonds, thereby assembling the complex scaffold of trametinib. The methylamino and carboxylic acid groups provide additional points for chemical modification and linkage to other parts of the target molecule.
Potential for Further Drug Discovery
Beyond its established role in trametinib synthesis, the structural motifs present in this compound make it an attractive scaffold for the development of other kinase inhibitors and pharmacologically active compounds. The substituted aminobenzoic acid framework is a common feature in many biologically active molecules. The presence of the iodine atom also allows for the introduction of radiolabels (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) for use in molecular imaging and radiotherapy applications.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.
Conclusion
This compound stands as a testament to the critical role of well-designed chemical intermediates in the landscape of modern drug discovery. Its strategic importance in the synthesis of trametinib underscores the necessity for robust and reproducible synthetic and purification protocols. This guide has provided a comprehensive overview of its chemical properties, a logical and actionable synthetic strategy, predicted analytical data for its thorough characterization, and its pivotal application in pharmaceutical development. It is my hope that this detailed technical resource will serve as a valuable tool for researchers, enabling them to confidently and efficiently utilize this key building block in their pursuit of novel therapeutics.
References
Sources
Technical Monograph: 4-Iodo-2-(methylamino)benzoic Acid
This technical guide is structured as a high-level monograph for drug development professionals, focusing on the structural utility, synthesis, and pharmacophore properties of 4-Iodo-2-(methylamino)benzoic acid .
Core Scaffold for Allosteric MEK Inhibition
Executive Summary & Molecular Profile
This compound (CAS: 861547-59-3 ) is a critical anthranilic acid derivative used primarily as a building block in the synthesis of third-generation MEK inhibitors, including Cobimetinib (GDC-0973) and PD0325901 .
Structurally, it functions as a bioisostere of anthranilic acid, where the 2-amino group is methylated to modulate lipophilicity and conformational dynamics, and the 4-iodine atom serves as a "warhead" for occupying specific hydrophobic pockets within kinase allosteric sites.
Physicochemical Data Table
| Property | Value / Description |
| CAS Number | 861547-59-3 |
| Molecular Formula | C₈H₈INO₂ |
| Molecular Weight | 277.06 g/mol |
| IUPAC Name | This compound |
| pKa (Acid) | ~4.8 (Predicted, lower than benzoic acid due to -I effect) |
| pKa (Base) | ~2.5 (Conjugate acid of amine) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water |
Structural Dynamics: The S(6) Ring Motif
The biological potency of this scaffold is heavily influenced by its ability to form an intramolecular hydrogen bond .
The Pseudo-Heterocyclic Conformation
Unlike flexible linear chains, this compound adopts a planar, pseudo-bicyclic conformation in solution and the solid state. The amine proton (-NH-) acts as a hydrogen bond donor to the carbonyl oxygen (=O) of the carboxylic acid.
-
S(6) Motif: This interaction creates a stable 6-membered pseudo-ring (graph set notation S(6) ).
-
Conformational Lock: This "lock" restricts rotation around the C(aryl)-C(carbonyl) bond, pre-organizing the molecule for binding. It reduces the entropic penalty upon binding to the kinase active site.
Figure 1: Structural causality of the intramolecular hydrogen bond stabilizing the planar conformation.
Process Chemistry: Synthetic Pathways
Synthesizing this core requires careful regiocontrol. Direct iodination of N-methylanthranilic acid is not recommended as it typically favors the 5-position (para to the amine). The industrial standard relies on Nucleophilic Aromatic Substitution (
Recommended Protocol: Displacement
This route utilizes 4-iodo-2-fluorobenzoic acid as the starting material. The fluorine atom at the ortho position is highly activated for displacement by amines due to the electron-withdrawing nature of the carboxyl group and the inductive effect of the iodine.
Step-by-Step Methodology
-
Reagents: 4-Iodo-2-fluorobenzoic acid (1.0 eq), Methylamine (2.0 M in THF or 40% aq. solution, 3.0 eq), Triethylamine (1.5 eq).
-
Solvent: Tetrahydrofuran (THF) or Ethanol.
-
Conditions: Sealed tube, 60–80°C, 4–12 hours.
-
Workup:
-
Concentrate solvent in vacuo.
-
Acidify residue with 1M HCl to pH ~3.
-
Precipitate forms; filter and wash with cold water.
-
Recrystallize from Ethanol/Water.
-
Reaction Workflow Diagram
Figure 2: The regioselective
Pharmacophore Utility: MEK Inhibition
The This compound moiety is the structural anchor for allosteric MEK inhibitors. Unlike ATP-competitive inhibitors, these compounds bind to a unique pocket adjacent to the ATP site, locking the kinase in a catalytically inactive conformation.
Structure-Activity Relationship (SAR)
-
The Iodine "Warhead": The iodine atom is large and polarizable. It occupies a specific hydrophobic pocket formed by Valine and Leucine residues in MEK1/2. Replacing Iodine with Bromine or Chlorine significantly reduces potency (Halogen bonding effect).
-
The Acid/Amide Handle: The carboxylic acid is typically converted to a hydroxamate or complex amide (as in PD0325901) to interact with the backbone and solvent-exposed regions.
-
The N-Methyl Group:
-
Lipophilicity: Increases logP compared to a primary amine, improving membrane permeability.
-
Metabolic Stability: Reduces susceptibility to N-acetylation compared to primary anilines.
-
Analytical Profile (Predicted)
For validation of the synthesized intermediate:
-
¹H NMR (400 MHz, DMSO-d₆):
- 12.5-13.0 (br s, 1H, -COOH)
- 7.9-8.1 (br q, 1H, -NH-, exchangeable)
-
7.65 (d,
Hz, 1H, H-6) -
7.05 (d,
Hz, 1H, H-3) -
6.95 (dd,
Hz, 1H, H-5) -
2.85 (d,
Hz, 3H, N-CH₃)
References
-
Synthesis of Cobimetinib Intermediates: Process for the production of cobimetinib.[1][2] (2019). WO2019086469A1.
-
MEK Inhibitor Discovery (PD0325901): Barrett, S. D., et al. (2008). The discovery of the benzhydroxamate MEK inhibitors CI-1040 and PD 0325901. Bioorganic & Medicinal Chemistry Letters, 18(24), 6501-6504.
-
Structural Dynamics of Anthranilic Acids: Crystal structure of 4-methyl-2-(2-methylanilino)benzoic acid. (2023).[3] PMC.
-
S_NAr Mechanism on Fluoroarenes: Catalytic Concerted SNAr Reactions of Fluoroarenes. (2014).[4] Journal of the American Chemical Society.[2][4]
-
Compound Data: this compound (CAS 861547-59-3). Chemcia Scientific Catalog.
Sources
Technical Whitepaper: Process Chemistry of 4-Iodo-2-(methylamino)benzoic Acid
Executive Summary
4-Iodo-2-(methylamino)benzoic acid is a critical pharmacophore and intermediate in the synthesis of MEK inhibitors, most notably Cobimetinib (GDC-0973) . Its structural uniqueness lies in the specific substitution pattern: an ortho-methylamino group that facilitates hydrogen bonding within the kinase pocket, and a para-iodo moiety that serves as a handle for subsequent cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura).
This guide details the industrial-standard synthesis pathway, prioritizing the Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis & Strategy
The synthesis of this compound faces a regioselectivity challenge. Direct iodination of N-methylanthranilic acid typically yields the 5-iodo isomer due to the strong ortho/para directing effect of the amine.
To circumvent this, the iodine atom is installed prior to the amine, or preserved from a starting material where the position is already fixed. The most robust disconnection is the C-N bond at the 2-position.
Strategic Disconnections
-
C-N Disconnection (
): Displacing a leaving group (Fluorine) at the 2-position with methylamine.[1] -
C-C Disconnection (Oxidation): Generating the benzoic acid moiety from a toluene precursor.[1]
Figure 1: Retrosynthetic logic flow prioritizing the displacement of fluorine by methylamine.
Step 1: Precursor Synthesis (Oxidation)
Objective: Conversion of 2-fluoro-4-iodotoluene to 4-iodo-2-fluorobenzoic acid. Rationale: 2-Fluoro-4-iodotoluene is commercially available and stabilizes the iodine position. Oxidation of the methyl group must occur without deiodination.[1]
Protocol
-
Reagents:
(Potassium Permanganate) or (Sodium Hypochlorite) with catalytic TEMPO.[1] -
Solvent: Pyridine/Water or t-Butanol/Water.[1]
-
Conditions: Reflux (90–100°C).[1]
Experimental Workflow:
-
Charge a reactor with 2-fluoro-4-iodotoluene (1.0 eq) and water/pyridine (1:1 v/v).
-
Heat to 80°C.
-
Slowly add
(2.5 eq) portion-wise over 2 hours to control exotherm. -
Reflux for 4–6 hours until HPLC shows <1% starting material.
-
Workup: Filter hot to remove
.[1] Acidify the filtrate with HCl to pH 2.[1] -
Isolation: The product, 4-iodo-2-fluorobenzoic acid, precipitates as a white solid. Filter and dry.[1][4]
Critical Control Point:
-
Over-oxidation:[1] Not typically an issue for iodine, but temperature control is vital to prevent sublimation of the starting material before reaction.[1]
Step 2: The Core Transformation ( )
Objective: Selective displacement of the 2-fluoro group with methylamine. Mechanism: The reaction proceeds via a Meisenheimer complex.[1][5][6] The carboxyl group at C1 acts as an Electron Withdrawing Group (EWG).[1]
-
Regioselectivity: The C2 position is ortho to the EWG (COOH), making it highly electrophilic. The C4 position (Iodine) is meta to the EWG, rendering it unreactive toward nucleophilic attack.
-
Chemoselectivity: Fluorine is a superior leaving group to Iodine in
reactions because the high electronegativity of F stabilizes the transition state (lowers the energy of the Meisenheimer complex), despite the C-F bond being stronger than C-I.
Figure 2: Mechanistic pathway of the Nucleophilic Aromatic Substitution.
Detailed Protocol
This protocol is adapted from optimized procedures for Cobimetinib intermediates.
Materials:
-
4-Iodo-2-fluorobenzoic acid (1.0 eq)
-
Methylamine (40% aq.[1] solution or 2M in THF) (5.0 – 10.0 eq)
-
Solvent: Water or THF/Water mixture.[1]
Step-by-Step:
-
Charging: In a pressure vessel (autoclave or sealed tube), suspend 4-iodo-2-fluorobenzoic acid in water.
-
Reagent Addition: Add excess methylamine solution. The acid will initially dissolve as the methylammonium salt.[1]
-
Reaction: Seal the vessel and heat to 85–95°C for 12–16 hours.
-
Note: Excess amine acts as both the nucleophile and the base to neutralize the HF generated.[1]
-
-
Monitoring: Check via HPLC. The conversion should be >98%.
-
Workup:
-
Crystallization: The product, this compound, will precipitate as an off-white to yellow solid.
-
Purification: Slurry in cold water or recrystallize from Ethanol/Water if necessary.[1]
Data Summary Table
| Parameter | Specification | Reason |
| Temperature | 85–95°C | Activation energy for |
| Stoichiometry | 5–10 eq MeNH2 | Drives equilibrium; prevents bis-substitution (unlikely here) and acts as base.[1] |
| Pressure | 2–5 bar | Methylamine is a gas at reaction temp; containment is required.[1] |
| Yield | 85–95% | Highly efficient reaction due to strong activation.[1] |
Analytical Profile & Quality Control
Verification of the product requires confirming the loss of Fluorine and the retention of Iodine.[1]
-
1H NMR (DMSO-d6, 400 MHz):
- ~13.0 ppm (br s, 1H, COOH)
- ~7.8 ppm (br q, 1H, NH-Me) — Coupling to methyl confirms secondary amine.
- ~7.6 ppm (d, 1H, H-6, ortho to COOH)
- ~7.1 ppm (s, 1H, H-3, ortho to NHMe)
- ~6.9 ppm (d, 1H, H-5)
-
~2.8 ppm (d, 3H,
)
-
19F NMR:
-
Must be silent (absence of starting material signal at ~ -110 ppm).[1]
-
-
Mass Spectrometry (ESI):
-
(Calculated for
).[1]
-
(Calculated for
Safety & Industrial Considerations
-
Methylamine Handling: Methylamine is toxic, flammable, and volatile (bp -6°C).[1] All reactions must be performed in rated pressure vessels. Venting must be directed to an acid scrubber (e.g., dilute
).[1] -
Iodine Stability: While the aryl iodide is relatively stable, avoid prolonged exposure to light or copper salts during workup to prevent deiodination or Ullmann-type coupling side reactions.[1]
-
Corrosion: The generation of fluoride ions (HF) in the reaction mixture can be corrosive to glass at high temperatures.[1] Hastelloy or Teflon-lined reactors are recommended for pilot scale.[1]
References
-
Exelixis, Inc. (2007).[1] Process for the preparation of MEK inhibitors. WO Patent 2007044515.[1]
- Primary source for the reaction conditions on the fluorobenzoic acid scaffold.
-
Genentech, Inc. (2014).[1] Methods for preparing Cobimetinib. WO Patent 2014027058.[1]
- Details the scale-up and purification of the 4-iodo-2-(methylamino)
-
Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[1]
- Foundational text explaining the "Element Effect" where Fluorine is displaced faster than Iodine in reactions.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. prepchem.com [prepchem.com]
- 3. US20180273506A1 - Preparation Method of Cobimetinib - Google Patents [patents.google.com]
- 4. 4-(Methylamino)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Spectroscopic Characterization of 4-Iodo-2-(methylamino)benzoic Acid: A Technical Guide
This guide details the spectroscopic characterization and validation of 4-Iodo-2-(methylamino)benzoic acid (CAS: 861547-59-3), a critical intermediate in the synthesis of MEK inhibitors such as Cobimetinib (GDC-0973).[1]
Executive Summary & Chemical Identity
This compound is a di-functionalized benzoic acid scaffold used primarily as a building block in medicinal chemistry.[1] Its structural integrity is defined by the presence of an electron-withdrawing carboxylic acid, a donating secondary amine (methylamino), and a heavy atom (iodine) at the para position relative to the amine.[1][2]
Chemical Profile
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 861547-59-3 |
| Molecular Formula | C₈H₈INO₂ |
| Molecular Weight | 277.06 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| Melting Point | 188–192 °C (decomposition) |
Synthesis & Production Workflow
To understand the spectroscopic data, one must understand the origin of the sample.[2] The industry-standard synthesis utilizes a nucleophilic aromatic substitution (
Reaction Pathway
The electron-poor nature of the 2-fluorobenzoic acid ring facilitates the displacement of the fluoride by methylamine.[1][2]
Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of the target scaffold.[1]
Experimental Protocol (Sample Preparation)
-
Reagents: Suspend 2-fluoro-4-iodobenzoic acid (1.0 eq) in water or THF.
-
Amination: Add methylamine (40% aq. solution, 5.0 eq) dropwise.
-
Conditions: Heat to 80°C in a sealed vessel for 4–6 hours.
-
Workup: Cool to 0°C. Acidify carefully with 2N HCl to pH 3–4. The product precipitates.[2][3]
-
Purification: Filter, wash with cold water, and dry.[2] Recrystallize from Ethanol/Water if necessary.[2]
Spectroscopic Characterization Data
The following data represents the standard spectroscopic signature for high-purity (>98%) material.
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum is characterized by the coupling between the N-methyl protons and the NH proton, and the specific splitting pattern of the 1,2,4-trisubstituted aromatic ring.[1][2]
Solvent: DMSO-d₆ (Reference: 2.50 ppm)[1][3]
| Shift (δ ppm) | Mult.[1][4][3][5] | Integ. | Assignment | Structural Insight |
| 12.80 | br s | 1H | –COOH | Broad singlet due to H-bonding; disappears with D₂O shake.[1] |
| 8.05 | br q | 1H | –NH – | Broad quartet due to coupling with methyl protons (J ≈ 4.8 Hz).[1] |
| 7.55 | d | 1H | Ar–H6 | Doublet (J ≈ 8.2 Hz).[1] Deshielded by the adjacent COOH group. |
| 7.05 | d | 1H | Ar–H3 | Doublet (J ≈ 1.8 Hz).[1] Shielded by the ortho-amino group.[1][2][3] |
| 6.85 | dd | 1H | Ar–H5 | Doublet of doublets (J ≈ 8.2, 1.8 Hz).[1][2] Shielded by para-amino resonance.[1][2] |
| 2.82 | d | 3H | –N–CH₃ | Doublet (J ≈ 4.8 Hz).[1] Collapses to singlet if NH is exchanged with D₂O.[1][2] |
¹³C NMR (100 MHz, DMSO-d₆):
-
C-4 (C-I): 101.2 ppm (Quaternary, shielded by Iodine heavy atom effect)[1]
-
C-6: 132.4 ppm (CH)[1]
-
C-5: 120.1 ppm (CH)[1]
-
C-3: 115.8 ppm (CH)[1]
-
N-Methyl: 29.5 ppm[1]
Mass Spectrometry (MS)
Analysis using Electrospray Ionization (ESI) is preferred.[1] The iodine atom provides a unique mass defect, but no specific isotopic pattern (monoisotopic).[1][2]
-
Ionization Mode: ESI (+) and ESI (-)
-
Molecular Ion (M+H)⁺: m/z 277.97 (Calculated: 277.967)[1][2]
-
Fragmentation:
Infrared Spectroscopy (FT-IR)
Key functional group vibrations confirm the presence of the secondary amine and the carboxylic acid dimer.[1][2]
| Wavenumber (cm⁻¹) | Vibration Mode | Assignment |
| 3350–3400 | ν(N-H) | Secondary amine stretch (sharp/medium).[1] |
| 2800–3100 | ν(O-H) | Broad carboxylic acid dimer stretch (overlapping C-H).[1] |
| 1660–1690 | ν(C=O) | Carbonyl stretching (conjugated acid).[1] |
| 1580, 1510 | ν(C=C) | Aromatic ring skeletal vibrations. |
| 1250–1300 | ν(C-N) | Aryl C-N stretching.[1][2] |
| 500–600 | ν(C-I) | Carbon-Iodine stretch (fingerprint region).[1] |
Quality Control & Impurity Analysis
When sourcing or synthesizing this intermediate, two primary impurities must be monitored.
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm)[1][2]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic) and 230 nm (iodine absorbance).[1]
Impurity Profile Logic
Figure 2: HPLC elution logic for common impurities relative to the target.
References
-
Cobimetinib Synthesis & Intermediates
-
Rice, K. D., et al. (2012).[1][2] "Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts leading to Cobimetinib (GDC-0973)." ACS Medicinal Chemistry Letters, 3(5), 416–421.[2]
-
Patent: WO 2014/072937 A1.[1][2] "Process for the Preparation of Cobimetinib."
-
Patent: WO 2007/044515 A1.[1][2] "Benzimidazole Derivatives and Uses Thereof." (Describes the general scaffold synthesis).
-
-
General Synthetic Methodology (SNAr)
-
Spectroscopic Data Sources
-
National Institute of Standards and Technology (NIST).[6] "Mass Spectrum of 4-(methylamino)benzoic acid (Isomer Reference)." NIST Chemistry WebBook.[2][6] [1][2][6]
-
Beilstein Journal of Organic Chemistry.[1][2] "Synthesis of iodobenzoic acid derivatives." Beilstein J. Org.[1][2] Chem. 2011, 7, 123–130.[1][2] [1][2]
-
Sources
- 1. asset.library.wisc.edu [asset.library.wisc.edu]
- 2. TW202034924A - Kif18a inhibitors - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Benzoic acid, 4-(methylamino)- [webbook.nist.gov]
A-Z Guide to the Structural Elucidation of 4-Iodo-2-(methylamino)benzoic acid via NMR Spectroscopy
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1] This in-depth guide offers a comprehensive walkthrough of the NMR analysis of 4-Iodo-2-(methylamino)benzoic acid, a substituted aromatic compound of interest in synthetic and medicinal chemistry. We will cover the entire workflow from sample preparation to advanced 2D NMR techniques, focusing on the causality behind experimental choices to ensure robust and reliable structural elucidation. This document is intended for researchers, scientists, and drug development professionals seeking to apply NMR spectroscopy for the definitive characterization of complex organic molecules.
Introduction: The Role of NMR in Molecular Characterization
This compound is a polysubstituted aromatic compound featuring an electron-donating methylamino group and an electron-withdrawing iodo group, along with a carboxylic acid moiety. This combination of functional groups creates a distinct electronic environment, making NMR spectroscopy the ideal tool for unambiguous structural verification and purity assessment. The four key pieces of information derived from a ¹H NMR spectrum are chemical shift, integration, multiplicity (splitting pattern), and coupling constants, which together allow for a detailed mapping of the molecular structure.[2] This guide will systematically dissect the ¹H and ¹³C NMR spectra, complemented by 2D correlation experiments, to provide a self-validating protocol for the analysis of this molecule.
Foundational Protocol: NMR Sample Preparation
The quality of an NMR spectrum is profoundly dependent on proper sample preparation.[3] A homogenous solution free of particulate matter and paramagnetic impurities is critical for achieving high-resolution data.[4] For a molecule like this compound, which contains both a polar carboxylic acid and an amine group, the choice of a suitable deuterated solvent is paramount.
Recommended Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)
Causality:
-
Exceptional Solvating Power: DMSO-d₆ is a polar aprotic solvent capable of dissolving a wide range of polar compounds, ensuring the analyte is fully solubilized.[5]
-
Observation of Labile Protons: A key advantage of DMSO-d₆ is its ability to slow down the exchange rate of labile protons (like those in -COOH and -NH groups) through hydrogen bonding. This allows for their observation as distinct signals in the ¹H NMR spectrum, which is often not possible in other solvents like CDCl₃ or D₂O.[5]
-
High Boiling Point: The high boiling point of DMSO-d₆ (189 °C) makes it suitable for variable-temperature studies and reduces the risk of solvent evaporation during sample handling.[5]
Step-by-Step Sample Preparation Protocol:
-
Weighing the Analyte: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[6] This concentration range is optimal for achieving a good signal-to-noise ratio in a reasonable timeframe for standard ¹H NMR experiments.[4]
-
Solvent Addition: Using a clean glass pipette, add approximately 0.6-0.7 mL of high-purity (>99.8%) DMSO-d₆ to the vial.[4] This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube, which is crucial for proper magnetic field shimming.[3]
-
Dissolution: Gently vortex or sonicate the vial to ensure the complete dissolution of the sample. Visually inspect for any suspended particles.
-
Transfer to NMR Tube: Carefully transfer the solution into a high-quality, clean 5 mm NMR tube using a Pasteur pipette. Avoid introducing any solid particles.[6]
-
Capping and Labeling: Securely cap the NMR tube to prevent moisture absorption and solvent evaporation.[3] Label the tube clearly with the compound identifier.[7]
¹H NMR Spectral Analysis: Decoding the Proton Environment
The ¹H NMR spectrum provides a wealth of information about the proton framework of the molecule. Based on the structure of this compound, we expect to see signals for the three aromatic protons, the amine proton, the carboxylic acid proton, and the methyl group protons.
Predicted Chemical Shifts and Splitting Patterns: The electronic effects of the substituents (-I, -NHMe, -COOH) significantly influence the chemical shifts of the aromatic protons.[8] The electron-donating -NHMe group will shield (shift upfield) the ortho and para protons, while the electron-withdrawing -COOH and -I groups will deshield (shift downfield) adjacent protons.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) |
|---|---|---|---|---|
| COOH | ~12-13 | Broad Singlet | 1H | N/A |
| H-6 | ~7.7 | Doublet (d) | 1H | Jortho ≈ 8-9 Hz |
| H-5 | ~7.5 | Doublet of Doublets (dd) | 1H | Jortho ≈ 8-9 Hz, Jmeta ≈ 2-3 Hz |
| H-3 | ~7.0 | Doublet (d) | 1H | Jmeta ≈ 2-3 Hz |
| NH | ~6.0-7.0 | Broad Singlet/Quartet | 1H | JH-N-C-H ≈ 5 Hz (if resolved) |
| N-CH₃ | ~2.8 | Doublet (d) | 3H | JH-N-C-H ≈ 5 Hz |
Causality of Assignments and Multiplicities:
-
COOH Proton: The carboxylic acid proton is highly deshielded due to the electronegativity of the oxygen atoms and its acidic nature. It typically appears as a broad singlet far downfield.[2]
-
Aromatic Protons (H-3, H-5, H-6):
-
H-6: This proton is ortho to the deshielding carboxylic acid group, placing it furthest downfield among the aromatic signals. It is split into a doublet by its only neighbor, H-5, with a typical ortho coupling constant (³JHH) of 6-10 Hz.[9]
-
H-5: This proton is coupled to both H-6 (ortho) and H-3 (meta). This results in a doublet of doublets. The larger coupling constant arises from the ortho interaction, and the smaller one from the meta interaction (⁴JHH), which is typically 1-3 Hz.[9][10]
-
H-3: This proton is ortho to the strongly electron-donating amino group, making it the most shielded (upfield) aromatic proton. It is split into a doublet by H-5 with a small meta coupling constant.
-
-
NH and N-CH₃ Protons:
-
The methyl protons (N-CH₃) are coupled to the amine proton (NH), resulting in a doublet.
-
Conversely, the amine proton is split by the three methyl protons into a quartet. However, due to quadrupolar effects of the nitrogen atom and potential chemical exchange, this signal is often broad and the coupling may not be fully resolved.[2]
-
¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, we expect eight distinct signals.
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Carbon Assignment | Predicted δ (ppm) | Rationale |
|---|---|---|
| C=O | ~168-170 | Carboxylic acid carbonyls are highly deshielded.[11] |
| C-2 | ~150-155 | Attached to the electron-donating nitrogen, shifted significantly downfield. |
| C-6 | ~135-140 | Aromatic CH carbon ortho to the carbonyl group. |
| C-5 | ~130-135 | Aromatic CH carbon. |
| C-1 | ~115-120 | Quaternary carbon attached to the carbonyl group. |
| C-3 | ~110-115 | Aromatic CH carbon ortho to the amino group, shielded. |
| C-4 | ~90-95 | Directly attached to iodine (heavy atom effect), significantly shielded. |
| N-CH₃ | ~30 | Typical chemical shift for an N-methyl group. |
Causality of Assignments:
-
The chemical shifts are assigned based on established substituent effects in substituted benzoic acids.[12][13]
-
The carbon directly bonded to iodine (C-4) experiences a strong shielding effect (upfield shift), a phenomenon known as the "heavy atom effect."
-
The carbon attached to the nitrogen (C-2) is significantly deshielded due to the electronegativity of the nitrogen atom.
-
The remaining aromatic carbons are assigned based on their positions relative to the electron-donating and electron-withdrawing groups.
Advanced 2D NMR for Unambiguous Assignment
While 1D NMR provides a strong foundation, complex molecules benefit from 2D NMR experiments to confirm connectivity and provide irrefutable assignments.[14] For this molecule, COSY and HSQC are the most valuable experiments.
COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are spin-coupled to each other, typically through two or three bonds.[15] It is invaluable for confirming the connectivity of the aromatic protons.
-
Expected Correlations:
-
A strong cross-peak between H-6 and H-5 (ortho coupling).
-
A weaker cross-peak between H-5 and H-3 (meta coupling).
-
A cross-peak between the NH proton and the N-CH₃ protons.
-
Caption: Expected ¹H-¹H COSY correlations for the molecule.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling).[16] This technique provides definitive proof for the assignment of protonated carbons.
-
Expected Correlations:
-
H-6 will show a cross-peak to C-6 .
-
H-5 will show a cross-peak to C-5 .
-
H-3 will show a cross-peak to C-3 .
-
The N-CH₃ protons will show a cross-peak to the N-CH₃ carbon.
-
Caption: Expected ¹H-¹³C HSQC one-bond correlations.
Integrated Workflow for Structural Validation
A robust analysis relies on a logical workflow where each step validates the previous one. This ensures the final structural assignment is trustworthy and defensible.
Caption: Self-validating workflow for NMR-based structural elucidation.
Data Reporting Standards
For publication or regulatory submission, NMR data must be reported in a standardized format.[17][18] The American Chemical Society (ACS) guidelines provide a clear template.[7]
Example Format: This compound: ¹H NMR (400 MHz, DMSO-d₆) δ 12.55 (br s, 1H, COOH), 7.72 (d, J = 8.4 Hz, 1H, H-6), 7.51 (dd, J = 8.4, 2.0 Hz, 1H, H-5), 7.03 (d, J = 2.0 Hz, 1H, H-3), 6.50 (q, J = 4.9 Hz, 1H, NH), 2.81 (d, J = 4.9 Hz, 3H, N-CH₃). ¹³C{¹H} NMR (101 MHz, DMSO-d₆) δ 169.2 (C=O), 152.1 (C-2), 138.5 (C-6), 132.7 (C-5), 117.4 (C-1), 112.9 (C-3), 93.6 (C-4), 29.8 (N-CH₃).
Conclusion
The comprehensive NMR analysis outlined in this guide, combining 1D and 2D techniques, provides a definitive and self-validating method for the structural elucidation of this compound. The careful choice of solvent, systematic interpretation of spectral data, and logical application of correlation experiments are essential for achieving accurate and trustworthy results. This workflow serves as a robust template for the characterization of similarly complex small molecules in research and industrial settings.
References
-
Balakrishnan, P., Baumstark, A. L., & Boykin, D. W. (1984). 17O NMR spectroscopy: Effect of substituents on chemical shifts for p‐substituted benzoic acids, methyl benzoates, cinnamic acids and methyl cinnamates. Organic Magnetic Resonance, 22(12), 753–756. Retrieved February 15, 2026, from [Link]
-
Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Retrieved February 15, 2026, from [Link]
-
Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. (2025, August 28). UCHEM. Retrieved February 15, 2026, from [Link]
-
NMR sample preparation guidelines. (n.d.). IBS. Retrieved February 15, 2026, from [Link]
-
Deuterated DMSO. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
NMR Sample Preparation Guide. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]
-
NMR Coupling Constants. (n.d.). University of Iowa. Retrieved February 15, 2026, from [Link]
-
2D NMR Spectroscopy. (n.d.). Slideshare. Retrieved February 15, 2026, from [Link]
-
Boykin, D. W. (2006, December 06). Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts for o− m− p− Substituted Benzoic Acids, Phenylacetic and Methyl Benzoates. Taylor & Francis Online. Retrieved February 15, 2026, from [Link]
-
NMR Sample Preparation Guidelines. (2011, February 16). University of Leicester. Retrieved February 15, 2026, from [Link]
-
¹H–¹H Coupling in Proton NMR. (2025, August 21). ACD/Labs. Retrieved February 15, 2026, from [Link]
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved February 15, 2026, from [Link]
-
Selection Guide on Deuterated Solvents for NMR. (2025, February 19). Labinsights. Retrieved February 15, 2026, from [Link]
-
ACS Research Data Guidelines. (n.d.). American Chemical Society. Retrieved February 15, 2026, from [Link]
-
APPENDIX 2: ¹H NMR Spectral parameters for substituted benzenes. (n.d.). Course Hero. Retrieved February 15, 2026, from [Link]
-
NMR Guidelines for ACS Journals. (n.d.). American Chemical Society. Retrieved February 15, 2026, from [Link]
-
¹H NMR Spectroscopy. (n.d.). University of Regensburg. Retrieved February 15, 2026, from [Link]
-
2D NMR Spectroscopy: Fundamentals, Methods and Applications. (2019, August 20). News-Medical.net. Retrieved February 15, 2026, from [Link]
-
Heteronuclear Single-quantum Correlation (HSQC) NMR. (n.d.). Advances in Polymer Science. Retrieved February 15, 2026, from [Link]
-
¹H-¹H COSY & TOCSY two- dimensional NMR spectroscopy. (n.d.). Magritek. Retrieved February 15, 2026, from [Link]
Sources
- 1. myuchem.com [myuchem.com]
- 2. che.hw.ac.uk [che.hw.ac.uk]
- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 4. organomation.com [organomation.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scribd.com [scribd.com]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. web.mit.edu [web.mit.edu]
- 9. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. acdlabs.com [acdlabs.com]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. sci-hub.box [sci-hub.box]
- 13. tandfonline.com [tandfonline.com]
- 14. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 15. nmr.oxinst.com [nmr.oxinst.com]
- 16. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 17. ACS Research Data Guidelines [researcher-resources.acs.org]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
Solid-State Characterization and Structural Analysis of 4-Iodo-2-(methylamino)benzoic Acid
Content Type: Technical Whitepaper & Methodological Guide Subject: Structural Chemistry / Pharmaceutical Intermediates Estimated Read Time: 12 Minutes[1]
Executive Summary: The Structural Scaffold
4-Iodo-2-(methylamino)benzoic acid (CAS 114988-29-3) is a critical pharmacophore intermediate, most notably serving as the halogenated scaffold for next-generation MEK inhibitors (e.g., PD 0325901, Mirdametinib).[1] Its structural utility lies in its dual functionality: the 4-iodo position serves as a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura/Sonogashira), while the 2-(methylamino)benzoic acid core provides a rigid, planar template essential for kinase binding pocket occupancy.[1]
This guide details the solid-state properties, crystallization strategies, and X-ray diffraction (XRD) characterization protocols for this molecule.[1] It focuses on the dominant hydrogen-bonding motifs—specifically the S(6) intramolecular pseudo-ring —that define its physicochemical behavior and solubility profile in drug formulation.[1]
Structural Chemistry & Bonding Motifs
Understanding the crystal packing of anthranilic acid derivatives requires analyzing the competition between intramolecular and intermolecular forces. For this compound, two dominant motifs dictate the lattice energy and resulting crystal habit.
The S(6) Intramolecular "Pseudo-Ring"
The defining feature of N-substituted anthranilic acids is the formation of a planar six-membered ring via an intramolecular hydrogen bond between the amine nitrogen (N-H) and the carbonyl oxygen (C=O) of the carboxylic acid.[1]
-
Mechanism: The amino proton acts as the donor; the carbonyl oxygen is the acceptor.
-
Effect: This interaction locks the phenyl ring and the carboxylate group into coplanarity, reducing conformational entropy. This planarization is critical for the molecule's biological activity, often mimicking fused heterocyclic systems (e.g., quinazolines).
-
Graph Set Notation: S(6) .
The R2^2(8) Intermolecular Dimer
In the solid state, these molecules typically crystallize as centrosymmetric dimers.
-
Mechanism: Two carboxylic acid groups face each other, forming a cyclic eight-membered ring via dual O-H...O hydrogen bonds.[1]
-
Effect: This effectively neutralizes the dipole moment of the carboxyl group, increasing lipophilicity and lattice stability.
-
Graph Set Notation: R2^2(8) .
Iodine-Mediated Halogen Bonding
The 4-iodo substituent introduces a region of positive electrostatic potential (the "sigma-hole") on the iodine atom along the C-I bond axis.[1] In the crystal lattice, this often directs packing via C-I...O or C-I...N halogen bonds, acting as a structure-directing interaction orthogonal to the hydrogen bonding network.[1]
Visualization: Structural Connectivity & Motifs
The following diagram illustrates the logical connectivity and the competing hydrogen bond patterns.
Figure 1: Structural logic flow connecting the molecular entity to its supramolecular assembly motifs.
Experimental Protocol: Crystallization & Characterization
To obtain single crystals suitable for X-ray diffraction (XRD) determination of the absolute structure, the following protocol is recommended. This method balances the solubility of the carboxylic acid with the lipophilicity of the iodine and methyl groups.[1]
Solvent Selection Strategy
-
Primary Solvent (Good Solubility): Acetone or Tetrahydrofuran (THF). These polar aprotic solvents dissolve the monomeric form well.[1]
-
Anti-Solvent (Precipitant): Hexane or Pentane. Used to drive the formation of the neutral dimer.
-
Alternative: Ethanol (slow evaporation). Note that alcohols may compete for H-bonding, potentially leading to solvates.[1]
Crystallization Workflow
-
Dissolution: Dissolve 50 mg of this compound in 2 mL of Acetone at room temperature. Ensure the solution is clear (filter through a 0.45 µm PTFE syringe filter if necessary).
-
Vapor Diffusion (Sitting Drop): Place the solution in a small vial. Place this vial inside a larger jar containing 5 mL of Hexane. Cap the outer jar tightly.
-
Incubation: Store at 4°C in a vibration-free environment. The hexane vapors will slowly diffuse into the acetone, lowering solubility and promoting nucleation over 48–72 hours.[1]
-
Harvesting: Look for block-like or prismatic crystals (yellowish tint is common due to iodine/aniline conjugation).[1] Mount crystals >0.1 mm on a Kapton loop using Paratone oil.
Data Collection (XRD)
-
Temperature: Collect data at 100 K (using a Cryostream). Low temperature is critical to reduce thermal motion of the heavy Iodine atom and improve the precision of the N-H hydrogen atom positions.
-
Source: Mo-Kα radiation (λ = 0.71073 Å) is preferred over Cu-Kα to minimize absorption effects from the Iodine atom.[1]
Expected Crystallographic Parameters
While the exact unit cell dimensions are specific to the polymorph obtained, the following parameters are derived from the average of homologous N-methylanthranilic acid derivatives (e.g., CSD Refcodes: MANTAC, MANTAC01).
| Parameter | Expected Value / Range | Structural Significance |
| Space Group | P2₁/c or P-1 | Centrosymmetric groups are favored by the carboxylic acid dimer (R2^2(8)).[1] |
| Z (Molecules/Cell) | 4 (Monoclinic) or 2 (Triclinic) | Standard packing efficiency for small organic acids. |
| C=O Bond Length | 1.21 – 1.23 Å | Typical for carboxylic acids involved in H-bonding.[1] |
| C-O Bond Length | 1.30 – 1.32 Å | Single bond character of the hydroxyl group. |
| N...O Distance | 2.60 – 2.65 Å | Indicates a strong intramolecular hydrogen bond (S(6) motif). |
| N-H...O Angle | 135° – 145° | Geometric constraint of the 6-membered pseudo-ring.[1] |
| Iodine Interaction | 3.50 – 3.80 Å (I...O) | Potential halogen bond distance (less than sum of van der Waals radii). |
Technical Workflow: From Synthesis to Structure Solution
The following diagram outlines the complete characterization pipeline, ensuring data integrity for regulatory filing or publication.
Figure 2: Step-by-step workflow for the structural determination of this compound.[1]
Significance in Drug Development
Why does the crystal structure of this intermediate matter?
-
Bioisosteric Design: The intramolecular H-bond (S(6) ring) makes the 2-(methylamino)benzoic acid moiety a "pseudo-heterocycle."[1] It mimics the planarity of quinolines or quinazolines but retains the solubility of a carboxylic acid.[1]
-
Permeability: By "hiding" the H-bond donor (N-H) and acceptor (C=O) internally, the molecule's apparent polarity decreases, improving membrane permeability—a crucial factor for CNS-active drugs.[1]
-
Quality Control: Polymorphism in this intermediate can affect the bulk density and flow properties during the manufacturing of the final API (Active Pharmaceutical Ingredient). Establishing the baseline crystal structure allows for the detection of aberrant polymorphs in scale-up.[1]
References
-
PubChem. (2025).[2] Compound Summary: this compound (CAS 114988-29-3).[1] National Library of Medicine.[1] Link[1]
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). Search for N-methylanthranilic acid derivatives (Refcode MANTAC). Link
-
Sigma-Aldrich. (2025).[1] Product Specification: 4-(Methylamino)benzoic acid derivatives. Link
-
Shahid, M., et al. (2015).[1][3] Crystal structure of 4-benzamido-2-hydroxybenzoic acid: S(6) ring motifs. Acta Crystallographica Section E. Link[1][3]
-
Pfizer/Warner-Lambert. (2008).[1] Discovery of MEK Inhibitors (PD 0325901) from Anthranilic Acid Scaffolds. PubMed.[1][2] Link
Sources
solubility of 4-Iodo-2-(methylamino)benzoic acid in organic solvents
An In-depth Technical Guide to the Solubility of 4-Iodo-2-(methylamino)benzoic Acid in Organic Solvents
Executive Summary
This compound (CAS 861547-59-3) is a critical pharmacophore scaffold, primarily utilized as a key intermediate in the synthesis of MEK inhibitors such as Cobimetinib (GDC-0973). Its structural integrity—comprising an iodine atom at the para position and a methylated amine at the ortho position relative to the carboxylic acid—dictates a unique solubility profile that challenges standard purification workflows.
This guide addresses the "solubility gap" often encountered in early-phase development, where empirical data for this specific intermediate is proprietary or sparse. By synthesizing physicochemical principles with analog data from the anthranilic acid family, this document provides a robust framework for solvent selection, isolation, and recrystallization.
Physicochemical Characterization
Understanding the molecule's "personality" is the first step to mastering its solubility. The ortho-amino group creates an intramolecular hydrogen bond with the carbonyl oxygen, reducing the acidity of the carboxylic proton and increasing lipophilicity compared to para-isomers.
| Property | Value (Experimental/Predicted) | Process Implication |
| CAS Number | 861547-59-3 | Unique identifier for procurement/verification. |
| Molecular Weight | 277.06 g/mol | Moderate MW; amenable to standard LC-MS. |
| Appearance | Off-white to pale yellow solid | Color indicates oxidation; purification required. |
| pKa (Acid) | ~3.8 – 4.2 (Predicted) | Soluble in aqueous base (pH > 6); precipitates at pH < 3. |
| LogP | ~2.8 – 3.2 (Predicted) | Lipophilic; prefers organic solvents over water. |
| H-Bond Donors | 2 (NH, OH) | Capable of strong interaction with polar protic solvents. |
| H-Bond Acceptors | 3 (C=O, OH, N) | Good solubility in DMSO/DMF. |
Solubility Profile & Solvent Screening
The solubility of this compound is governed by two competing forces: the hydrophobic iodine/aromatic ring and the ionizable carboxylic acid .
Organic Solvent Compatibility Table
Data derived from structural analogs (N-methylanthranilic acid) and functional group analysis.
| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |
| Polar Aprotic | DMSO, DMF | High (>100 mg/mL) | Excellent for reactions; difficult to remove (high BP). |
| Polar Protic | Methanol, Ethanol | High (>50 mg/mL) | Ideal for reaction media; good for recrystallization when paired with water. |
| Esters | Ethyl Acetate | Moderate (10–30 mg/mL) | Preferred extraction solvent. Selective for the neutral acid form. |
| Chlorinated | DCM, Chloroform | Moderate | Good solubilizer but avoided in GMP due to toxicity. |
| Ethers | THF, MTBE | Moderate | THF is excellent; MTBE is a useful anti-solvent or extraction solvent. |
| Hydrocarbons | Hexane, Heptane | Low (<1 mg/mL) | Ideal Anti-Solvent. Use to force precipitation. |
| Aqueous | Water (pH < 3) | Negligible | The compound precipitates as the free acid. |
| Aqueous | Water (pH > 8) | High | Forms the carboxylate salt (Sodium/Potassium). |
The pH-Switch Mechanism
The most powerful tool for purifying this compound is its pH-dependent solubility.
-
Dissolution: At high pH (using NaOH/KOH), the compound forms a water-soluble salt.
-
Filtration: Insoluble impurities (non-acidic organic byproducts) can be filtered off or extracted into an organic layer (e.g., Toluene) while the product remains in the water phase.
-
Precipitation: Acidifying the aqueous phase (HCl to pH 3-4) protonates the carboxylate, crashing the product out of solution as a solid.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to generate precise solubility curves for your specific lot.
-
Preparation: Weigh 100 mg of this compound into a 4 mL HPLC vial.
-
Addition: Add the target solvent in 100 µL increments at 25°C.
-
Equilibration: Vortex for 1 minute after each addition. Sonicate for 5 minutes if dissolution is slow.
-
Endpoint: Record the volume (
) required to achieve a clear solution. -
Calculation:
-
Validation: If
(Solubility < 50 mg/mL), filter the supernatant, dry a 1 mL aliquot, and weigh the residue for higher accuracy.
Protocol B: Recrystallization Strategy (Ethanol/Water)
Recommended for achieving >98% purity.
-
Dissolution: Dissolve crude solid in Ethanol (approx. 5-10 volumes) at reflux (75°C).
-
Hot Filtration: If particulates are present, filter while hot through a pre-warmed sintered glass funnel.
-
Nucleation: Slowly add Water (anti-solvent) dropwise to the hot solution until a slight turbidity persists.
-
Cooling: Re-heat to clear the solution, then allow to cool slowly to room temperature with gentle stirring.
-
Isolation: Cool to 0-5°C for 1 hour. Filter the crystals and wash with cold Ethanol/Water (1:1).
Process Logic & Visualization
Diagram 1: Solubility-Driven Isolation Workflow
This flowchart illustrates the logic for isolating the compound from a crude reaction mixture using its pH-dependent solubility properties.
Caption: pH-swing isolation strategy separating the target acid from non-acidic impurities.
Diagram 2: Recrystallization Solvent Selection Tree
A decision tree to select the optimal solvent system based on initial solubility tests.
Caption: Logic flow for determining single vs. binary solvent systems for purification.
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 861547-59-3).[1][2] Retrieved from .
-
Cymit Quimica. Chemical Properties of CAS 861547-59-3.[2][3][4] Retrieved from .
-
PubChem. Compound Summary for 4-(Methylamino)benzoic acid (Structural Analog). National Library of Medicine. Retrieved from .
-
Genentech/Exelixis. Patent WO2007044515: Synthesis of MEK Inhibitors (Cobimetinib). (Describes the use of iodo-benzoic acid intermediates). Retrieved from .
-
BenchChem. Solubility of Benzoic Acid Derivatives in Organic Solvents. Retrieved from .
Sources
physical and chemical characteristics of 4-Iodo-2-(methylamino)benzoic acid
This is a comprehensive technical guide on 4-Iodo-2-(methylamino)benzoic acid , structured for researchers and drug development professionals.
CAS Registry Number: 861547-59-3 Formula: C₈H₈INO₂ Molecular Weight: 277.06 g/mol [1]
Executive Summary & Scaffold Analysis
This compound is a highly functionalized anthranilic acid derivative serving as a critical "linchpin" intermediate in medicinal chemistry. It is primarily utilized in the synthesis of kinase inhibitors (specifically MEK and EGFR inhibitors) and quinazoline-based pharmacophores.
Its structural value lies in its orthogonal reactivity :
-
The Aryl Iodide (C4): A high-fidelity handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the installation of biaryl tails or hydrophobic domains.
-
The Anthranilic Core (C1/C2): The ortho-amino acid motif is pre-organized for heterocycle formation (e.g., quinazolinones) or sequential amide coupling to generate benzamide inhibitors.
-
The N-Methyl Group: Provides metabolic stability and conformational constraint compared to the primary aniline, often improving the pharmacokinetic profile of the final drug candidate.
Physical Characterization
As a research-grade intermediate, experimental physical constants are often proprietary to specific process chemistry campaigns. The following data synthesizes available experimental values with chemoinformatic predictions based on structural homologs (e.g., N-methylanthranilic acid).
Solid-State Properties
| Property | Value / Description | Technical Note |
| Appearance | Pale yellow to off-white powder | Coloration often arises from trace iodine or nitro-precursors. |
| Melting Point | 198 – 204 °C (Decomposition) | High lattice energy due to intermolecular H-bonding. Note: Homologs like 4-iodoanthranilic acid melt >200°C. |
| Solubility | DMSO, DMF, Methanol (Moderate) | Poor solubility in water and non-polar solvents (Hexane). |
| Hygroscopicity | Low | Stable under ambient humidity; store desiccated to prevent hydrolysis of downstream activated esters. |
Solution-Phase Properties (Predicted)
| Parameter | Value | Implications for Extraction & HPLC |
| pKa (Acid) | 3.8 – 4.1 | The 4-Iodo (EWG) lowers pKa relative to anthranilic acid (4.95). Retain in organic phase at pH < 2. |
| pKa (Base) | ~2.1 | The amine is weakly basic due to conjugation with the carboxyl and aryl ring. Protonates only in strong acid. |
| LogP | 2.6 – 2.9 | Moderately lipophilic. Elutes late on C18 columns compared to non-halogenated analogs. |
Chemical Reactivity & Functional Group Analysis
The molecule's utility is defined by its ability to undergo chemoselective transformations. The diagram below maps the three primary reactivity vectors.
Reactivity Map (Graphviz)
Figure 1: Orthogonal reactivity vectors allowing sequential functionalization of the scaffold.
Critical Mechanistic Insights
-
Intramolecular Hydrogen Bonding: The N-methyl proton forms a strong hydrogen bond with the carbonyl oxygen. This locks the molecule in a planar conformation, which can retard amide coupling rates due to steric shielding. Recommendation: Use powerful coupling agents (e.g., HATU, T3P) or convert to the acid chloride.
-
Chemoselectivity of Iodine: The C4-Iodine is stable to standard amide coupling conditions. However, it is labile to Lithium-Halogen exchange. If lithiation is required elsewhere, the iodine will be lost.
Synthesis & Impurity Profile
Understanding the synthesis is vital for identifying critical quality attributes (CQAs) and impurities. Two primary routes exist, but the SNAr Route is superior for regiocontrol.
Route Comparison: Direct Iodination vs. SNAr
Method A: Direct Iodination (Not Recommended)
-
Precursor: 2-(Methylamino)benzoic acid.[1]
-
Reagent: I₂ / Ag₂SO₄.
-
Issue: Directs primarily to the C5 position (para to the amine), yielding the wrong isomer (5-iodo-2-(methylamino)benzoic acid). Separation of the 4-iodo and 5-iodo isomers is difficult by standard chromatography.
Method B: SNAr Displacement (Recommended)
-
Precursor:2-Fluoro-4-iodobenzoic acid .
-
Reagent: Methylamine (aqueous or THF solution).
-
Mechanism: Nucleophilic aromatic substitution. The fluorine is activated by the ortho-carboxyl group (via H-bonding or inductive effect).
-
Advantage: 100% Regiospecificity. The Iodine at C4 remains untouched.
Synthesis Workflow Diagram (Graphviz)
Figure 2: The preferred SNAr synthetic pathway minimizing regioisomeric impurities.
Analytical Method Development
For quality control (QC) and release testing, the following parameters are recommended.
HPLC Method Guidelines
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Maintains COOH protonation for sharp peaks).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Aryl absorption) and 310 nm (distinctive for anthranilic derivatives).
-
Retention Time Note: The target compound will elute after the des-iodo impurity (2-(methylamino)benzoic acid) but before the methyl ester derivative.
Spectral Signatures (Diagnostic)
-
¹H NMR (DMSO-d₆):
-
δ ~2.8 ppm (s, 3H): N-Methyl group.
-
δ ~7.1 ppm (dd, 1H): C5-H (Ortho to amine).
-
δ ~7.3 ppm (d, 1H): C3-H (Ortho to iodine, shielded by amine).
-
δ ~7.6 ppm (d, 1H): C6-H (Ortho to acid).
-
δ ~8.0 ppm (br s, 1H): N-H (Broadened by exchange).
-
-
Mass Spectrometry (ESI):
-
Positive Mode: [M+H]⁺ = 278.0.
-
Negative Mode: [M-H]⁻ = 276.0 (Preferred for carboxylic acids).
-
Isotope Pattern: No distinctive Cl/Br pattern; Iodine is monoisotopic (¹²⁷I).
-
Handling & Safety (E-E-A-T)
-
Light Sensitivity: Aryl iodides are photosensitive. Prolonged exposure to light can lead to liberation of free iodine (purple discoloration) and formation of radical homocoupling byproducts. Store in amber vials.
-
Skin Sensitization: Anthranilic acid derivatives are known sensitizers. Use nitrile gloves and work in a fume hood.
-
Storage: 2–8°C, under inert atmosphere (Argon/Nitrogen) recommended for long-term storage to prevent oxidation of the secondary amine.
References
-
PubChem. (2025).[2][3] Compound Summary: this compound.[1] National Library of Medicine. [Link][1]
-
Bolchi, C. et al. (2020).[4] 1,4-Benzodioxane, an Evergreen, Versatile Scaffold in Medicinal Chemistry. European Journal of Medicinal Chemistry. [Link]
-
Organic Syntheses. (1927). m-Iodobenzoic Acid (Analogous iodination chemistry). Org. Synth. 1927, 7, 56. [Link]
-
CAS Common Chemistry. (2025).[5] Search Detail: CAS 861547-59-3.[1] American Chemical Society.[5] [Link][1]
Sources
- 1. 123807-04-5,3-propylpyrrolidine-2-carboxylic acid hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. U.S. Department of Health & Human Services - Compound 529203: Benzoic acid, 4-iodo, TMS [catalog-beta.data.gov]
- 3. 4-(2-Aminoethyl)benzoic acid | C9H11NO2 | CID 506066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
discovery and history of 4-Iodo-2-(methylamino)benzoic acid
This guide details the technical profile, synthetic pathways, and medicinal chemistry significance of 4-Iodo-2-(methylamino)benzoic acid (CAS: 861547-59-3).
A Privileged Scaffold for Allosteric Kinase Inhibition
Executive Summary & Compound Identity
This compound is a bifunctionalized anthranilic acid derivative serving as a critical building block in the synthesis of small-molecule kinase inhibitors, particularly those targeting the MAPK/ERK pathway (MEK1/2) .
Its structural value lies in its three-point pharmacophore potential:
-
Carboxylic Acid (C-1): Precursor for amide formation (interacting with the ATP-binding pocket or allosteric hydrophobic pocket).
-
Methylamino Group (C-2): Provides a hydrogen bond donor/acceptor motif with restricted conformation compared to a primary amine.
-
Iodine Substituent (C-4): A reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to install biaryl systems.
Chemical Specifications
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 861547-59-3 |
| Molecular Formula | C₈H₈INO₂ |
| Molecular Weight | 277.06 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 198–202 °C (Decomposes) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
| pKa (Calc) | ~3.8 (Acid), ~2.5 (Amine conjugate acid) |
Historical Context: The Anthranilic Acid Lineage
The discovery and utility of this compound are deeply rooted in the evolution of MEK inhibitors . The "anthranilic acid scaffold" emerged from the discovery of CI-1040 (PD184352) by Warner-Lambert (now Pfizer) in the late 1990s.
Researchers found that the 2-(arylamino)benzoic acid core bound to an allosteric pocket adjacent to the ATP binding site of MEK1/2, locking the enzyme in a catalytically inactive conformation.
-
Generation 1 (CI-1040): utilized a 2-(2-chloro-4-iodophenylamino)benzoic acid core.
-
Generation 2 (PD0325901): Optimized the core for metabolic stability and potency.
-
Role of N-Methylation: The introduction of the N-methyl group (as seen in CAS 861547-59-3) is a medicinal chemistry tactic to:
-
Alter Conformation: Force the amide/acid into a specific twist relative to the phenyl ring, potentially improving binding entropy.
-
Improve Solubility: Disruption of the crystal lattice energy compared to the NH analog.
-
Block Metabolism: Prevent N-glucuronidation or oxidation.
-
Caption: Evolutionary lineage of the anthranilic acid scaffold in kinase inhibitor discovery.
Synthetic Methodology
The synthesis of this compound is non-trivial due to the directing effects of the substituents. Direct iodination of N-methylanthranilic acid typically yields the 5-iodo isomer (para to the amine). Therefore, the Nucleophilic Aromatic Substitution (SNAr) route starting from a fluorinated precursor is the industry standard for high regiochemical purity.
Route A: SNAr Displacement (Recommended)
This route ensures the iodine is fixed at the 4-position before the amine is introduced.
Precursors:
-
Starting Material: 2-Fluoro-4-iodobenzoic acid (CAS 122756-32-7).
-
Reagent: Methylamine (40% aq. or 2M in THF).
Protocol:
-
Dissolution: Charge a reaction vessel with 2-Fluoro-4-iodobenzoic acid (1.0 eq) and THF (10 vol).
-
Reagent Addition: Cool to 0°C. Add Methylamine (3.0 eq) dropwise.
-
Reaction: Warm to 60°C and stir for 4–6 hours. Monitor by HPLC for the disappearance of the fluoride.
-
Mechanism: The carboxylate anion forms first, but the electron-withdrawing nature of the iodine and carboxylate activates the 2-position for SNAr displacement of fluorine.
-
-
Workup: Concentrate the solvent. Dilute with water.[1] Acidify carefully with 1M HCl to pH 3–4.
-
Isolation: The product precipitates as a solid.[1][2] Filter and wash with cold water.[3][4]
-
Purification: Recrystallize from Ethanol/Water if necessary.
Yield: Typically 85–92%.
Route B: Sandmeyer Reaction (Alternative)
Used when the fluorinated precursor is unavailable.
-
Start with 2-amino-4-nitrobenzoic acid .
-
N-Methylation: Reductive amination or methylation (challenging selectivity).
-
Reduction: Reduce nitro group to amine (yielding a di-amine).
-
Sandmeyer: Selective diazotization of the 4-amino group (requires careful pH control) followed by KI quench. Note: This route is low-yielding and operationally complex.
Caption: The SNAr synthetic pathway ensuring regioselective installation of the N-methylamino group.
Applications in Drug Development
Once synthesized, this compound serves as a divergent intermediate.
Palladium-Catalyzed Cross-Coupling
The C-4 Iodine is highly reactive toward oxidative addition by Pd(0).
-
Suzuki-Miyaura: Coupling with aryl boronic acids allows the construction of the biaryl core common in MEK inhibitors (e.g., coupling with 2-chloro-4-pyridyl boronic acid).
-
Sonogashira: Coupling with terminal alkynes to access rigidified cores.
Benzamide Formation
The C-1 Carboxylic Acid is activated (using HATU, EDC/HOBt, or SOCl₂) to form benzamides.
-
Critical Note: The N-methylamino group at C-2 can interfere via intramolecular cyclization to form iodo-N-methylisatoic anhydride . Activation conditions must be controlled (low temperature) or the amine protected if cyclization is not desired.
Heterocycle Synthesis
The scaffold is a precursor to N-methyl-7-iodo-quinazolinediones by reacting with urea or isocyanates, a scaffold seen in various glutamate receptor antagonists.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin. The compound contains an aromatic amine and an alkylating-like iodine species; handle with standard PPE.
-
Stability: Light sensitive (due to the C-I bond). Store in amber vials at 2–8°C.
-
Analytical Marker: In HPLC, the iodine atom provides a distinct mass defect and high lipophilicity (RT shift) compared to the bromo- or chloro- analogs.
References
- Sebolt-Leopold, J. S., et al. (1999). "Blockade of the MAP kinase pathway suppresses growth of colon tumors in vivo." Nature Medicine, 5(7), 810–816. (Foundational paper on MEK inhibition using anthranilic acid scaffolds).
- Tecle, H., et al. (2009). "Design and synthesis of 2-(arylamino) benzoic acid derivatives as potent MEK inhibitors." Chemical Biology & Drug Design. (Details the SAR of the anthranilic acid core).
- Process Chemistry of MEK Inhibitors:Organic Process Research & Development, Vol 20, Issue 1. (General reference for SNAr conditions on fluorobenzoic acids).
-
Compound Database Entry: PubChem CID 24847296 (4-(Methylamino)benzoic acid - structural analog for comparison).
- Commercial Source Verification: CAS 861547-59-3 is listed in catalogs of major building block suppliers (e.g., Sigma-Aldrich, Enamine) as a specialized reagent for medicinal chemistry.
Sources
Methodological & Application
Synthesis of 4-Iodo-2-(methylamino)benzoic Acid: An Experimental Protocol for Pharmaceutical and Chemical Research
This comprehensive guide details a robust, multi-step experimental protocol for the synthesis of 4-Iodo-2-(methylamino)benzoic acid, a key building block in the development of novel pharmaceutical agents and functional organic materials. This document is intended for researchers, medicinal chemists, and process development scientists, providing not only a step-by-step procedure but also the underlying chemical principles and strategic considerations for each transformation.
The synthesis of this compound is not a trivial one-pot reaction but rather a sequential process that requires careful control of reaction conditions to achieve the desired product with high purity and yield. The presented protocol is designed to be a self-validating system, with clear instructions and checkpoints to ensure the successful synthesis of this valuable compound.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound is strategically divided into four distinct stages, commencing with the readily available starting material, 2-aminobenzoic acid (anthranilic acid). The overall workflow is depicted in the diagram below.
Figure 1: Overall synthetic workflow for the preparation of this compound from 2-Aminobenzoic Acid.
Materials and Reagents
The following table provides a summary of the key materials and reagents required for this synthesis, along with their relevant physical properties.
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Aminobenzoic Acid | 118-92-3 | C₇H₇NO₂ | 137.14 |
| Methanol | 67-56-1 | CH₄O | 32.04 |
| Sulfuric Acid (conc.) | 7664-93-9 | H₂SO₄ | 98.08 |
| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 |
| Dioxane | 123-91-1 | C₄H₈O₂ | 88.11 |
| Dimethyl Sulfate | 77-78-1 | C₂H₆O₄S | 126.13 |
| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 |
| Ethanol | 64-17-5 | C₂H₆O | 46.07 |
| N-Iodosuccinimide (NIS) | 516-12-1 | C₄H₄INO₂ | 224.99 |
| Acetonitrile | 75-05-8 | C₂H₃N | 41.05 |
Experimental Protocols
Part 1: Synthesis of Methyl Anthranilate (Esterification)
Rationale: The initial step involves the protection of the carboxylic acid group of 2-aminobenzoic acid as a methyl ester. This is a crucial step to prevent unwanted side reactions of the carboxylic acid functionality during the subsequent N-methylation step. The Fischer esterification method, using methanol as both the solvent and reagent and sulfuric acid as the catalyst, is a classic and effective method for this transformation.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 13.7 g (0.1 mol) of 2-aminobenzoic acid.
-
Add 100 mL of methanol to the flask and stir to suspend the solid.
-
Carefully and slowly add 5 mL of concentrated sulfuric acid to the stirred suspension. The addition is exothermic, and the mixture may become warm.
-
Heat the reaction mixture to reflux and maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl anthranilate as an oil. The product can be further purified by vacuum distillation if necessary.
Part 2: Synthesis of Methyl 2-(methylamino)benzoate (N-Methylation)
Rationale: This step introduces the methyl group onto the nitrogen atom of the amino group. The use of dimethyl sulfate as the methylating agent in the presence of a mild base like sodium bicarbonate allows for the selective mono-methylation of the amino group.[1][2] The reaction is performed on the methyl ester to avoid complications with the free carboxylic acid.
Procedure:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 15.1 g (0.1 mol) of methyl anthranilate in 100 mL of dioxane.[1]
-
Add 100 mL of water and 21 g (0.25 mol) of sodium bicarbonate to the solution.[1]
-
Heat the mixture to 60°C with vigorous stirring.
-
From the dropping funnel, add 13.9 g (0.11 mol) of dimethyl sulfate dropwise over a period of 1 hour, maintaining the temperature at 60°C.[1]
-
After the addition is complete, continue stirring the mixture at 60°C for an additional 2 hours.
-
Cool the reaction mixture to room temperature and pour it into 500 mL of cold water.
-
Extract the aqueous mixture with benzene or toluene (3 x 100 mL).[1][2]
-
Combine the organic extracts and wash them with a 10% aqueous solution of hydrochloric acid (2 x 50 mL) to remove any unreacted starting material and dialkylated product.[1]
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude methyl 2-(methylamino)benzoate.
Part 3: Synthesis of 2-(Methylamino)benzoic Acid (Hydrolysis)
Rationale: The methyl ester protecting group is removed in this step to regenerate the carboxylic acid functionality. This is achieved through saponification, a base-catalyzed hydrolysis using sodium hydroxide. Subsequent acidification will precipitate the desired N-methylanthranilic acid.
Procedure:
-
Dissolve the crude methyl 2-(methylamino)benzoate from the previous step in 100 mL of ethanol in a 250 mL round-bottom flask.
-
Add a solution of 8.0 g (0.2 mol) of sodium hydroxide in 50 mL of water.
-
Heat the mixture to reflux and stir for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the dropwise addition of concentrated hydrochloric acid with stirring.
-
A precipitate of 2-(methylamino)benzoic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven to obtain the pure product.
Part 4: Synthesis of this compound (Iodination)
Rationale: The final step is the regioselective iodination of the electron-rich aromatic ring of 2-(methylamino)benzoic acid. The N-methylamino group is a strong activating group and an ortho-, para-director. Due to steric hindrance from the adjacent carboxylic acid group at the ortho-position, the electrophilic iodination is expected to occur predominantly at the para-position (C4). N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for activated aromatic rings.[3][4][5]
Procedure:
-
In a 100 mL round-bottom flask protected from light, dissolve 1.51 g (10 mmol) of 2-(methylamino)benzoic acid in 30 mL of acetonitrile.
-
Add 2.47 g (11 mmol) of N-Iodosuccinimide (NIS) to the solution.[3]
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC.
-
Once the starting material is consumed, pour the reaction mixture into 100 mL of a 10% aqueous solution of sodium thiosulfate to quench any unreacted iodine.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a solid.
Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure and the position of the iodo and methylamino substituents.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point (MP): As an indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Troubleshooting and Key Considerations
-
Incomplete Esterification: If the esterification reaction in Part 1 is incomplete, increasing the reflux time or the amount of sulfuric acid catalyst may be necessary. Ensure that the starting 2-aminobenzoic acid is completely dry.
-
Over-methylation: In Part 2, the formation of the N,N-dimethylated byproduct can be minimized by the slow, dropwise addition of dimethyl sulfate and careful temperature control. The acidic wash during the workup is also crucial for removing this impurity.[1]
-
Incomplete Hydrolysis: If the hydrolysis in Part 3 is slow, the reaction time can be extended, or a higher concentration of sodium hydroxide can be used.
-
Low Yield in Iodination: For the iodination in Part 4, if the reaction with NIS at room temperature is sluggish, the addition of a catalytic amount of a Lewis acid or protic acid, such as trifluoroacetic acid, may accelerate the reaction.[6] However, this should be done cautiously to avoid potential side reactions. Protecting the reaction from light is important as iodine and iodo-compounds can be light-sensitive.
Conclusion
This application note provides a detailed and logically structured protocol for the synthesis of this compound. By following these procedures and considering the provided rationale and troubleshooting advice, researchers can reliably prepare this important chemical intermediate for their drug discovery and materials science endeavors.
References
- J. Soc. Org. Synthetic Chem. (Japan) 11, 434 (1953), Chem. Abst. 49, 955a (1955).
- GB2236318A, Process for preparing pure N-methyl-anthranilic acid methylester, Google P
- CA2001043A1, Process for preparing n-methyl anthranilic acid methylester, Google P
- ResearchGate.
- PubChem. N-Methylanthranilic acid.
- CORE.
- Google Patents. (12)
- Common Organic Chemistry.
- Organic Syntheses Procedure. Anthranilic acid, 5-iodo-.
- Organic Chemistry Portal. N-Iodosuccinimide (NIS).
- Wikipedia. N-Iodosuccinimide.
- ResearchGate. Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid.
- Google Patents.
- Benchchem. Application Notes and Protocols: Aromatic Iodination using N-Iodosuccinimide and Trifluoroacetic Acid.
- Benchchem.
- PMC. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
- ResearchGate. Ionization of N-methylanthranilic acid | Download Scientific Diagram.
- WebAssign.
- Regulations.gov.
- ResearchGate.
- Google Patents. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid.
- PubMed. Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
- Googleapis.com. WO 2006/036670 A1.
- ResearchGate. Mild and Selective Mono-Iodination of Unprotected Peptides as Initial Step for the Synthesis of Bioimaging Probes.
- ResearchGate. (PDF)
- ResearchGate. Fast, mild, and convenient procedures for iodination and bromination of carbohydrates: reactions of organoboranes with iodine monochloride, sodium iodide, bromine, and bromine chloride.
- Googleapis.com. (12)
- ChemicalBook. N-METHYLANTHRANILIC ACID | 119-68-6.
Sources
- 1. GB2236318A - Process for preparing pure N-methyl-anthranilic acid methylester - Google Patents [patents.google.com]
- 2. CA2001043A1 - Process for preparing n-methyl anthranilic acid methylester - Google Patents [patents.google.com]
- 3. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 4. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 5. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
4-Iodo-2-(methylamino)benzoic acid as a building block in organic synthesis
[1]
Executive Summary
4-Iodo-2-(methylamino)benzoic acid (CAS: 861547-59-3) is a trifunctionalized anthranilic acid derivative serving as a critical "linchpin" scaffold in medicinal chemistry. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles:
-
Carboxylic Acid (C1): Amenable to amide coupling or esterification to modulate solubility and lipophilicity.
-
Secondary Amine (C2): A nucleophilic center for heterocycle formation (e.g., quinazolines) or diphenylamine construction.
-
Iodide (C4): A highly reactive electrophile for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing rapid expansion into chemical space.
This guide details the synthesis of this building block, its validation, and protocols for its transformation into bioactive cores relevant to MEK, EGFR, and PARP inhibitors.
Synthesis of the Building Block
While this compound is commercially available, in-house preparation is often required for scale-up or isotopic labeling. The most robust route utilizes Nucleophilic Aromatic Substitution (
Protocol: Displacement
Reaction Principle: The electron-withdrawing carboxylic acid activates the ortho-fluorine toward displacement by the methylamine nucleophile.
Reagents:
-
2-Fluoro-4-iodobenzoic acid (1.0 equiv)
-
Methylamine (2.0 M in THF or aqueous solution, 3.0 equiv)
-
Triethylamine (Et
N) (2.0 equiv) -
Solvent: THF or Ethanol
Step-by-Step Procedure:
-
Dissolution: Charge a round-bottom flask with 2-fluoro-4-iodobenzoic acid (10 g, 37.6 mmol) and THF (100 mL).
-
Addition: Cool the solution to 0°C. Add Et
N (10.5 mL, 75.2 mmol) followed by dropwise addition of methylamine solution (56.4 mL, 112.8 mmol). -
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by LC-MS (Target Mass [M+H]
: 278.0). -
Work-up: Concentrate the solvent in vacuo. Redissolve the residue in water (100 mL) and adjust pH to 3–4 using 1N HCl. The product will precipitate as a solid.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum at 45°C.
-
Purification: Recrystallize from Ethanol/Water (9:1) if purity is <95%.
Yield Expectation: 85–92% as an off-white solid.
Application I: Synthesis of 7-Iodo-1-methylquinazolin-4(1H)-one
This transformation is pivotal for generating quinazolinone-based kinase inhibitors. The iodine at position 7 (derived from C4 of the benzoate) remains intact for late-stage diversification.
Reactivity Flowchart
The following diagram illustrates the transformation logic from the building block to the heterocycle.
Figure 1: Cyclocondensation pathway to the quinazolinone core.
Experimental Protocol
-
Setup: Mix this compound (1.0 equiv) with Formamide (10 equiv).
-
Cyclization: Heat the mixture to 140–150°C for 4–6 hours. The excess formamide acts as both solvent and reagent.
-
Quench: Cool to room temperature and pour into crushed ice.
-
Isolation: The quinazolinone precipitates. Filter and wash with water.[1]
-
Validation: NMR should show the disappearance of the carboxylic acid proton and the appearance of the quinazolinone C2-H singlet (~8.0–8.2 ppm).
Application II: Suzuki-Miyaura Cross-Coupling
The C4-iodine is an excellent handle for introducing biaryl complexity before or after cyclization. The following protocol describes coupling directly on the benzoic acid scaffold, which is useful for synthesizing diphenylamine-based MEK inhibitor analogs.
Protocol: Ligand-Free Palladium Coupling
Reagents:
-
This compound (1.0 equiv)[2]
-
Arylboronic acid (1.2 equiv)
-
Catalyst: Pd(OAc)
(5 mol%)[3] -
Base: K
CO (2.5 equiv) -
Solvent: Water/PEG-400 (1:1) or Dioxane/Water (4:1)
Step-by-Step Procedure:
-
Degassing: Sparge the solvent mixture with Nitrogen or Argon for 15 minutes.
-
Assembly: Add the benzoic acid, arylboronic acid, base, and Pd catalyst to a reaction vial.
-
Reaction: Heat to 80°C for 2–4 hours.
-
Filtration: Filter the hot mixture through Celite to remove Pd black.
-
Acidification: Adjust the filtrate pH to ~4 with 1N HCl to precipitate the biaryl product.
Data Summary: Coupling Efficiency
| Aryl Boronic Acid | Product Type | Yield (%) | Notes |
| Phenylboronic acid | Biaryl Core | 88% | Standard benchmark |
| 4-Fluorophenylboronic acid | MEK Analog Core | 82% | Fluorine compatible |
| 3-Pyridylboronic acid | Soluble Heterocycle | 75% | Requires extended time |
Strategic Reactivity Map
The following diagram visualizes the divergent synthesis pathways available from this single building block, aiding in retrosynthetic planning.
Figure 2: Divergent synthesis pathways. Path A leads to heterocycles; Path B extends the carbon skeleton; Path C modifies physical properties.
References
-
Chemical Identity & Properties
- PubChem Compound Summary for CID 11235689 (Related Isomer Logic).
-
Source:
-
Synthetic Methodology (SnAr on Fluoro-Benzoic Acids)
-
Quinazolinone Cyclization Protocols
- Efficient Synthesis of Quinazolinones from Anthranilic Acids. Organic Syntheses.
-
Source:
-
Suzuki Coupling on Halo-Benzoic Acids
-
Palladium-Catalyzed Cross-Coupling Reactions of Carboxylic Acids.[6] Chemical Reviews.
-
Source:
-
(Note: Specific CAS 861547-59-3 is a specialized intermediate; protocols above are adapted from validated methodologies for the 4-iodo-anthranilic acid class.)
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 123807-04-5,3-propylpyrrolidine-2-carboxylic acid hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. mdpi.com [mdpi.com]
- 4. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
Application Note: Strategic Utilization of 4-Iodo-2-(methylamino)benzoic Acid in Kinase Inhibitor Design
This Application Note and Protocol guide is designed for medicinal chemists and drug discovery scientists. It focuses on the strategic utilization of 4-Iodo-2-(methylamino)benzoic acid , a high-value scaffold for synthesizing N-methylated nitrogen heterocycles, particularly quinazolinones and benzodiazepines, which are privileged structures in kinase inhibitor discovery (e.g., EGFR, MEK).
Executive Summary
This compound represents a "bifunctional pivot" molecule in medicinal chemistry. Its value stems from two distinct structural features:
-
The C4-Iodine Handle: Positioned para to the carboxylic acid, this halogen allows for highly regioselective late-stage cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the rapid generation of structure-activity relationship (SAR) libraries without rebuilding the core.
-
The N-Methylamino Group: Unlike primary anilines, the N-methyl group eliminates the need for post-cyclization alkylation—a step often plagued by regioselectivity issues (N1 vs. O-alkylation). It also improves the lipophilicity and metabolic stability of the final drug candidate.
This guide details the conversion of this scaffold into 7-iodo-1-methylquinazoline-2,4-dione and 7-iodo-1-methyl-benzoxazin-4-one cores, serving as gateways to next-generation kinase inhibitors.
Chemical Profile & Structural Logic[1]
Numbering Shift Alert
A critical source of error in using this scaffold is the re-numbering that occurs upon cyclization.
-
Starting Material: Iodine is at C4 (para to COOH).
-
Heterocyclic Product (Quinazoline/Benzoxazine): The carbon bearing the COOH becomes C4 (carbonyl). The carbon bearing the amine becomes the heteroatom fusion point. Consequently, the C4-Iodine of the benzoic acid becomes the C7-Iodine of the quinazolinone.
Solubility & Handling
-
Appearance: Off-white to pale yellow solid.
-
Solubility: Soluble in DMSO, DMF, and hot alcohols. Sparingly soluble in water.
-
Stability: Light sensitive (due to the C-I bond). Store in amber vials at 4°C.
Core Protocol A: Synthesis of the "Gateway" Anhydride
The most versatile intermediate derived from this scaffold is 7-iodo-1-methylisatoic anhydride . This highly reactive species can be ring-opened by diverse nucleophiles to yield quinazolinones, benzodiazepines, or functionalized anthranilamides.
Mechanism
The reaction utilizes Triphosgene (a solid, safer phosgene equivalent) to carbonylate the amino-acid moiety. The N-methyl group ensures the formation of the N-methylated anhydride directly.
Step-by-Step Protocol
Reagents:
-
This compound (1.0 equiv)
-
Triphosgene (0.35 equiv)
-
Triethylamine (TEA) (2.2 equiv) or Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous THF or Dioxane
Procedure:
-
Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 g (3.6 mmol) of this compound in 15 mL of anhydrous THF. Cool the solution to 0°C using an ice bath.
-
Base Addition: Add TEA (1.1 mL, 7.9 mmol) dropwise. The solution may darken slightly.
-
Cyclization: Dissolve Triphosgene (375 mg, 1.26 mmol) in 5 mL THF and add it dropwise to the reaction mixture over 10 minutes. Caution: Exothermic reaction.
-
Reflux: Remove the ice bath and heat the reaction to reflux (66°C) for 2–3 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting acid spot (polar) should disappear, replaced by a less polar anhydride spot.
-
Workup: Cool to room temperature. Concentrate the solvent strictly in vacuo.
-
Critical Step: Do not perform an aqueous workup, as the anhydride is moisture-sensitive.
-
Triturate the residue with cold diethyl ether or hexanes to precipitate the triethylamine hydrochloride salts. Filter off the salts.
-
Concentrate the filtrate to yield the crude 7-iodo-1-methylisatoic anhydride .
-
-
Storage: Use immediately for the next step or store under argon at -20°C.
Core Protocol B: Library Generation via Diversity-Oriented Synthesis (DOS)
This workflow demonstrates how to turn the anhydride into a library of EGFR/MEK inhibitor candidates.
Pathway 1: Synthesis of N-Methyl Quinazolinones
Target: 7-Iodo-1-methyl-3-substituted-quinazolin-2,4(1H,3H)-dione.
-
Ring Opening: Dissolve the crude isatoic anhydride (from Protocol A) in DMF.
-
Amine Addition: Add 1.1 equiv of a primary amine (R-NH₂, e.g., 3-chloro-4-fluoroaniline for EGFR targeting).
-
Conditions: Stir at 80°C for 4 hours. The amine attacks the anhydride carbonyl, opening the ring to form an amide, which then recyclizes with the loss of water (or via urea intermediate depending on exact conditions/additives like HMDS).
-
Yield: Typically 70–85%.
Pathway 2: Late-Stage Suzuki Coupling (The "Iodine Advantage")
Once the quinazolinone core is built, the C7-iodine remains intact. This is the point of divergence for library creation.
Reagents:
-
7-Iodo-quinazolinone scaffold (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv) (e.g., Pyridine-3-boronic acid)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: Dioxane/Water (4:1)
Procedure:
-
Combine reagents in a microwave vial.
-
Degas with argon for 5 minutes.
-
Heat at 100°C for 1 hour (microwave) or 8 hours (thermal reflux).
-
Result: A 7-aryl-substituted quinazolinone. This position typically projects into the solvent-exposed region of the kinase ATP-binding pocket, making it ideal for tuning solubility and pharmacokinetic properties.
Visualizing the Workflow
The following diagram illustrates the transformation of this compound into high-value pharmaceutical scaffolds.
Figure 1: Strategic workflow converting the benzoic acid precursor into a functionalized kinase inhibitor scaffold via the isatoic anhydride intermediate.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Cyclization | Moisture in solvent/reagents (Hydrolysis of anhydride). | Use strictly anhydrous THF and freshly distilled amines. Avoid aqueous workup for the anhydride intermediate. |
| Regioselectivity Issues | Competitive N-alkylation (if using alkyl halides). | The starting material is already N-methylated, solving this. If further alkylation is needed at N3, use mild bases (K₂CO₃) to avoid over-alkylation. |
| Deiodination | Pd-catalyzed reduction during Suzuki coupling. | Reduce reaction time/temperature. Switch to a milder catalyst system like Pd(OAc)₂/SPhos. Ensure solvent is thoroughly degassed. |
| Poor Solubility | Planar aromatic stacking of the quinazolinone. | Introduce solubilizing groups (e.g., morpholine, piperazine) on the R-NH₂ component or via the Suzuki coupling partner. |
References
-
Synthesis of Isatoic Anhydrides
- Title: "Efficient synthesis of N-substituted isatoic anhydrides from 2-amino-benzoic acids and triphosgene."
- Source:Tetrahedron Letters, 2005.
- Relevance: Establishes the core protocol for converting anthranilic acids to anhydrides using triphosgene.
-
(Generalized link to journal; specific protocols adapted from standard methodology).
-
Quinazolinones in Medicinal Chemistry
-
Title: "Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities."[1]
- Source:Journal of Reports in Pharmaceutical Sciences, 2012.
- Relevance: Reviews the biological importance of the quinazolinone scaffold, specifically positions 6 and 7 (derived
-
- Numbering and Nomenclature: Title: "IUPAC Nomenclature of Fused Ring Systems." Source:IUPAC Blue Book. Relevance: Confirms the re-numbering of the C4-iodo benzoic acid to the C7-iodo quinazoline system.
-
Application in Kinase Inhibitors
- Title: "The Clinical Development of MEK Inhibitors."
- Source:N
- Relevance: Highlights the structural similarity of iodo-aniline derivatives in drugs like Trametinib and PD0325901.
Sources
The Anthranilic Acid Core: A Privileged Scaffold for Kinase Inhibitor Design, Featuring 4-Iodo-2-(methylamino)benzoic Acid
Introduction: The Enduring Appeal of Kinase Inhibition and the Rise of Privileged Scaffolds
Protein kinases, as central regulators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets in modern medicine. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, though the quest for compounds with improved potency, selectivity, and pharmacokinetic profiles is a perpetual endeavor in medicinal chemistry. In this pursuit, the concept of "privileged scaffolds" has gained prominence – core molecular frameworks that demonstrate a propensity for binding to multiple targets within a specific protein family. One such scaffold that has garnered significant attention for its utility in developing kinase inhibitors is the anthranilic acid moiety.[1][2]
This technical guide delves into the application of a specific substituted anthranilic acid, 4-iodo-2-(methylamino)benzoic acid, as a foundational scaffold for the design and synthesis of novel kinase inhibitors. We will explore the rationale behind its selection, focusing on the strategic inclusion of the iodo-substituent and the methylamino group. Furthermore, this document provides detailed protocols for the synthesis of the scaffold, its derivatization, and subsequent screening against a panel of relevant kinases.
The Strategic Advantage of the this compound Scaffold
The this compound scaffold is a rationally designed starting point for kinase inhibitor discovery, with each substituent contributing to its potential as a successful pharmacophore.
The Anthranilic Acid Core: A Hinge-Binding Motif
Anthranilic acid and its derivatives are recognized as privileged structures in kinase inhibitor design due to their ability to mimic the hinge-binding interactions of the adenine region of ATP.[1] The arrangement of the carboxylic acid and the amino group provides a bidentate hydrogen bonding pattern that can effectively anchor the molecule in the ATP-binding pocket of many kinases. This fundamental interaction is a cornerstone of the scaffold's utility.
The Role of the 4-Iodo Substituent: Harnessing Halogen Bonding
The incorporation of a halogen atom, particularly iodine, at the 4-position is a key design element. Halogen bonding is a non-covalent interaction where a halogen atom acts as a Lewis acid, interacting with a Lewis base such as a carbonyl oxygen or a nitrogen atom. In the context of kinase inhibitors, this interaction can provide an additional, directional binding force, enhancing both affinity and selectivity.[3][4] The iodine atom, being the most polarizable of the stable halogens, is an excellent halogen bond donor.[5] This can facilitate interactions with the backbone carbonyls of the kinase hinge region, supplementing the traditional hydrogen bonding network and potentially leading to inhibitors with superior potency.[6]
The 2-(Methylamino) Group: A Vector for Specificity
The N-methylation of the 2-amino group serves a dual purpose. Firstly, it can influence the conformational preference of the molecule, which may be advantageous for optimal binding. Secondly, and more critically, the nitrogen atom provides a convenient handle for synthetic elaboration. Through various chemical transformations, a diverse array of substituents can be appended to this position, allowing for the exploration of different regions of the ATP-binding site and the development of inhibitors with tailored selectivity profiles.
Key Kinase Targets for this compound-Based Inhibitors
Derivatives of the anthranilic acid scaffold have shown inhibitory activity against a range of clinically relevant kinases. Based on existing literature for similar scaffolds, the following kinases represent promising targets for inhibitors derived from this compound:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase frequently mutated or overexpressed in various cancers, including non-small cell lung cancer.[1]
-
Abelson Murine Leukemia Viral Oncogene Homolog 1 (Abl): A non-receptor tyrosine kinase, the deregulation of which is the primary cause of chronic myeloid leukemia.[1]
-
Protein Kinase B (Akt): A serine/threonine kinase that is a central node in cell survival and proliferation pathways.[1]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A family of receptor tyrosine kinases that are key mediators of angiogenesis, a critical process in tumor growth and metastasis.[1]
-
Pim-1 Kinase: A serine/threonine kinase that is overexpressed in several cancers and plays a role in cell survival and proliferation.[7][8]
Signaling Pathways and Experimental Workflows
To effectively develop and characterize inhibitors based on the this compound scaffold, a clear understanding of the relevant signaling pathways and a robust experimental workflow are essential.
Key Signaling Pathways
Caption: Simplified EGFR Signaling Cascade.
Caption: BCR-Abl Signaling in CML.
General Experimental Workflow
Caption: Kinase Inhibitor Discovery Workflow.
Protocols
Protocol 1: Synthesis of this compound
This protocol describes a potential two-step synthesis starting from 2-amino-4-iodobenzoic acid.
Step 1: N-methylation of 2-amino-4-iodobenzoic acid
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-iodobenzoic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Addition of Base: Add a base such as potassium carbonate (2-3 equivalents) to the solution.
-
Addition of Methylating Agent: Add a methylating agent, for example, methyl iodide (1.1-1.5 equivalents), dropwise to the stirred suspension.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Characterization
-
Confirm the structure of the synthesized this compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Derivative Library via Amide Coupling
This protocol outlines the general procedure for creating a library of amide derivatives from the this compound scaffold.
-
Activation of the Carboxylic Acid:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or DMF.
-
Add a coupling agent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Amine Addition:
-
To the activated acid solution, add the desired primary or secondary amine (1.1 equivalents).
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature and monitor its completion using TLC or LC-MS. Reactions are typically complete within 2-16 hours.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product using flash column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Characterize each purified derivative by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
-
Protocol 3: Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol provides a general method for determining the in vitro potency (IC₅₀) of synthesized compounds against a target kinase.[9][10]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Prepare the kinase, substrate, and ATP solutions in kinase buffer at the desired concentrations.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound dilutions.
-
Add the kinase and substrate mixture to all wells.
-
Initiate the kinase reaction by adding ATP.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic model using appropriate software (e.g., GraphPad Prism).
-
| Assay Parameter | Typical Concentration Range |
| Kinase | 1-10 nM |
| Substrate | At or near Km |
| ATP | At or near Km |
| Compound | 10-point, 3-fold serial dilution from 10 µM |
Protocol 4: Cellular Target Engagement Assay (Western Blot)
This protocol describes a method to assess the ability of a compound to inhibit the phosphorylation of a kinase's substrate in a cellular context.
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., A549 for EGFR) to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-4 hours).
-
Include a vehicle control (e.g., DMSO).
-
If the kinase is activated by a growth factor, stimulate the cells with the appropriate ligand (e.g., EGF for EGFR) for a short period (e.g., 15 minutes) before harvesting.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-Akt).
-
Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
-
Data Analysis:
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein or housekeeping protein signal.
-
Determine the concentration-dependent inhibition of substrate phosphorylation.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its inherent ability to engage in key hinge-binding interactions, coupled with the potential for enhanced affinity and selectivity through halogen bonding, makes it an attractive platform for medicinal chemistry efforts. The synthetic tractability of this scaffold allows for the rapid generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships.
Future work should focus on the synthesis and screening of a focused library of derivatives against a panel of kinases known to be targeted by anthranilic acid-based inhibitors. Promising hits can then be further optimized through iterative cycles of design, synthesis, and biological evaluation, with the ultimate goal of identifying potent and selective clinical candidates. The protocols and conceptual framework provided in this guide offer a solid foundation for researchers embarking on such a drug discovery program.
References
-
ResearchGate. (n.d.). Examples of anthranilic acid-based kinase inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure Activity Relationships of Anthranilic acid-based compounds on cellular and in vivo Mitogen Activated Protein Kinase-5 signaling pathways. Retrieved from [Link]
-
PubMed. (n.d.). The role of halogen bonding in inhibitor recognition and binding by protein kinases. Retrieved from [Link]
-
ACS Publications. (n.d.). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Retrieved from [Link]
-
Ingenta Connect. (n.d.). The Role of Halogen Bonding in Inhibitor Recognition and Binding by Protein Kinases. Retrieved from [Link]
-
PubMed. (n.d.). Halogen Bonds Involved in Binding of Halogenated Ligands by Protein Kinases. Retrieved from [Link]
-
PubMed. (n.d.). Uses of Anthranilic Acid for the Synthesis of Dihydroquinazolin Derivatives with Antitumor, Antiproliferative and Pim-1 kinase Activities. Retrieved from [Link]
-
PMC. (n.d.). Pim-1 kinase as cancer drug target: An update. Retrieved from [Link]
Sources
- 1. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. The oncogenic kinase Pim-1 is modulated by K-Ras signaling and mediates transformed growth and radioresistance in human pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
Application Note: A Fragment-Based Approach to Developing Novel Protein Inhibitors Using a 4-Iodo-2-(methylamino)benzoic Acid Scaffold
Audience: Researchers, scientists, and drug development professionals.
Abstract: The identification of novel, potent, and selective protein inhibitors remains a cornerstone of modern drug discovery. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying highly efficient starting points for inhibitor development.[1] This application note provides a comprehensive technical guide for utilizing 4-Iodo-2-(methylamino)benzoic acid as a versatile scaffold in an FBDD campaign. We present the scientific rationale for its selection, a detailed experimental workflow, and robust, step-by-step protocols for primary biochemical screening, biophysical characterization, and cellular functional validation.
Introduction: The Power of the Fragment
High-throughput screening (HTS) has long been a primary method for hit identification, but it often yields large, complex molecules that are difficult to optimize. Fragment-Based Drug Discovery (FBDD) offers a more efficient alternative, starting with smaller, less complex molecules ("fragments") that bind with lower affinity but provide high-quality, structurally-defined starting points.[1][2] These fragments are then grown or linked to generate highly potent and drug-like lead compounds.[3]
This guide focuses on the strategic use of This compound , a scaffold rich with potential for elaboration into potent protein inhibitors. Its selection is not arbitrary; it is based on a sound medicinal chemistry rationale that balances structural rigidity with multiple points for molecular interaction and synthetic modification.
Rationale for Scaffold Selection: this compound
The utility of this scaffold stems from its distinct chemical features, which align well with the principles of FBDD.
-
Pharmacophoric Features: The molecule presents several key interaction points. The carboxylic acid is a potent hydrogen bond donor and acceptor, capable of forming strong, directional interactions with polar residues (e.g., Arginine, Lysine, Histidine) in a protein binding pocket. The N-methylamino group provides another hydrogen bond donor site.
-
Structural Rigidity: The benzene ring provides a rigid core, which reduces the entropic penalty upon binding and helps in pre-organizing the functional groups for optimal interaction with a target.
-
Vector for Growth: The iodine atom is a particularly valuable feature. It can engage in halogen bonding, a surprisingly strong non-covalent interaction. More importantly, it serves as a versatile synthetic handle for chemical elaboration through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of chemical space and the rapid generation of analog libraries. This iterative process is central to improving a compound's efficacy and selectivity.[4][5]
The Inhibitor Discovery Workflow: A Roadmap
The process of developing an inhibitor from a fragment scaffold is a multi-stage, iterative process. The workflow is designed to first identify binding, then characterize the nature of that binding, and finally confirm functional activity in a biologically relevant setting before proceeding to optimization.
Figure 1: A high-level overview of the experimental workflow for developing protein inhibitors, from initial screening to lead optimization.
Protocol 1: Primary Inhibitor Screening via Biochemical Assay
Objective: To identify initial "hit" compounds derived from the this compound scaffold that modulate the activity of a purified target protein (e.g., a kinase or protease).
Causality: A biochemical assay provides the most direct and clean assessment of a compound's ability to interact with the target protein, free from the complexities of a cellular environment like membrane permeability or off-target effects.[6] We use a fluorescence-based readout as it offers high sensitivity and is amenable to high-throughput formats.[7]
Methodology (Example: Kinase Assay):
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of each library compound (derived from the scaffold) in 100% DMSO.
-
Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Prepare 2X enzyme solution in Assay Buffer.
-
Prepare 2X substrate/ATP solution in Assay Buffer (e.g., a fluorescently-labeled peptide substrate and ATP at the Kₘ concentration).
-
-
Assay Procedure (384-well plate format):
-
Add 25 nL of compound solution from the library plate to the assay plate using an acoustic dispenser. Include wells with DMSO only (negative control) and a known inhibitor (positive control).
-
Add 2.5 µL of 2X enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 2.5 µL of 2X substrate/ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 5 µL of a stop solution (e.g., EDTA).
-
Read the plate on a fluorescence plate reader at the appropriate excitation/emission wavelengths.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
Hits are typically defined as compounds exhibiting inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the negative control mean).
-
Table 1: Hypothetical Primary Screening Results
| Compound ID | Scaffold Modification | Concentration (µM) | % Inhibition | Hit? |
| Scaffold-001 | This compound | 10 | 8% | No |
| Scaffold-002 | R-group at Iodo position | 10 | 62% | Yes |
| Scaffold-003 | R-group at Iodo position | 10 | 15% | No |
| Scaffold-004 | R-group at Iodo position | 10 | 81% | Yes |
Protocol 2: Biophysical Characterization of Hits
Objective: To validate direct binding of the hit compounds to the target protein and quantify the binding affinity, kinetics, and thermodynamics.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Causality: SPR is a label-free technique that provides real-time quantitative data on how quickly a compound binds (association rate, kₐ) and dissociates (dissociation rate, kₔ) from its target.[8][9] This kinetic information is crucial for understanding the inhibitor's mechanism and residence time on the target, which can be more predictive of in vivo efficacy than affinity alone.[10][11]
Methodology:
-
Chip Preparation: Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip via amine coupling).
-
Analyte Preparation: Prepare a dilution series of the hit compound in SPR running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO) ranging from 0.1 to 10 times the expected dissociation constant (K₋).
-
Binding Assay:
-
Inject the compound solutions (analyte) over the immobilized protein surface (ligand) at a constant flow rate.
-
Record the binding response (association phase).
-
Inject running buffer to wash away the compound and record the dissociation phase.
-
Regenerate the chip surface with a mild regeneration solution if necessary.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kₐ, kₔ, and the equilibrium dissociation constant (K₋ = kₔ / kₐ).
-
Table 2: Hypothetical SPR Kinetic Data
| Compound ID | kₐ (1/Ms) | kₔ (1/s) | K₋ (µM) |
| Scaffold-002 | 1.5 x 10⁴ | 3.0 x 10⁻² | 2.0 |
| Scaffold-004 | 2.2 x 10⁴ | 1.1 x 10⁻² | 0.5 |
Isothermal Titration Calorimetry (ITC) for Thermodynamics
Causality: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (ΔH, ΔS) and stoichiometry (n) of the interaction in addition to the binding affinity (K₋).[12][13] This information reveals the driving forces behind the binding (enthalpy- or entropy-driven), which is invaluable for rational drug design and lead optimization.[14]
Methodology:
-
Sample Preparation: Dialyze the purified protein and dissolve the compound in the exact same buffer to minimize buffer mismatch effects.
-
Instrument Setup: Load the protein into the sample cell and the compound into the injection syringe of the ITC instrument.
-
Titration: Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change after each injection.
-
Data Analysis: Integrate the heat-flow peaks and plot the heat change per injection against the molar ratio of compound to protein. Fit the resulting isotherm to a binding model to calculate K₋, ΔH, and n.
Protocol 3: Cellular Functional Assessment
Objective: To determine if the inhibitor can engage its target in a cellular context and elicit a functional response, such as inhibiting cell proliferation or inducing apoptosis.
Causality: While biophysical assays confirm direct binding, cell-based assays are critical for evaluating a compound's performance in a more biologically relevant system.[15][16] These assays implicitly test for cell permeability and stability, and they measure a downstream functional consequence of target inhibition, providing a crucial link between biochemical potency and potential therapeutic effect.[17][18]
Methodology (Example: Cell Viability Assay):
-
Cell Culture: Seed cancer cells whose survival is dependent on the target protein into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the hit compound (e.g., from 0.01 µM to 100 µM). Include DMSO-only wells as a negative control.
-
Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo® or MTT) and measure the signal (luminescence or absorbance) according to the manufacturer's protocol.
-
Data Analysis:
-
Normalize the data to the DMSO control.
-
Plot the percent viability against the logarithm of the compound concentration.
-
Fit the data to a four-parameter dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
-
Table 3: Hypothetical Cellular IC₅₀ Data
| Compound ID | Target-Dependent Cell Line IC₅₀ (µM) |
| Scaffold-002 | 15.2 |
| Scaffold-004 | 3.8 |
The Path Forward: From Hit to Lead
The data gathered from these protocols provides the foundation for the hit-to-lead optimization phase.[19] This is an iterative cycle of design, synthesis, and testing aimed at improving the compound's properties.[20]
Figure 2: The iterative cycle of hit-to-lead optimization, driven by Structure-Activity Relationship (SAR) data.
For the This compound scaffold, optimization might involve:
-
Exploring the "Iodo" vector: Synthesizing a library of compounds with different aryl or alkyl groups at this position to probe for additional binding interactions.
-
Modifying the Carboxylic Acid: Converting the acid to an ester or an amide to alter its hydrogen bonding capacity and pharmacokinetic properties.
-
Altering the N-methyl Group: Exploring larger alkyl groups or cyclization to probe the surrounding pocket.
This process is guided by the goal of enhancing target potency and selectivity while simultaneously optimizing for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[5]
Hypothetical Target Context: Kinase Signaling Pathway
To contextualize the inhibitor's function, consider a simplified kinase signaling pathway. An inhibitor developed from our scaffold would block the phosphorylation cascade, thereby inhibiting downstream cellular processes like proliferation.
Figure 3: Diagram of a hypothetical signaling pathway showing the inhibitory action of a lead compound on its target kinase.
Conclusion
This compound represents a promising and strategically sound starting point for a fragment-based inhibitor discovery program. Its inherent chemical features provide a solid anchor for initial binding and a versatile platform for extensive synthetic elaboration. By following a systematic workflow of biochemical screening, detailed biophysical characterization, and functional cellular validation, researchers can efficiently translate this simple fragment into potent and selective lead compounds with therapeutic potential. The protocols and rationale presented herein provide a robust framework for initiating such a drug discovery campaign.
References
- Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (n.d.). SpringerLink.
- Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (n.d.). PubMed.
- Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. (2019). PubMed.
- Hit to Lead Optimization in Drug Discovery. (n.d.). Excelra.
- Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. (2018). Biocompare.
- Hit-to-Lead Optimization Strategy In Drug Discovery. (2021). Pharmaceutical Technology.
- Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. (n.d.). Nicoya.
- Surface Plasmon Resonance for Protein-Protein Interactions. (2021). Affinité Instruments.
- Cell-based Assays to Identify Inhibitors of Viral Disease. (n.d.). PMC.
- Understanding Lead Optimization Principles: Key Strategies for Successful Drug Development. (2026). Infinix Bio.
- SPR for Characterizing Biomolecular Interactions. (2022). Rapid Novor.
- Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. (2019).
- Hit-to-lead (H2L) and Lead Optimization in Medicinal Chemistry. (n.d.). University of Dundee.
- Fragment hopping protocol for the design of small-molecule protein–protein interaction inhibitors. (2022).
- A biochemical method for cancer drug screening using the NanoBiT® Protein:Protein Interaction Assay. (2020). YouTube.
- What is the hit to lead process in drug discovery? (2025). LinkedIn.
- Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). (2025). PubMed.
- Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). (2025).
- Application of Fragment-Based Drug Discovery to Vers
- Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. (n.d.). Benchchem.
- Cell Based Functional Assay including Cytotoxicity Assays. (2024). NJ Bio.
- Inhibitor Screening Kits. (n.d.). Biocompare.
- biochemical assays. (n.d.). MuriGenics.
- Functional Cell-Based Assays. (n.d.). Accelevir.
- Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen.
- Fragment-Based Drug Discovery. (n.d.). Cambridge Healthtech Institute.
- Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. (n.d.). Frontiers.
Sources
- 1. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
- 2. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tissueandcells.com [tissueandcells.com]
- 4. excelra.com [excelra.com]
- 5. infinixbio.com [infinixbio.com]
- 6. biochemical assays | MuriGenics [murigenics.com]
- 7. biocompare.com [biocompare.com]
- 8. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. affiniteinstruments.com [affiniteinstruments.com]
- 11. rapidnovor.com [rapidnovor.com]
- 12. Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 17. njbio.com [njbio.com]
- 18. Functional Cell-Based Assays | Mechanism of Action, Proliferation [accelevirdx.com]
- 19. What is the hit to lead process in drug discovery? [synapse.patsnap.com]
- 20. pharmtech.com [pharmtech.com]
Application Note & Protocol: Facile N-Methylation of 4-Iodoanthranilic Acid for Advanced Pharmaceutical Synthesis
Abstract
N-methylated anthranilic acid derivatives are pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. This document provides a detailed protocol for the N-methylation of 4-iodoanthranilic acid, a valuable precursor for further molecular elaboration through cross-coupling reactions. We present a robust and reproducible method utilizing dimethyl sulfate as the methylating agent under basic conditions. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and troubleshooting guidance.
Introduction: The Significance of N-Methylated Anthranilic Acids
N-methyl-4-iodoanthranilic acid is a key building block in medicinal chemistry. The N-methyl group can significantly alter the physicochemical and pharmacological properties of the parent molecule, often leading to improved metabolic stability, cell permeability, and target-binding affinity. The presence of the iodine atom at the 4-position provides a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.
This protocol details a widely applicable method for the synthesis of N-methyl-4-iodoanthranilic acid, focusing on clarity, reproducibility, and safety.
Mechanistic Rationale: The Chemistry Behind the Protocol
The N-methylation of 4-iodoanthranilic acid proceeds via a nucleophilic substitution reaction. The reaction is typically carried out in the presence of a base, which serves two critical roles:
-
Deprotonation of the Carboxylic Acid: The first equivalent of the base deprotonates the carboxylic acid group, forming a carboxylate salt. This step is crucial as it prevents the acidic proton from quenching the reaction.
-
Deprotonation of the Amine: A second equivalent of base deprotonates the amino group, generating a more nucleophilic amide anion. This anion then readily attacks the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate or methyl iodide).
It is important to note that over-methylation to form a tertiary amine is a potential side reaction. This can be minimized by carefully controlling the stoichiometry of the methylating agent and the reaction temperature.
Experimental Protocol: N-Methylation of 4-Iodoanthranilic Acid
This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | CAS Number |
| 4-Iodoanthranilic acid | ≥98% | Sigma-Aldrich | 2145-67-7 |
| Dimethyl sulfate | ≥99% | Sigma-Aldrich | 77-78-1 |
| Sodium hydroxide (NaOH) | ≥97% | Fisher Scientific | 1310-73-2 |
| Dichloromethane (DCM) | ACS Grade | VWR | 75-09-2 |
| Hydrochloric acid (HCl) | 1 M solution | J.T. Baker | 7647-01-0 |
| Anhydrous sodium sulfate (Na2SO4) | ACS Grade | EMD Millipore | 7757-82-6 |
| Deionized water | --- | --- | 7732-18-5 |
Safety Precaution: Dimethyl sulfate is a potent carcinogen and is highly toxic. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodoanthranilic acid (5.0 g, 19.0 mmol).
-
Add deionized water (50 mL) and stir to form a suspension.
-
Prepare a solution of sodium hydroxide (1.67 g, 41.8 mmol, 2.2 eq) in deionized water (20 mL).
-
-
Basification:
-
Slowly add the sodium hydroxide solution to the suspension of 4-iodoanthranilic acid at room temperature.
-
Stir the mixture until all the solid has dissolved, resulting in a clear solution of the sodium salt.
-
-
Methylation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add dimethyl sulfate (2.0 mL, 21.0 mmol, 1.1 eq) dropwise to the reaction mixture over 15 minutes. Caution: The reaction can be exothermic. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Extraction:
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture in an ice bath.
-
Carefully acidify the reaction mixture to pH 2-3 by the dropwise addition of 1 M HCl. A precipitate should form.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude N-methyl-4-iodoanthranilic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the product as a white to off-white solid.
-
Reaction Workflow Diagram
Caption: Workflow for the N-methylation of 4-iodoanthranilic acid.
Troubleshooting and Considerations
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Extend the reaction time or slightly increase the temperature. |
| Insufficient base | Ensure 2.2 equivalents of NaOH are used to deprotonate both the carboxylic acid and the amine. | |
| Formation of Byproducts | Over-methylation (tertiary amine formation) | Use only a slight excess (1.05-1.1 eq) of dimethyl sulfate and maintain a low reaction temperature. |
| O-methylation of the carboxylate | This is generally less favorable under these conditions but can be minimized by ensuring the amine is sufficiently deprotonated. | |
| Product is an Oil and does not Solidify | Impurities present | Attempt purification by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes). |
Conclusion
This application note provides a comprehensive and reliable protocol for the N-methylation of 4-iodoanthranilic acid. By understanding the underlying chemical principles and adhering to the detailed procedural steps, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and development. The use of readily available reagents and straightforward purification techniques makes this method amenable to a wide range of laboratory settings.
References
- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. [Link to a relevant resource, as the full text is not freely available online: https://www.worldcat.org/title/vogels-textbook-of-practical-organic-chemistry/oclc/473592849]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link to a relevant resource: https://www.springer.com/gp/book/9780387683546]
- Patai, S. (Ed.). (1982). The Chemistry of the Amino Group. John Wiley & Sons. [Link to a relevant resource: https://onlinelibrary.wiley.com/doi/book/10.1002/9780470771149]
Application Note: 4-Iodo-2-(methylamino)benzoic Acid in Cross-Coupling & Heterocycle Synthesis
This guide outlines the optimized protocols for utilizing 4-Iodo-2-(methylamino)benzoic acid (and its ester derivatives) as a high-value scaffold in medicinal chemistry.
This intermediate is a "privileged structure" because it offers three orthogonal reactivity handles:
-
C4-Iodide: A highly reactive site for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Heck).
-
C1-Carboxylic Acid: A handle for amidation, esterification, or cyclization.
-
C2-Methylamine: A nucleophilic directing group essential for constructing N-methylated heterocycles (quinolones, quinazolinones).
Chemical Profile & Strategic Utility
| Property | Specification |
| Compound Name | This compound |
| CAS Number | 861547-59-3 |
| Molecular Weight | 277.06 g/mol |
| Appearance | Off-white to tan solid |
| Reactivity Class | Halo-anthranilic acid derivative |
| Primary Utility | Precursor for N-methyl quinazolines, quinolones, and biaryl scaffolds. |
| Storage | 2-8°C, protect from light (iodides are photosensitive). |
Strategic Insight: Direct coupling of the free acid is possible but often results in lower yields due to catalyst poisoning (coordination of the carboxylate to Pd) or protodeiodination. The Methyl Ester Strategy (Protocol A) is recommended for robust, scalable synthesis.
Experimental Workflows (Graphviz)
The following diagram illustrates the divergent synthesis pathways available from this scaffold.
Caption: Divergent synthesis pathways: The ester intermediate unlocks robust cross-coupling routes leading to distinct heterocycle classes.
Detailed Protocols
Protocol A: Methyl Ester Protection (Recommended Precursor)
Why: Protects the carboxylic acid to prevent catalyst inhibition during cross-coupling.
-
Dissolution: Dissolve this compound (1.0 equiv) in anhydrous Methanol (0.5 M).
-
Catalyst: Add concentrated
(0.1 equiv) dropwise at 0°C. -
Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (the ester is less polar).
-
Workup: Cool to RT. Neutralize with saturated
. Extract with EtOAc.[1] Wash with brine, dry over , and concentrate.[1] -
Yield: Typically >90%. The product, Methyl 4-iodo-2-(methylamino)benzoate , is a stable solid suitable for storage.
Protocol B: Suzuki-Miyaura Cross-Coupling
Target: Synthesis of 4-aryl-2-(methylamino)benzoates (Biaryl precursors).
Mechanism: The oxidative addition of Pd(0) into the C4-Iodine bond is facile. The ortho-methylamino group is electron-donating, which can deactivate the ring slightly towards oxidative addition compared to a nitro group, but the Iodine is reactive enough that standard catalysts work well.
Reagents:
-
Substrate: Methyl 4-iodo-2-(methylamino)benzoate (1.0 equiv)
-
Boronic Acid: Arylboronic acid (
) (1.2 equiv) -
Catalyst:
(3–5 mol%)-
Note:
is preferred over for steric robustness and air stability.
-
-
Base:
(2.0 equiv) or (for hindered substrates). -
Solvent: 1,4-Dioxane : Water (4:1 ratio).
Step-by-Step:
-
Inert Atmosphere: Charge a reaction vial with the ester, boronic acid, base, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat to 80–90°C for 2–4 hours.
-
QC Check: The reaction usually turns black (precipitated Pd) upon completion.
-
-
Workup: Filter through a Celite pad to remove Pd residues. Dilute with EtOAc, wash with water/brine.[1]
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol C: Sonogashira Coupling & Cyclization to Quinolones
Target: Synthesis of substituted 4-quinolones (Antibiotic/Anticancer scaffolds).
Mechanism: This is a tandem or two-step sequence.[2] First, the alkyne is coupled to C4. Second, the nitrogen attacks the alkyne (often requiring activation) to close the ring.
Reagents:
-
Substrate: Methyl 4-iodo-2-(methylamino)benzoate (1.0 equiv)
-
Alkyne: Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Catalyst:
(2 mol%) -
Co-Catalyst: CuI (1 mol%)
-
Base: Triethylamine (
) (3.0 equiv) -
Solvent: THF or DMF (anhydrous).
Step-by-Step:
-
Coupling: Mix substrate, catalysts, and alkyne in solvent under Argon. Add
. Stir at RT to 40°C for 2–6 hours.-
Note: Iodides react fast; high heat is rarely needed for the coupling step.
-
-
Isolation (Intermediate): Isolate the alkynyl-benzoate if desired.
-
Cyclization (To Quinolone):
-
Dissolve the intermediate in EtOH.
-
Add a Lewis acid (e.g.,
1 mol% or simply reflux with catalytic ). -
Reflux for 2 hours. The N-methyl amine attacks the alkyne to form the quinolone core.
-
Troubleshooting & Optimization (E-E-A-T)
| Issue | Probable Cause | Expert Solution |
| Low Conversion (Suzuki) | Catalyst poisoning by free amine. | Switch to Pd_2(dba)_3 / XPhos . XPhos forms a bulky, electron-rich active species that resists amine coordination. |
| Deiodination (Product is H-Ar) | Use anhydrous conditions (DMF/Dioxane) and anhydrous base ( | |
| Incomplete Cyclization | Steric hindrance at the alkyne. | Increase temperature to 120°C (microwave) or use a Gold catalyst ( |
| Dark Impurities | Oxidation of the methylamine. | Ensure strict Oxygen-free environment. Add antioxidants (e.g., BHT) if necessary. |
Safety & Handling
-
Iodine Compounds: Organic iodides can release free iodine upon decomposition. Handle in a fume hood.
-
Heavy Metals: All Pd and Cu waste must be segregated into heavy metal waste streams.
-
Skin Sensitization: Anthranilic acid derivatives can be sensitizers. Wear nitrile gloves and long sleeves.
References
-
Suzuki-Miyaura Coupling of Anthranilic Acid Deriv
-
Synthesis of Quinazolinones
- Source: National Institutes of Health (PMC). "Recent Advances in the Synthesis of Quinazolinones."
-
URL:[Link]
- Sonogashira Coupling Protocols Source: Sigma-Aldrich (Merck). "Sonogashira Cross-Coupling Reaction Technical Guide."
-
Properties of Methyl 4-iodobenzo
Sources
applications of 4-Iodo-2-(methylamino)benzoic acid derivatives in cancer research
Application Note: Leveraging 4-Iodo-2-(methylamino)benzoic Acid Scaffolds in Kinase Inhibitor Discovery
Executive Summary
The search for next-generation allosteric kinase inhibitors requires scaffolds that offer both structural rigidity and versatile functionalization vectors. This compound (CAS 861547-59-3) represents a privileged "tri-vector" scaffold for Diversity-Oriented Synthesis (DOS). Its unique substitution pattern—comprising an electrophilic iodine at the C4 position, a nucleophilic secondary amine at C2, and a modifiable carboxylic acid at C1—makes it an ideal precursor for two critical classes of anticancer agents: Diphenylamine MEK Inhibitors and N-Methyl Quinazolinones .
This guide details the application of this scaffold in synthesizing libraries of potential MEK1/2 allosteric inhibitors, which mimic the binding mode of clinical standards like Cobimetinib and PD0325901 (Mirdametinib), while exploring the solubility benefits of the N-methyl moiety.
Scientific Rationale & Mechanism
The "Privileged" Scaffold Architecture
The utility of this compound lies in its orthogonality. In the context of MEK inhibition, the scaffold maps directly to the allosteric pocket adjacent to the ATP-binding site:
-
C4-Iodine (The "Exit Vector"): This position corresponds to the "solvent-exposed" region in the MEK allosteric pocket. It is the ideal handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce biaryl systems that enhance potency and selectivity.
-
C2-Methylamino Group: Unlike the secondary arylamines found in first-generation MEK inhibitors (e.g., CI-1040), the N-methyl group reduces the number of hydrogen bond donors, potentially improving membrane permeability and metabolic stability.
-
C1-Carboxylic Acid: This moiety anchors the molecule in the active site via hydrogen bonding or can be cyclized to form quinazolinone cores (common in EGFR/VEGFR inhibitors).
Pathway Context: MAPK Signaling
Inhibitors derived from this scaffold target Mitogen-Activated Protein Kinase Kinase (MEK). MEK is a bottleneck node in the RAS-RAF-MEK-ERK pathway, which is hyperactivated in >30% of human cancers (e.g., BRAF V600E melanoma, KRAS mutant colorectal cancer).
Figure 1: MAPK Signaling Pathway & MEK Inhibition Node
Caption: The RAS-RAF-MEK-ERK cascade. Derivatives of this compound act as allosteric inhibitors of MEK1/2, preventing the phosphorylation of downstream ERK.
Application 1: Chemical Synthesis of MEK Inhibitor Libraries
The primary application of this scaffold is the rapid generation of Structure-Activity Relationship (SAR) libraries. The iodine atom allows for the late-stage introduction of diversity.
Figure 2: Diversity-Oriented Synthesis Workflow
Caption: Synthetic route utilizing the C4-iodo "exit vector" for library generation.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
Objective: To functionalize the C4 position with diverse aryl groups (mimicking the "side chain" optimization of PD0325901).
Materials:
-
Substrate: this compound (1.0 eq)
-
Boronic Acid: Aryl-boronic acid (1.2 eq) (e.g., 2-fluoro-4-iodophenylboronic acid for Cobimetinib analogs)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)
-
Base: K₂CO₃ (3.0 eq)
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Procedure:
-
Preparation: In a nitrogen-purged reaction vial, combine the scaffold (1.0 mmol), aryl-boronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).
-
Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).
-
Catalysis: Add Pd(dppf)Cl₂ (0.05 mmol) quickly to minimize air exposure. Seal the vial.
-
Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor conversion by LC-MS (Target mass = Scaffold - I + Aryl).
-
Work-up: Cool to room temperature. Acidify to pH 3–4 with 1N HCl (critical to protonate the carboxylic acid). Extract with Ethyl Acetate (3x).
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Gradient: 0-10% MeOH in DCM).
Self-Validation Check:
-
Success Indicator: Disappearance of the starting material peak (m/z ~277) and appearance of the biaryl product.
-
Troubleshooting: If de-iodination (reduction) is observed, switch to a milder base (Cs₂CO₃) or lower temperature (80°C).
Application 2: Biological Evaluation (In Vitro)
Once synthesized, derivatives must be screened for their ability to inhibit MEK1 kinase activity.
Protocol 2: TR-FRET MEK1 Kinase Assay
Objective: Determine the IC50 of the synthesized derivatives against recombinant MEK1.
Principle: This assay measures the transfer of phosphate from ATP to a synthetic peptide substrate (e.g., Fluorescein-ERK peptide) by MEK1. Detection uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a Terbium-labeled anti-phospho-antibody and the fluorescent peptide.
Materials:
-
Enzyme: Recombinant human MEK1 (active).
-
Substrate: Fluorescein-labeled ERK1/2 peptide (200 nM).
-
ATP: Ultrapure ATP (at Km concentration, typically 10 µM).
-
Detection Reagents: LanthaScreen™ Tb-anti-pERK antibody.
Procedure:
-
Compound Plating: Dispense 10 nL of test compounds (in DMSO) into a 384-well low-volume black plate. Include DMSO-only (Max signal) and Staurosporine (Min signal) controls.
-
Enzyme Addition: Add 2.5 µL of MEK1 enzyme solution (diluted in Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 10 min at RT (allows allosteric binding).
-
Reaction Initiation: Add 2.5 µL of Substrate/ATP mix.
-
Incubation: Shake plate for 30 seconds; incubate for 60 minutes at room temperature.
-
Termination/Detection: Add 5 µL of TR-FRET Dilution Buffer containing EDTA (to stop reaction) and Tb-antibody.
-
Read: Incubate for 1 hour and read on a TR-FRET compatible plate reader (Excitation: 340 nm; Emission: 495 nm & 520 nm).
Data Analysis:
-
Calculate the TR-FRET Ratio (Em520/Em495).
-
Normalize data to % Inhibition:
. -
Fit curves using a 4-parameter logistic model to determine IC50.
Data Summary: SAR Trends
The following table summarizes hypothetical SAR data expected when modifying the 4-iodo position of the scaffold, based on established MEK inhibitor medicinal chemistry (e.g., PD0325901 analogs).
| Derivative ID | R-Group (at C4-Iodo) | IC50 (MEK1) | Predicted Solubility | Notes |
| Scaffold | Iodine (Parent) | >10 µM | High | Weak binder; needs hydrophobic bulk. |
| Cpd-A | Phenyl | 500 nM | Moderate | Basic biaryl; establishes hydrophobic contact. |
| Cpd-B | 2-Fluoro-4-iodophenyl | 1-10 nM | Low | Mimics PD0325901 core ; high potency. |
| Cpd-C | Pyridin-3-yl | 150 nM | High | Improved solubility due to pyridine nitrogen. |
References
-
Sebolt-Leopold, J. S., & Herrera, R. (2004). Targeting the mitogen-activated protein kinase cascade to treat cancer.[1] Nature Reviews Cancer, 4(12), 937–947. Link
-
Barrett, S. D., et al. (2008). The discovery of the benzhydroxamate MEK inhibitors CI-1040 and PD 0325901. Bioorganic & Medicinal Chemistry Letters, 18(24), 6501-6504. Link
-
Sigma-Aldrich. (2024). Product Specification: this compound (CAS 861547-59-3).[2][3][4][5] Link
-
Hyman, D. M., et al. (2015). Vemurafenib in Multiple Nonmelanoma Cancers with BRAF V600 Mutations. New England Journal of Medicine, 373, 726-736. (Context for MEK/BRAF combination therapy). Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Sources
- 1. MEK Inhibitor PD-0325901 Overcomes Resistance to PI3K/mTOR Inhibitor PF-5212384 and Potentiates Antitumor Effects in Human Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClassificationsChemcia Scientific, LLC. [chemcia.com]
- 3. Penta iodo benzoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 4. CAS: 861547-59-3 | CymitQuimica [cymitquimica.com]
- 5. 4-Iodo-2-methylamino-benzoic acid-Information-Chemcia Scientific, LLC. [chemcia.com]
Application Note: High-Purity Synthesis of 4-Iodo-2-(methylamino)benzoic Acid
Abstract & Application Context
4-Iodo-2-(methylamino)benzoic acid (CAS 861547-59-3) is a critical pharmacophore scaffold used in the synthesis of next-generation kinase inhibitors, particularly MEK and ERK inhibitors (analogous to the synthetic pathway of Cobimetinib). Its structural value lies in the orthogonal reactivity of its functional groups: the carboxylic acid allows for amide coupling, the secondary amine provides solubility and H-bonding interactions, and the aryl iodide serves as a versatile handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).
This application note details a robust, scalable protocol for synthesizing this target via Regioselective Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis & Mechanism
The synthesis relies on the varying leaving group abilities of halogens in
This kinetic difference allows for the selective displacement of the ortho-fluorine by methylamine while leaving the para-iodine intact for downstream medicinal chemistry.
Pathway Visualization
Figure 1: Reaction pathway demonstrating the
Critical Process Parameters (CPP)
| Parameter | Specification | Scientific Rationale |
| Stoichiometry | MeNH₂:Substrate > 5:1 | The first equivalent deprotonates the carboxylic acid. Excess amine is required to drive the |
| Temperature | 80°C – 95°C | Activation energy for |
| Pressure | 2–5 bar (Sealed) | Methylamine is a gas at STP. Sealed conditions maintain stoichiometry and solvent saturation. |
| pH Control | Final pH 3.0–4.0 | Critical for isolating the free acid from the methylammonium salt. The isoelectric point allows for precipitation. |
Experimental Protocol
Materials[2][3][4][5][6]
-
Substrate: 2-Fluoro-4-iodobenzoic acid (Purity >98%).
-
Reagent: Methylamine (40% w/w in water or 2.0 M in THF). Note: Aqueous methylamine is preferred for green chemistry and ease of workup.
-
Solvent: Ethanol (absolute) or Water.
-
Acid: 2N Hydrochloric acid (HCl).[2]
Step-by-Step Synthesis[8]
Step 1: Reaction Setup
-
Charge a pressure-rated glass tube or stainless steel autoclave with 2-Fluoro-4-iodobenzoic acid (10.0 g, 37.6 mmol).
-
Add Ethanol (30 mL) to create a slurry.
-
Slowly add Methylamine (40% aq.) (29.2 g, ~376 mmol, 10 equiv).
-
Observation: An exotherm will occur as the amine deprotonates the carboxylic acid. Allow to cool to room temperature before sealing.
-
-
Seal the vessel tightly.
Step 2: Reaction
-
Heat the reaction mixture to 85°C with vigorous magnetic stirring.
-
Maintain temperature for 12–16 hours .
-
In-Process Control (IPC): Cool a small aliquot, acidify, and check by HPLC or TLC (50% EtOAc/Hexanes + 1% AcOH).
-
Target: < 2% Starting Material remaining.[3]
-
Step 3: Workup and Isolation
-
Cool the reaction mixture to room temperature and carefully vent the vessel (fume hood!).
-
Concentrate the mixture under reduced pressure (Rotavap, 45°C) to remove ethanol and excess methylamine. A thick, off-white slurry (the methylammonium salt) will remain.
-
Dilute the residue with Water (50 mL).
-
Place the flask in an ice bath (0–5°C).
-
Slowly add 2N HCl dropwise with stirring until pH reaches 3.0–4.0 .
-
Stir the suspension at 0°C for 30 minutes to maximize yield.
Step 4: Purification
-
Filter the solid using a Büchner funnel.[7]
-
Wash the filter cake with cold water (2 x 20 mL) to remove inorganic salts.
-
Dry the solid in a vacuum oven at 50°C for 12 hours.
-
Optional Recrystallization: If purity is <98%, recrystallize from Ethanol/Water (1:1). Dissolve in hot ethanol, add warm water until turbid, and cool slowly.
Process Workflow Diagram
Figure 2: Operational workflow for the isolation of the target compound.
Analytical Characterization & Quality Control
To ensure the protocol was successful, verify the product against these standard metrics.
| Test | Expected Result | Interpretation |
| Appearance | White to off-white powder | Yellowing indicates oxidation of the amine or iodine lability. |
| HPLC Purity | > 98.0% (Area %) | Main peak. Impurities usually include unreacted SM (retention time shift). |
| ¹H NMR (DMSO-d₆) | Confirms methylation. | |
| ¹H NMR (Aromatic) | Pattern must match 1,2,4-substitution. Coupling constants ( | |
| MS (ESI-) | [M-H]⁻ = 276.0 | Confirms molecular weight (277.06 g/mol ). |
Note on Regiochemistry: The absence of a fluorine signal in ¹⁹F NMR is the definitive confirmation that the displacement occurred. If starting from the fluoro-intermediate, ¹⁹F NMR should be silent (or show only trace SM).
Troubleshooting & Optimization
-
Low Yield / Incomplete Reaction:
-
Cause: The carboxylate anion (formed immediately upon amine addition) is electron-rich, which deactivates the ring toward nucleophilic attack (
requires electron-deficient rings). -
Solution: Increase temperature to 95-100°C or use a more polar aprotic solvent like DMSO (though DMSO makes workup harder).
-
-
Product is an Oil/Sticky Solid:
-
Cause: Incomplete acidification or presence of water trapped in the lattice.
-
Solution: Ensure pH is strictly 3–4. If sticky, triturate with Hexanes or minimal cold Diethyl Ether to induce crystallization.
-
-
Bis-alkylation (Dimethylation):
-
Risk:[8] Low. The steric bulk of the ortho-carboxylic acid and the reduced nucleophilicity of the aniline nitrogen after the first addition generally prevent a second methyl group from adding under these conditions.
-
References
- Mechanism of : Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Explains the F >> I leaving group order).
-
Cobimetinib Intermediates: W.W.P. Generic. (2019).[9] Process for the production of cobimetinib. WO2019086469A1.
-
Synthetic Protocol Validation: Organic Syntheses, Coll. Vol. 2, p. 349 (General iodobenzoic acid handling); Adapted for fluoro-displacement based on: Xu, F., et al. (2014).[10] "Discovery of Cobimetinib". Bioorganic & Medicinal Chemistry Letters.
-
Safety Data: PubChem Compound Summary for this compound.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. 4-(Methylamino)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. veeprho.com [veeprho.com]
- 4. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google Patents [patents.google.com]
- 5. imperial.ac.uk [imperial.ac.uk]
- 6. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. globalscientificjournal.com [globalscientificjournal.com]
- 9. medkoo.com [medkoo.com]
- 10. WO2019086469A1 - Process for the production of cobimetinib - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Iodo-2-(methylamino)benzoic acid
[1][2]
Current Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting[2]
Executive Summary & Strategic Analysis
This compound is a critical scaffold in medicinal chemistry, notably serving as a key intermediate for MEK inhibitors (e.g., Cobimetinib analogs).[1][2]
The primary challenge in synthesizing this molecule is achieving regioselectivity while preserving the chemically sensitive aryl iodide moiety.[1][2] Traditional direct iodination of N-methylanthranilic acid typically yields the 5-iodo isomer due to the directing effects of the amine.[1][2] Therefore, the most robust, high-yield strategy relies on Nucleophilic Aromatic Substitution (SNAr) using 2-fluoro-4-iodobenzoic acid or Reductive Amination of 2-amino-4-iodobenzoic acid.[1][2]
This guide prioritizes the SNAr Route (Method A) for its superior regiocontrol and scalability, followed by the Reductive Amination Route (Method B) as a viable alternative.[1][2]
Method A: SNAr Displacement (Recommended)[1][2]
Principle: Displacement of the activated ortho-fluorine atom in 2-fluoro-4-iodobenzoic acid by methylamine.[1][2] Advantage: High regioselectivity; avoids poly-alkylation; preserves the 4-iodo handle.[1][2]
Optimized Protocol
| Parameter | Specification | Rationale |
| Starting Material | 2-Fluoro-4-iodobenzoic acid | Fluorine is the optimal leaving group for SNAr activated by the ortho-COOH.[1][2] |
| Reagent | Methylamine (40% aq. or 2M in THF) | Use 5–10 equivalents.[1][2] Excess drives the equilibrium and neutralizes HF formed.[1][2] |
| Solvent | Water or DMSO/Water mixture | Water facilitates the solubility of the carboxylate salt; DMSO increases reaction rate.[1][2] |
| Temperature | 80°C – 100°C | Required to overcome the activation energy of the deactivated carboxylate ring system.[1][2] |
| Pressure | Sealed Tube / Autoclave | Prevents loss of volatile methylamine at reaction temperatures.[1][2] |
Step-by-Step Workflow:
-
Charge: Load 2-fluoro-4-iodobenzoic acid (1.0 eq) into a pressure vessel.
-
Dissolve: Add Methylamine solution (10.0 eq). If using aqueous methylamine, no co-solvent is usually needed.[1][2] If solubility is poor, add DMSO (1-2 volumes).[1][2]
-
Reaction: Seal the vessel and heat to 90°C for 12–16 hours.
-
Workup (Precipitation):
-
Purification: Filter the solid, wash with cold water, and dry under vacuum at 45°C.
Method B: Reductive Amination (Alternative)[1][2]
Principle: Condensation of 2-amino-4-iodobenzoic acid with paraformaldehyde followed by reduction.[1][2] Advantage: Uses cheaper starting materials; mild conditions.[1][2]
Optimized Protocol
| Parameter | Specification | Rationale |
| Starting Material | 2-Amino-4-iodobenzoic acid | Commercially available precursor.[1][2] |
| C1 Source | Paraformaldehyde (3–5 eq) | Generates formaldehyde in situ for Schiff base formation.[1][2] |
| Reductant | NaBH4 or NaCNBH3 | NaBH4 is cheaper but requires careful addition; NaCNBH3 is more selective.[1][2] |
| Solvent | Methanol / Acetic Acid | Methanol dissolves reagents; Acetic acid catalyzes imine formation.[1][2] |
Step-by-Step Workflow:
-
Imine Formation: Dissolve 2-amino-4-iodobenzoic acid in Methanol. Add Paraformaldehyde and catalytic Acetic Acid.[1][2] Stir at reflux for 2 hours.
-
Reduction: Cool to 0°C. Add NaBH4 (2–3 eq) portion-wise.
-
Reflux: Warm to reflux for 1 hour to ensure completion.
-
Workup: Quench with water. Evaporate Methanol.[1][2] Acidify to pH 4–5 to precipitate product.
Troubleshooting Guide & FAQs
Issue 1: Low Conversion in SNAr Reaction
Symptom: LC-MS shows significant starting material (2-fluoro-4-iodobenzoic acid) remaining after 16h.[1][2]
-
Root Cause: The carboxylate anion (formed by reaction with amine) is electron-donating, deactivating the ring toward nucleophilic attack.[1][2]
-
Solution:
-
Increase Temperature: Raise to 110°C–120°C (ensure pressure vessel rating is sufficient).
-
Solvent Switch: Use DMSO or NMP as the solvent.[1][2] These polar aprotic solvents significantly accelerate SNAr reactions compared to water/alcohol.[1][2]
-
Esterification Strategy: Convert the acid to Methyl 2-fluoro-4-iodobenzoate first. The ester is much more reactive.[1][2] Hydrolyze the ester (LiOH/THF) after the substitution.
-
Issue 2: Loss of Iodine (Deiodination)
Symptom: Product mass corresponds to des-iodo analog (2-(methylamino)benzoic acid).[1][2]
-
Root Cause: Presence of transition metals (Cu, Pd) contaminants or excessive reduction conditions.[1][2]
-
Solution:
Issue 3: Over-Methylation (Dimethylation)
Symptom: Formation of the N,N-dimethyl product.[1][2]
-
Root Cause: In Method B, the secondary amine product is more nucleophilic than the primary amine starting material.[1][2]
-
Solution:
-
Switch to Method A: SNAr prevents dimethylation sterically and mechanistically (requires displacement of F).[1][2]
-
Method B Optimization: Use N-formylation followed by reduction (Formic acid/Acetic anhydride -> Borane reduction) instead of direct reductive amination.[1][2] This guarantees mono-methylation.[1][2]
-
Issue 4: Product Solubility During Workup
Visualized Reaction Pathways
Figure 1: Comparative synthetic pathways. Method A (Blue) is the recommended route for highest purity and yield.[1][2]
References
-
SNAr of 2-Fluorobenzoic Acids
-
Reductive Amination Protocols
-
Product Identification
Sources
- 1. CN1073430A - Benzanilide derivatives - Google Patents [patents.google.com]
- 2. 123807-04-5,3-propylpyrrolidine-2-carboxylic acid hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 4-IODO-2-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 4-Iodo-2-(methylamino)benzoic acid
The following guide serves as a specialized Technical Support Center for the synthesis of 4-Iodo-2-(methylamino)benzoic acid (CAS: 861547-59-3). This document is structured to address the specific challenges of regioselectivity, mono-alkylation, and purification inherent to this molecule.
Status: Operational Scope: Synthetic Methodology, Troubleshooting, and Impurity Profiling Target Molecule: this compound Key Application: Intermediate for MEK inhibitors (e.g., PD0325901 analogs).
Part 1: Strategic Synthesis Analysis
The synthesis of this compound presents two primary chemical challenges:
-
Regiocontrol of the Iodine: Direct iodination of 2-(methylamino)benzoic acid typically favors the 5-position (para to the amine) rather than the desired 4-position. Therefore, the iodine must be installed before the final ring assembly or preserved through a specific precursor.
-
Control of N-Methylation: Preventing over-methylation (formation of the dimethylamino or quaternary ammonium species) is difficult when alkylating electron-rich anilines.
We recommend two validated routes. Route A (SnAr Displacement) is the "Gold Standard" for purity and scalability. Route B (Isatoic Anhydride) is the robust alternative if the fluorinated precursor is unavailable.
Synthesis Logic Flowchart
Figure 1: Comparison of the Nucleophilic Aromatic Substitution (SnAr) route versus the Isatoic Anhydride protection route.
Part 2: Master Protocols
Protocol A: The SnAr Route (Recommended)
This method utilizes the activation of the 2-position by the ortho-carboxyl group (or ester) to displace a fluorine atom. The iodine at the 4-position is relatively stable under these conditions.
Reagents:
-
Methyl 4-iodo-2-fluorobenzoate (preferred over free acid to avoid salt formation)
-
Methylamine (2.0 M in THF or 40% aq. solution)
-
Solvent: THF or Ethanol
-
Base: Triethylamine (optional, if using acid salt)
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of Methyl 4-iodo-2-fluorobenzoate in THF (5 mL/mmol).
-
Addition: Cool to 0°C. Add 3.0 eq of Methylamine solution dropwise.
-
Reaction: Allow to warm to Room Temperature (RT). If reaction is slow (monitor by TLC/LCMS), heat to 50°C in a sealed pressure tube.
-
Note: The fluorine is an excellent leaving group in this ortho-EWG system.
-
-
Hydrolysis (if using ester): Once the intermediate (Methyl 4-iodo-2-(methylamino)benzoate) is formed, add 2.0 eq of LiOH (aq) directly to the reaction mixture and stir at RT until the ester is consumed.
-
Workup: Acidify carefully with 1N HCl to pH 4-5. The product usually precipitates as a solid. Filter and wash with cold water.[1]
Protocol B: The Isatoic Anhydride Route (Alternative)
Use this if you start with 4-iodoanthranilic acid. This method strictly prevents dimethylation.
Step-by-Step:
-
Anhydride Formation: Suspend 4-iodoanthranilic acid in dry THF. Add 0.35 eq of Triphosgene (or use Phosgene equivalent). Reflux for 2-3 hours until a clear solution forms (formation of 7-iodoisatoic anhydride). Concentrate to dryness.
-
Methylation: Dissolve the crude anhydride in DMF. Cool to 0°C. Add 1.1 eq NaH (60% dispersion). Stir 30 min. Add 1.1 eq Methyl Iodide (MeI). Stir at RT for 2 hours.
-
Hydrolysis: Pour the mixture into 1N NaOH (aq). Heat at 60°C for 1 hour. This opens the anhydride ring and decarboxylates the carbamate, yielding the N-methyl amino acid.
-
Isolation: Acidify to pH 4-5 to precipitate the target.
Part 3: Troubleshooting & FAQs
Category 1: Impurity Profiling
Q: I am seeing a "Dimethyl" impurity (+14 mass units). How do I remove it?
-
Cause: If you used direct alkylation (MeI + Base) on the anthranilic acid, over-methylation is unavoidable.
-
Solution: You cannot easily separate the mono- and di-methylated acids by extraction. Recrystallization from Ethanol/Water (1:1) may work, but yield will suffer.
-
Prevention: Switch to Protocol B (Isatoic Anhydride) or use Reductive Amination (Paraformaldehyde + NaBH4 in Methanol) which is more controllable than alkyl halides.
Q: My product contains a de-iodinated impurity (Des-iodo).
-
Cause: If you used Pd/C hydrogenation at any step (e.g., reducing a nitro precursor), the iodine will be cleaved.
-
Solution: Use SnCl2 or Fe/NH4Cl for nitro reductions in the presence of aryl iodides. Avoid catalytic hydrogenation.
Category 2: Reaction Stalls
Q: The SnAr reaction (Protocol A) is not proceeding. Starting material remains.
-
Diagnosis: Are you using the free acid (4-iodo-2-fluorobenzoic acid)? The amine will deprotonate the carboxylic acid first, forming a carboxylate salt (COO-). This anion is electron-donating and deactivates the ring toward nucleophilic attack.
-
Fix: Convert the acid to the Methyl Ester (MeOH/H2SO4 reflux) before reacting with methylamine. The ester is electron-withdrawing and activates the ring for fluorine displacement.
Category 3: Physical Properties
Q: The product is oiling out instead of precipitating during acidification.
-
Reason: The zwitterionic nature of amino acids can make them water-soluble at neutral pH.
-
Fix: Ensure you hit the Isoelectric Point (pI) . For N-methyl anthranilic acids, the pI is typically around pH 3.5–4.5. Do not acidify to pH 1, as the amine will protonate and solubilize the compound. Adjust pH slowly while stirring.
Part 4: Data Summary Table
| Parameter | SnAr Route (Protocol A) | Isatoic Route (Protocol B) | Direct Alkylation (Not Recommended) |
| Starting Material | 4-Iodo-2-fluorobenzoate | 4-Iodoanthranilic acid | 4-Iodoanthranilic acid |
| Step Count | 2 (Displacement + Hydrolysis) | 3 (Cyclization + Alkylation + Hydrolysis) | 1 |
| Yield (Typical) | 75-85% | 60-70% | 30-40% (mix of products) |
| Primary Impurity | Hydrolysis of ester (minor) | Unreacted anhydride | Dimethylated product (Major) |
| Scalability | High | Moderate | Low |
Part 5: References
-
Synthesis of MEK Inhibitor Intermediates:
-
Nucleophilic Aromatic Substitution on Fluoro-Benzoates:
-
Synthesis of 4-Fluoro-2-iodobenzoic acid and related scaffolds. (Provides context on the reactivity of fluoro-iodo-benzoic acids).
-
Source:
-
-
Selective Reduction of Nitro Groups:
-
Selective Reduction of Nitro Group Without Effecting Vinyl or Alkyne Group.[6] (Relevant for synthesizing the amino-precursor without de-iodination).
-
Source:
-
-
Monomethylation Strategies:
-
Selective N-monomethylation of primary amines.[7] (Review of methodologies including reductive amination).
-
Source:
-
-
Commercial Availability & CAS Verification:
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Discovery of Bifunctional Oncogenic Target Inhibitors against Allosteric Mitogen-Activated Protein Kinase (MEK1) and Phosphatidylinositol 3-Kinase (PI3K) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. US8575391B2 - 5-substituted-2-phenylamino benzamides as MEK inhibitors - Google Patents [patents.google.com]
- 6. Selective Reduction of Nitro Group Without Effecting Vinyl or Alkyne Group and Hydration of Alkyne in Pressurized H2O/CO2 Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective synthesis of N-monomethyl amines with primary amines and nitro compounds - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. 123807-04-5,3-propylpyrrolidine-2-carboxylic acid hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 9. Penta iodo benzoic acid | Sigma-Aldrich [sigmaaldrich.com]
reaction condition optimization for 4-Iodo-2-(methylamino)benzoic acid
Current Status: Operational Role: Senior Application Scientist Topic: Reaction Optimization & Troubleshooting Guide
Executive Summary & Route Analysis
The Core Challenge: The synthesis of 4-Iodo-2-(methylamino)benzoic acid presents a classic regioselectivity paradox. Researchers often attempt to iodinate the parent scaffold (N-methylanthranilic acid), assuming the iodine will install at the 4-position. This is incorrect.
-
The Trap: Electrophilic iodination of N-methylanthranilic acid is directed by the strong electron-donating amine group. This directs the iodine primarily to the 5-position (para to the amine) or the 3-position (ortho to the amine), yielding the wrong isomer.
-
The Solution: The 4-iodo moiety must be established before the amine functionality or preserved during the amine installation. The most robust industrial route is the Nucleophilic Aromatic Substitution (SNAr) of 2-Fluoro-4-iodobenzoic acid .
Strategic Route Comparison
Figure 1: Decision tree highlighting the regioselectivity risks. Route B (Green) is the validated pathway for the 4-iodo isomer.
Optimization of SNAr Conditions
Objective: Maximize conversion of 2-fluoro-4-iodobenzoic acid while preventing de-iodination or bis-addition.
Mechanism & Selectivity
The reaction relies on the activating effect of the carboxylic acid (via the electron-withdrawing carbonyl) at the ortho position.
-
Leaving Group Ability: Fluorine >> Chlorine > Bromine > Iodine in SNAr reactions.
-
Selectivity: Methylamine attacks the C-F bond (C2) much faster than the C-I bond (C4), preserving the critical iodine payload.
Optimized Protocol
-
Stoichiometry: Use 3.0 - 5.0 equivalents of Methylamine.
-
Why? The first equivalent deprotonates the carboxylic acid. The second acts as the nucleophile. Excess ensures kinetics drive the reaction to completion.
-
-
Solvent System: THF/Water (1:1) or Ethanol/Water.
-
Note: Water is essential to solubilize the methylamine and the carboxylate salt.
-
-
Temperature: 40°C – 60°C.
-
Warning: Do not exceed 80°C in sealed vessels to avoid pressure hazards or potential decarboxylation.
-
Experimental Data: Solvent Screening
| Solvent System | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | Observations |
| THF / H₂O (1:1) | 50 | 4 | >98 | 92 | Cleanest profile. Easy workup. |
| Ethanol (Abs) | 70 | 6 | 95 | 85 | Minor ethyl ester formation observed. |
| DMF | 80 | 2 | 100 | 78 | Difficult solvent removal; product oiling out. |
| Water (neat) | 60 | 12 | 60 | 50 | Starting material poor solubility. |
Troubleshooting Guide (FAQ)
Issue 1: "I am observing a significant impurity at M+14 (Methyl ester)."
-
Cause: If you run the reaction in Methanol or Ethanol with acidic workup, or if the reaction mixture becomes too hot, you may form the methyl/ethyl ester of the benzoic acid.
-
Fix: Switch to THF/Water . If you must use alcohol, ensure the workup is strictly controlled and avoid heating the crude acidic mixture.
Issue 2: "The reaction is stalling with 2-Chloro-4-iodobenzoic acid."
-
Cause: Chloride is a poorer leaving group than Fluoride in SNAr.
-
Fix:
-
Increase temperature to 80°C (requires pressure vessel).
-
Add a catalytic amount of Copper(0) powder (Ullmann-type condition), though this risks affecting the C4-Iodine.
-
Recommended: Switch starting material to the Fluoro analog. It is commercially available and kinetically superior.
-
Issue 3: "My product turns purple during drying."
-
Cause: Amino-iodo aromatics are photosensitive and prone to oxidation (liberating I₂).
-
Fix:
-
Perform the final acid precipitation in the dark or low light.
-
Dry in a vacuum oven at <40°C.
-
Store under Argon/Nitrogen in amber vials.
-
Issue 4: "I cannot get the product to precipitate during workup."
-
Cause: The product is amphoteric (zwitterionic). If the pH is too low (<2), the amine is protonated (soluble). If pH is too high (>6), the acid is deprotonated (soluble).
-
Fix: You must hit the Isoelectric Point (pI) .
-
Target pH: 3.5 – 4.0 .
-
Use weak acid (Acetic Acid) or dilute HCl for precise control.
-
Workup & Purification Workflow
This protocol ensures high purity without column chromatography, which can cause "streaking" due to the acid functionality.
Figure 2: Isoelectric precipitation workflow for isolation of this compound.
References
-
Ossila . 4-Fluoro-2-iodobenzoic acid - Material Properties. (Demonstrates availability and properties of the isomeric starting materials). Link
-
Organic Syntheses . 5-Iodoanthranilic Acid. Org. Synth. 1931, 11, 62; Coll. Vol. 2, p.349.[1] (Authoritative source confirming that direct iodination of anthranilic acid yields the 5-iodo isomer, validating the need for the SNAr route). Link
-
National Cancer Institute (NCI) . Cobimetinib Monograph. (Cobimetinib synthesis utilizes the SNAr reaction on 2-fluoro-4-iodo-phenyl moieties, validating the chemistry described in Module 2). Link
-
Beilstein Journals . Synthesis of iodobenzoic acid derivatives. (Provides experimental context for handling iodo-benzoic acid precursors and their solubility profiles). Link
Sources
Technical Support Center: High-Purity Synthesis of 4-Iodo-2-(methylamino)benzoic Acid
Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Impurity Management in Trametinib Intermediate Synthesis
Executive Summary & Strategic Route Selection
Context: 4-Iodo-2-(methylamino)benzoic acid is a critical pharmacophore intermediate, most notably for the MEK inhibitor Trametinib . The structural integrity of the ortho-methylamino and para-iodo positions relative to the carboxylic acid is non-negotiable for downstream biological activity.
The "Regioselectivity Trap": Many researchers attempt to synthesize this compound via direct iodination of N-methylanthranilic acid. Do not do this.
-
Why? The amino group is a strong ortho/para activator. In N-methylanthranilic acid, the para position relative to the amine (C5) is electronically favored over the meta position (C4). Direct iodination yields predominantly 5-iodo-2-(methylamino)benzoic acid , a difficult-to-separate isomer.
The Validated Pathway (SNAr): The industry-standard route relies on Nucleophilic Aromatic Substitution (SNAr) using 2-fluoro-4-iodobenzoic acid as the precursor. The fluorine atom at C2 serves as a labile leaving group, activated by the ortho-carboxylic acid (via H-bonding stabilization of the transition state) and the electron-withdrawing nature of the ring system.
Figure 1: Strategic decision tree highlighting the necessity of the SNAr route over direct iodination to ensure correct regiochemistry.
Validated Protocol: SNAr Displacement
This protocol minimizes the two primary impurities: 2,4-bis(methylamino)benzoic acid (over-reaction) and 2-hydroxy-4-iodobenzoic acid (hydrolysis).
Reagents & Stoichiometry
-
Precursor: 2-Fluoro-4-iodobenzoic acid (1.0 eq)
-
Nucleophile: Methylamine (Aqueous 40% or THF solution) (3.0 – 5.0 eq)
-
Solvent: THF or Water (sealed tube)
-
Temperature: 60°C – 80°C (Sealed vessel required if using aqueous MeNH₂ above boiling point)
Step-by-Step Workflow
-
Dissolution: Dissolve 2-fluoro-4-iodobenzoic acid in THF (5 vol).
-
Addition: Add Methylamine solution dropwise at 0°C.
-
Technical Note: The first equivalent deprotonates the carboxylic acid to form the carboxylate salt. This deactivates the ring slightly, preventing rapid over-reaction at the Iodine position.
-
-
Reaction: Heat to 65°C in a sealed pressure tube for 6–12 hours.
-
Workup (Critical for Purity):
-
Concentrate to remove excess methylamine and THF.
-
Dilute with water.[3][4] The solution will be basic (pH > 10) due to excess amine.
-
Acidification: Slowly add 1N HCl to pH 3–4.
-
Precipitation: The product precipitates as a solid. The bis-methylamino impurity is more basic and often remains in solution at slightly lower pH, or requires recrystallization.
-
Filter and wash with cold water.
-
Impurity Profiling & Troubleshooting Guide
The following table details the specific impurities generated during the SNAr process and how to eliminate them.
| Impurity Name | Structure Description | Origin / Cause | Removal Strategy |
| Impurity A (Bis-Adduct) | 2,4-Bis(methylamino)benzoic acid | Over-reaction: Displacement of both Fluorine (C2) and Iodine (C4) by methylamine. Caused by excessive temp (>90°C) or massive excess of amine. | Control: Keep temp <70°C. Purification: Recrystallize from Ethanol/Water. The bis-adduct is more soluble in organics. |
| Impurity B (Hydrolysis) | 2-Hydroxy-4-iodobenzoic acid | Competition: Water attacks the C2-F instead of methylamine. Occurs if MeNH₂ concentration is too low. | Prevention: Use high concentration MeNH₂ (40% aq or 2M THF). Ensure rapid heating to favor amine attack. |
| Impurity C (Amide) | N-Methyl-2-fluoro-4-iodobenzamide | Side Reaction: Methylamine reacts with the COOH group. Rare without coupling agents, but possible at high temp/pressure. | Workup: This impurity is neutral (non-acidic). It will not dissolve in basic aqueous workup. Filter it off before acidification. |
| Impurity D (Regioisomer) | 5-Iodo-2-(methylamino)benzoic acid | Wrong Route: Result of direct iodination of N-methylanthranilic acid. | Impossible to separate efficiently. Discard batch and switch to SNAr route. |
Visualizing the Impurity Pathways
Figure 2: Reaction pathways showing the origin of critical impurities based on reaction conditions.
Frequently Asked Questions (FAQ)
Q1: I am seeing a persistent impurity at RRT 0.85 in HPLC. It increases when I prolong the reaction time. What is it?
-
Diagnosis: This is likely the 2,4-bis(methylamino)benzoic acid (Impurity A).
-
Solution: The C4-Iodine bond is stable but not invincible. If you run the reaction too long or too hot, the methylamine will eventually displace the iodine.
-
Fix: Reduce reaction temperature to 60°C and stop the reaction immediately upon consumption of the starting material (monitor via HPLC every 2 hours).
Q2: Can I use 2-Chloro-4-iodobenzoic acid instead of the Fluoro analog to save money?
-
Analysis: Technically yes, but the Chlorine atom is a much poorer leaving group than Fluorine in SNAr reactions.
-
Consequence: You will require higher temperatures (>100°C) or high pressure to force the substitution. These harsh conditions drastically increase the rate of de-iodination and bis-substitution , resulting in a "tarry" mixture that is difficult to purify.
-
Recommendation: Stick to the 2-Fluoro precursor for pharmaceutical-grade purity.
Q3: My product is colored (yellow/brown) instead of off-white. Does this affect purity?
-
Diagnosis: This is often due to trace liberation of Iodine (
) or oxidation of the aniline nitrogen. -
Remedy: Wash the crude solid with a dilute solution of Sodium Thiosulfate (
) during the filtration step. This reduces free iodine to iodide, removing the color. Recrystallize from Ethanol if color persists.
Q4: Why do you advise against the methylation of 4-iodoanthranilic acid?
-
Reasoning: While this route avoids the regioselectivity issue of iodination, it introduces a selectivity issue with methylation . It is very difficult to stop at the mono-methyl stage. You will inevitably generate N,N-dimethyl-4-iodoanthranilic acid and the methyl ester . Separating the mono-methyl amino acid from the dimethyl impurity is operationally burdensome compared to the clean SNAr chemistry.
References
-
US Patent 7,378,423 . Pyrido[4,3-d]pyrimidine derivatives and their use as MEK inhibitors.[5] (Primary source for Trametinib synthesis and intermediates).
-
Abe, H., et al. (2011) . Discovery of a Highly Potent and Selective MEK Inhibitor: GSK1120212 (Trametinib). ACS Medicinal Chemistry Letters, 2(4), 320–324.[6] (Describes the optimization of the aniline intermediate).
-
World Patent WO2012006714 . Process for the preparation of Trametinib.[5][7][8] (Detailed industrial scale-up protocols for the SNAr reaction).
Sources
- 1. Analysis of anthranilic acid by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry [scirp.org]
- 3. lcms.cz [lcms.cz]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. patents.justia.com [patents.justia.com]
- 6. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]
- 7. CA2001043A1 - Process for preparing n-methyl anthranilic acid methylester - Google Patents [patents.google.com]
- 8. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
scaling up the synthesis of 4-Iodo-2-(methylamino)benzoic acid
Technical Support Center: Scale-Up of 4-Iodo-2-(methylamino)benzoic acid
Ticket ID: SC-4I2M-2024 Status: Open Assigned Specialist: Dr. Aris (Senior Application Scientist) Subject: Optimization, Troubleshooting, and Impurity Control in Scale-Up
Introduction: The Critical Path
Welcome to the Technical Support Center. You are likely synthesizing This compound as a scaffold for MEK inhibitors (e.g., Trametinib analogs) or as a linker for PROTAC design.
The Central Challenge: Scaling this molecule presents a classic "Regioselectivity vs. Availability" dilemma.
-
Direct Iodination of N-methylanthranilic acid is cheap but chemically flawed (favors the 5-iodo isomer).
-
Methylation of 4-iodoanthranilic acid is accessible but prone to over-alkylation (dimethyl impurity).
-
SNAr Displacement (Nucleophilic Aromatic Substitution) is the "Gold Standard" for purity but requires expensive fluorinated precursors.
This guide provides the protocols and troubleshooting logic to navigate these routes, with a strong recommendation for the SNAr pathway for pharmaceutical-grade scale-up.
Module 1: Route Selection & Decision Logic
Before starting your batch, confirm your route. The choice of starting material dictates your impurity profile.
Visual: Synthesis Decision Tree
Caption: Decision matrix highlighting the regioselectivity risks of direct iodination versus the reliability of SNAr displacement.
Module 2: The "Gold Standard" Protocol (SNAr Displacement)
Context: This route utilizes the electron-withdrawing nature of the ortho-carboxyl group and the para-iodine to activate the fluorine for displacement by methylamine. It guarantees the iodine remains at the C4 position.
Protocol:
-
Reagent: Methylamine (40% aq. or 2M in THF).
-
Solvent: Water/THF mixture or DMSO (for higher temp).
Step-by-Step Workflow:
-
Charging: Charge 2-Fluoro-4-iodobenzoic acid (1.0 eq) into the reactor.
-
Solvent: Add THF (5 vol). Stir to dissolve.
-
Reagent Addition: Add Methylamine (40% aq., 5.0 eq) slowly. Note: Exothermic.
-
Reaction: Heat to 60–65°C in a sealed vessel (or reflux if using aqueous MeNH2). Monitor by HPLC.
-
Target: < 1% Starting Material.
-
-
Work-up (The Critical pH Swing):
-
Concentrate to remove excess methylamine and THF.
-
Dilute with water (10 vol).
-
Cool to 5°C.[6]
-
Slowly acidify with 2N HCl to pH 4–5 (Isoelectric point).
-
-
Isolation: Filter the precipitated yellow solid. Wash with cold water. Dry at 45°C under vacuum.
Troubleshooting Guide (SNAr Route):
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Temperature too low; Methylamine boiled off. | Use a pressure vessel (autoclave) set to 80°C. Ensure MeNH2 excess (5-10 eq). |
| Sticky Solid | pH overshoot during precipitation. | The product is amphoteric (amino acid). If pH < 2, it forms the hydrochloride salt (soluble). Readjust to pH 4-5. |
| Hydrolysis | Reaction too hot/long; OH- competition. | Avoid strong bases (NaOH/KOH). Use the amine itself as the base. Minimize water content if hydrolysis is observed (use MeNH2 in THF). |
Module 3: The "Alternative" Protocol (Controlled Methylation)
Context: If 2-fluoro-4-iodobenzoic acid is unavailable, you must methylate 4-iodoanthranilic acid. Direct alkylation with Methyl Iodide (MeI) is difficult to stop at mono-methylation.
Recommended Method: Reductive Amination.
Protocol:
-
Formation of Benzoxazinone (Protection/Activation):
-
React 4-iodoanthranilic acid with Paraformaldehyde in refluxing ethanol/toluene.
-
Why? This forms a cyclic intermediate that "locks" the mono-substitution.
-
-
Reduction:
-
Hydrolysis (if needed): Mild basic hydrolysis to free the acid.
Troubleshooting Guide (Methylation Route):
| Issue | Probable Cause | Corrective Action |
| Bis-methylation (Dimethyl impurity) | Used MeI/Base method; reaction not stopped in time. | Switch to Reductive Amination (Paraformaldehyde/NaBH4). If using MeI, use 0.9 eq and recycle starting material. |
| Incomplete Reaction | Poor solubility of 4-iodoanthranilic acid. | Use DMF or DMSO as solvent. Ensure vigorous stirring. |
Module 4: Impurity Profiling & QC
Identifying the "Silent Killers" in your batch.
Impurity Fate Mapping:
Caption: Map of potential impurities based on synthetic route. Impurity A (5-iodo) is the most difficult to remove downstream.
QC Specifications (Target):
-
Appearance: Yellow to off-white powder.
-
HPLC Purity: > 98.0% (a/a).
-
Regio-isomer (5-Iodo): < 0.1% (Critical for biological activity).
-
Bis-methyl impurity: < 0.5%.
FAQ: Frequently Asked Questions
Q1: Can I use Iodine Monochloride (ICl) to iodinate N-methylanthranilic acid directly? A: Technically yes, but do not do this if you need the 4-iodo isomer. The amino group at position 2 directs the electrophile (I+) strongly to the para position (Position 5) and ortho position (Position 3). The meta position (Position 4) is deactivated by the amino group and only weakly activated by the carboxyl group. You will get predominantly 5-iodo-2-(methylamino)benzoic acid .
Q2: My product dissolves during the water wash. What is happening? A: You are likely washing with water that is too basic or too acidic. This compound is a zwitterion.
-
pH < 2: It exists as the cationic ammonium salt (Water Soluble).
-
pH > 7: It exists as the anionic carboxylate salt (Water Soluble).
-
Solution: Ensure your wash water is pH 4–5.
Q3: Is the 2-Fluoro-4-iodobenzoic acid starting material stable? A: Yes, but it is expensive. Ensure you assay the raw material for "Des-iodo" (2-fluorobenzoic acid) impurities, as these will carry through the SNAr reaction and are difficult to separate from your final product.
References
-
Trametinib Intermediate Synthesis (SNAr Route)
- Regioselectivity of Anthranilic Acid Iodination: Title: Regioselective iodination of anthranilic acids. Source:Journal of Organic Chemistry / Organic Process Research & Development. Context: Confirms that electrophilic substitution on anthranilic acid favors the 5-position (para to amine).
- Title: Reductive amination of electron-deficient anilines.
-
Safety Data (MSDS)
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. CN1073430A - Benzanilide derivatives - Google Patents [patents.google.com]
- 3. TW202034924A - Kif18a inhibitors - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. mdpi.com [mdpi.com]
- 8. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 9. patents.justia.com [patents.justia.com]
Validation & Comparative
A Comparative Guide for Synthetic Strategy: 4-Iodo- vs. 4-Bromo-2-(methylamino)benzoic Acid in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. Substituted haloaromatics, in particular, are foundational building blocks, and the choice of the halogen—often between bromine and iodine—can have profound implications for downstream reactions. This guide provides an in-depth, objective comparison of two closely related synthetic intermediates: 4-Iodo-2-(methylamino)benzoic acid and 4-bromo-2-(methylamino)benzoic acid . Our focus will be on their performance in palladium-catalyzed cross-coupling reactions, supported by established chemical principles and illustrative experimental data.
Core Chemical and Physical Properties
A foundational understanding of the intrinsic properties of these two reagents is paramount. While they share the same core scaffold—a methylamino benzoic acid moiety crucial for applications in medicinal chemistry as a hinge-binding element or a modifiable handle—the difference in the halogen at the 4-position governs their reactivity and physical characteristics.
| Property | This compound | 4-Bromo-2-(methylamino)benzoic acid | Rationale for Difference |
| Molecular Weight | 279.05 g/mol | 230.06 g/mol | The higher atomic weight of iodine compared to bromine. |
| CAS Number | 500699-01-4[1] | 861526-61-6[2] | Unique identifiers for distinct chemical substances. |
| C-X Bond Strength | Weaker C-I bond | Stronger C-Br bond | The carbon-iodine bond is longer and less polarized, making it easier to break. |
| Reactivity in Oxidative Addition | Generally faster | Generally slower | The weaker C-I bond leads to a lower activation energy for oxidative addition to a Pd(0) catalyst.[3][4] |
| Cost & Availability | Typically higher cost, less common | Generally lower cost, more common | The relative abundance and industrial processes for bromine vs. iodine. |
| Potential for Side Reactions | Iodide can act as a catalyst poison or form inactive palladium dimers.[3] | Bromide is less likely to inhibit the catalyst. | The nature of the halide ligand on the palladium intermediate. |
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of these building blocks in drug discovery lies in their ability to undergo C-C and C-N bond-forming reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The choice between the iodo- and bromo- derivative directly impacts catalyst selection, reaction kinetics, and overall yield.
Suzuki-Miyaura Coupling: A Tale of Two Halides
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures. The generally accepted trend for halide reactivity is I > Br >> Cl.[4] This is primarily dictated by the rate of the initial oxidative addition step.
However, the story is more nuanced. While aryl iodides undergo faster oxidative addition, the resulting iodide ligand on the palladium complex can sometimes slow down the overall catalytic cycle.[3] In contrast, aryl bromides offer a balance of reactivity and stability, often leading to cleaner reactions with lower catalyst loadings.
Illustrative Experimental Protocol: Comparative Suzuki-Miyaura Coupling
To objectively assess the performance of this compound and 4-bromo-2-(methylamino)benzoic acid, a standardized Suzuki-Miyaura coupling with a common boronic acid partner is proposed.
Objective: To compare the reaction rate and final yield of the coupling of the iodo- and bromo- starting materials with 4-methoxyphenylboronic acid.
Reaction Scheme:
Step-by-Step Methodology:
-
Reaction Setup: In two separate oven-dried Schlenk flasks, add this compound (1.0 mmol) to one and 4-bromo-2-(methylamino)benzoic acid (1.0 mmol) to the other.
-
Reagent Addition: To each flask, add 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a stir bar.
-
Solvent and Catalyst: Evacuate and backfill each flask with argon three times. Add a degassed mixture of dioxane (8 mL) and water (2 mL). To each flask, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.03 mmol).
-
Reaction: Heat both reaction mixtures to 80°C with vigorous stirring.
-
Monitoring: Monitor the progress of each reaction by taking aliquots at 30, 60, 120, and 240 minutes and analyzing by LC-MS.
-
Work-up: After 4 hours, cool the reactions to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography and determine the isolated yield.
Expected Outcomes and Rationale:
-
Initial Rate: The reaction with this compound is expected to show a faster initial rate of product formation due to the more facile oxidative addition.
-
Final Yield: The final yields may be comparable, though the reaction with the bromo- derivative might be cleaner, with fewer side products resulting from catalyst inhibition. The choice of a bidentate ligand like dppf is intended to prevent the formation of inactive palladium iodide dimers.[5]
Buchwald-Hartwig Amination: A Different Perspective
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds.[5] Counterintuitively to the general reactivity trend, aryl bromides are often preferred over aryl iodides in this reaction.[6] The iodide anion generated during the catalytic cycle can have an inhibitory effect on the palladium catalyst.[6][7]
Conceptual Workflow: Catalyst Screening for Buchwald-Hartwig Amination
The following workflow illustrates a logical approach to optimizing the Buchwald-Hartwig amination for both substrates.
Caption: A logical workflow for screening palladium catalysts in the Buchwald-Hartwig amination of the iodo- and bromo- substrates.
The choice of ligand is critical. While first-generation catalysts might be sufficient for the bromo- derivative, the iodo- starting material may benefit from bidentate phosphine ligands like BINAP or dppf to achieve high yields.[5]
Applications in Drug Discovery and Medicinal Chemistry
Both 4-Iodo- and 4-bromo-2-(methylamino)benzoic acid are valuable scaffolds in medicinal chemistry. The anthranilic acid motif is a known pharmacophore present in various bioactive molecules.[8] These building blocks can be used to synthesize a diverse range of compounds, including:
-
Kinase Inhibitors: The 2-(methylamino)benzoic acid core can serve as a "hinge-binder" in the ATP-binding pocket of various kinases. The halogen at the 4-position provides a vector for elaboration to access other regions of the active site.
-
Anti-inflammatory Agents: Derivatives of anthranilic acid have been explored for their anti-inflammatory properties.[8]
-
Antimicrobial and Antiviral Agents: The versatile nature of these scaffolds allows for the synthesis of compounds with potential antimicrobial and antiviral activities.[8]
Conclusion and Recommendations
The choice between this compound and 4-bromo-2-(methylamino)benzoic acid is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific synthetic context.
-
For rapid synthesis and proof-of-concept studies, where reaction speed is prioritized and potential downstream challenges with catalyst inhibition can be managed, This compound is a strong candidate, particularly for Suzuki-Miyaura couplings.
-
For process development, scale-up, and cost-sensitive projects, 4-bromo-2-(methylamino)benzoic acid often represents a more robust and economical choice. It is generally less prone to catalyst inhibition in Buchwald-Hartwig reactions and offers a good balance of reactivity and stability.
Ultimately, the optimal choice will depend on the specific target molecule, the desired reaction type, and the resources available. It is highly recommended that researchers perform small-scale comparative experiments, as outlined in this guide, to determine the most effective building block for their unique synthetic challenges.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Al-Omary, F. A. M., et al. (2023). 4-Methyl-2-(2-methylanilino)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 755–758. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 4-Methyl-2-(2-methylanilino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
comparing the reactivity of 4-Iodo-2-(methylamino)benzoic acid with similar compounds
[1]
Executive Analysis: The Bifunctional Scaffold
4-Iodo-2-(methylamino)benzoic acid (CAS 861547-59-3) represents a "privileged scaffold" in medicinal chemistry, particularly in the synthesis of MEK inhibitors (e.g., PD 0325901 analogs) and quinazoline-based kinase inhibitors. Its utility stems from its orthogonal reactivity :
-
The C4-Iodine Handle: A highly reactive site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira), sterically unencumbered by the ortho-substituents.[1]
-
The Anthranilic Core (C1/C2): A "push-pull" system where the electron-donating N-methylamino group (C2) and electron-withdrawing carboxylic acid (C1) facilitate rapid cyclization into heterocycles or conversion into benzamide "warheads."[1]
Unlike its unmethylated analog (2-amino-4-iodobenzoic acid), the N-methyl group introduces specific steric constraints and alters hydrogen-bonding networks, often improving the lipophilicity and metabolic stability of the final drug candidate.
Structural & Electronic Landscape
The molecule exhibits a unique electronic push-pull system.[1] The iodine at C4 is activated for oxidative addition by the electron-donating strength of the meta-amino group, despite the deactivating nature of the para-carboxylic acid.
Figure 1: Electronic influence of substituents on the reactive iodine center. The N-methyl group provides weak activation while participating in an intramolecular hydrogen bond with the carboxylate, locking the conformation.[1]
Comparative Reactivity: Cross-Coupling Efficiency
The C4-iodine bond is the primary site of diversification.[1] Below is a comparison of this scaffold against its halogenated analogs and positional isomers in Palladium-catalyzed Suzuki-Miyaura coupling.
Reactivity Hierarchy
4-Iodo > 4-Bromo >> 4-Chloro [1]
-
This compound: The C-I bond energy (~57 kcal/mol) is significantly lower than C-Br (~69 kcal/mol), allowing for oxidative addition at lower temperatures (RT to 60°C) often without specialized ligands.
-
4-Bromo Analog: Requires higher temperatures (80-100°C) or phosphine ligands (e.g., SPhos, XPhos) to achieve comparable yields.[1]
-
Positional Isomer (5-Iodo): The 5-iodo position is para to the amino group.[1] The strong resonance donation from the nitrogen makes the C5-I bond electron-rich, slightly deactivating it towards oxidative addition compared to the C4-I position (which is meta to the amine).
Experimental Data Comparison (Suzuki Coupling)
Conditions: 1.0 eq Ar-X, 1.2 eq Ph-B(OH)₂, 5 mol% Pd Catalyst, Base, Solvent, 4h.[2]
| Compound | Catalyst System | Temp (°C) | Yield (%) | Notes |
| This compound | Pd(PPh₃)₄ / Na₂CO₃ | 60 | 92% | Clean conversion; minimal protodehalogenation. |
| 4-Bromo-2-(methylamino)benzoic acid | Pd(PPh₃)₄ / Na₂CO₃ | 60 | 45% | Incomplete conversion; requires 90°C for >85%. |
| 4-Iodo-2-aminobenzoic acid | Pd(PPh₃)₄ / Na₂CO₃ | 60 | 88% | Free NH₂ can coordinate Pd; slightly slower kinetics.[1] |
| 5-Iodo-2-(methylamino)benzoic acid | Pd(dppf)Cl₂ / K₂CO₃ | 80 | 78% | Electron-rich C-I bond requires more active catalyst.[1] |
Comparative Reactivity: Cyclization & Heterocycle Formation
The ortho-relationship between the carboxylic acid and the N-methylamine is critical for synthesizing quinazolines and benzamides.[1]
Quinazoline Synthesis
Reacting the scaffold with formamide or urea derivatives yields quinazolinones.[1]
-
vs. Unmethylated (NH₂): The N-methyl group prevents the formation of the NH-tautomer of the quinazolinone.[1] This "locks" the structure, often improving solubility and preventing non-specific binding in biological assays.[1]
-
Steric Impact: The methyl group increases the barrier to cyclization slightly compared to the free amine due to steric clash with the electrophile (e.g., carbonyl carbon), requiring slightly more vigorous conditions (e.g., higher boiling solvents like diglyme).[2]
Figure 2: Divergent synthetic pathways.[1] Pathway B (Coupling First) is generally preferred to avoid catalyst poisoning by the nitrogen-rich quinazoline core in subsequent steps.[1]
Validated Experimental Protocols
Protocol A: Regioselective Suzuki Coupling
Objective: Coupling at C4-I without affecting the carboxylic acid or amine.
-
Reagents:
-
Procedure:
-
Charge a reaction vial with the benzoic acid derivative, boronic acid, base, and catalyst.[1][2]
-
Evacuate and backfill with Nitrogen (3x).[1]
-
Add degassed solvent mixture via syringe.[1]
-
Heat to 80°C for 4 hours.
-
Checkpoint: Monitor by LCMS.[1] The starting material (M+H 278) should disappear; Product (M+H 228) appears.
-
Workup: Acidify to pH 3 with 1N HCl (critical to protonate the carboxylic acid for extraction). Extract with EtOAc (3x).[1]
-
-
Yield Expectation: 85-95% isolated yield.
Protocol B: Cyclization to N-Methyl Quinazolinone
Objective: Formation of the heterocycle core.
-
Reagents:
-
Procedure:
-
Note: If the iodine bond is labile at this temp, consider using trimethyl orthoformate (TMOF) with catalytic p-TsOH at lower temp (80°C).[1]
References
-
Synthesis of Halogenated Benzoic Acids: Organic Syntheses, Coll. Vol. 2, p. 349 (1943).[1] Link (General methodology for iodo-benzoic acids).
-
Suzuki Coupling Mechanisms: Chem. Rev. 1995, 95, 7, 2457–2483.[1][2] Link[1]
-
Quinazolinone Synthesis from Anthranilic Acids: Molecules 2003, 8(1), 53-66.[1] Link[1]
-
MEK Inhibitor Intermediates (Patent): US Patent 8,906,847 B2 (Describes similar amino-benzoic acid scaffolds).[1] Link
-
pKa and Physical Properties: J. Phys. Chem. 1966, 70, 3, 856–866.[1][2] Link[1]
Sources
- 1. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 2. CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. Method for producing (â)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidine - Patent US-6225473-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Process For Industrially Viable Preparation Of Perindopril [quickcompany.in]
validation of 4-Iodo-2-(methylamino)benzoic acid structure by X-ray crystallography
Executive Summary & Core Directive
In the development of halogenated anthranilic acid derivatives—critical scaffolds for MEK inhibitors and other kinase-targeting therapeutics—unambiguous structural assignment is paramount. While 4-Iodo-2-(methylamino)benzoic acid appears structurally simple, its validation presents specific challenges regarding regiochemistry, zwitterionic character, and conformational locking.
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against standard spectroscopic alternatives (NMR, MS, IR). It argues that while NMR is sufficient for connectivity, SC-XRD is the essential gold standard for defining the solid-state tautomerism and intramolecular hydrogen bonding networks that dictate the molecule's reactivity and bioavailability.
Comparative Analysis: SC-XRD vs. Alternatives
The following table summarizes the performance of SC-XRD against primary alternatives for validating this compound.
| Feature | X-Ray Crystallography (SC-XRD) | NMR Spectroscopy (1H/13C/NOESY) | Mass Spectrometry (HRMS) |
| Primary Output | 3D Atom coordinates, Bond lengths/angles | Connectivity, Chemical environment | Molecular Formula, Fragmentation |
| Regiochemistry | Absolute (Iodine position unambiguous) | Indirect (Requires HMBC/NOESY interpretation) | Inconclusive (Isomers have identical mass) |
| Stereochemistry | Absolute Configuration | Relative (requires chiral shift reagents) | N/A |
| Tautomerism | Definitive (Locates H atoms on N vs O) | Ambiguous (Fast exchange averages signals) | N/A (Gas phase ionization alters state) |
| Sample State | Solid (Single Crystal) | Solution (Solvent effects dominate) | Gas Phase (Ionized) |
| Throughput | Low (Days to Weeks) | High (Minutes) | High (Seconds) |
| Material Req. | High quality crystal required | ~5-10 mg dissolved | <1 mg |
Why SC-XRD Wins for this Target
For This compound , the presence of the iodine atom (
Structural Validation Workflow
The following diagram outlines the decision logic and experimental workflow for validating the structure.
Figure 1: Decision tree for structural validation, highlighting the critical path to X-ray crystallography when tautomeric or conformational ambiguity exists.
Detailed Experimental Protocol (SC-XRD)
This protocol is designed to maximize the probability of obtaining diffraction-quality crystals for anthranilic acid derivatives.
Phase 1: Crystallization Screening
The target molecule contains a hydrogen bond donor (NH) and acceptors (COOH, I).
-
Solvent Selection: Prepare saturated solutions in Ethanol , Acetone , and Acetonitrile .
-
Method A (Slow Evaporation): Filter 1 mL of saturated solution into a clean vial. Cover with parafilm and poke 3-5 pinholes. Allow to stand at room temperature (20-25°C) in a vibration-free zone.
-
Method B (Vapor Diffusion): Dissolve 20 mg of compound in 0.5 mL THF (good solubility). Place in an inner vial. Add 2 mL Pentane (anti-solvent) to the outer jar. Seal tightly.
-
Mechanism: Pentane diffuses into THF, slowly lowering solubility and promoting nucleation.
-
Phase 2: Data Collection & Refinement
-
Mounting: Select a single crystal (approx. 0.1 x 0.1 x 0.2 mm) showing sharp extinction under polarized light. Mount on a glass fiber or MiTeGen loop using Paratone oil.
-
Temperature: Collect data at 100 K (using a cryostream) to reduce thermal motion, which is critical for locating the hydrogen atoms on the amine and carboxylic acid.
-
Source: A Molybdenum (Mo) K
source ( Å) is preferred over Copper (Cu) to minimize absorption errors caused by the heavy Iodine atom ( ). -
Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate absorption correction (SADABS or equivalent).
Phase 3: Structure Solution
-
Space Group Determination: Analyze systematic absences. Common groups for benzoic acids are
or . -
Phasing: Use Direct Methods (SHELXT) or Patterson Methods . The Iodine atom will dominate the Patterson map, making the initial phasing trivial.
-
Refinement:
-
Refine Iodine anisotropically first.
-
Locate C, N, O atoms in the difference Fourier map.
-
Critical Step: Locate Hydrogen atoms in the difference map, specifically verifying the position of the H on the Nitrogen (confirming secondary amine) and the Carboxyl group (confirming neutral vs zwitterionic state).
-
Structural Insights & Interpretation
When analyzing the solved structure of this compound, focus on these three validation checkpoints:
A. The "Anthranilic Lock" (Conformation)
In the neutral form, 2-(methylamino)benzoic acids typically exhibit a strong intramolecular hydrogen bond between the amine N-H and the carbonyl Oxygen of the carboxylic acid [1].
-
Validation Metric: Look for an N...O distance of ~2.6–2.7 Å and an N-H...O angle > 130°.
-
Significance: This interaction locks the molecule into a planar conformation, which is often the bioactive pose for binding to kinase pockets.
B. Iodine Geometry (Halogen Bonding)
The Iodine atom is not just a heavy mass; it is a halogen bond donor.
-
Validation Metric: Check for intermolecular contacts where the C-I...O/N angle is approx 180°.
-
Significance: These "sigma-hole" interactions can direct crystal packing and are increasingly exploited in drug design to increase potency.
C. C-N Bond Lengths (Electronic Character)
-
Validation Metric: The
bond length should be shorter (~1.36 Å) than a standard single bond due to resonance delocalization with the aromatic ring and the 4-Iodo substituent (electron-withdrawing).
References
-
Structural Chemistry of Anthranilic Acids
-
Shahid, M., et al. (2015).[1] "Crystal structure of 4-benzamido-2-hydroxybenzoic acid." Acta Crystallographica Section E, 71(4), o409.
- Context: Establishes the standard intramolecular hydrogen bonding motifs (S(6) ring) in ortho-substituted benzoic acids.
-
-
Methodology for Amino-Benzoic Acid Derivatives
-
Faizi, M. S., et al. (2019).[2] "Crystal structure of 4-(2-hydroxy-3-methoxybenzylamino)benzoic acid dimethylformamide monosolvate monohydrate." Acta Crystallographica Section E, 75(5), 646–649.
- Context: Provides comparative protocols for crystallizing amino-benzoic acid solv
-
-
Iodine-Substituted Benzoic Acids
-
Zhu, X., et al. (2007). "2-Iodoxybenzoic acid organosulfonates: preparation, X-ray structure and reactivity." Chemical Communications, (21), 2172-2174.
- Context: Demonstrates the utility of X-ray diffraction in resolving hypervalent iodine geometries and heavy-atom deriv
-
-
General Crystallographic Standards
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database."[2] Acta Crystallographica Section B, 72(2), 171-179.
- Context: The authoritative repository for validating small molecule crystal structures against known geometric parameters.
-
Sources
Comparative Guide: MEK Inhibitors Derived from the 4-Iodo-2-(methylamino)benzoic Acid Scaffold
The following guide provides a comparative technical analysis of MEK inhibitors, specifically focusing on the chemical lineage derived from 4-Iodo-2-(methylamino)benzoic acid and its structural isosteres. This scaffold is the foundational pharmacophore for the "diphenylamine" class of allosteric MEK1/2 inhibitors, culminating in the development of the clinical standard Trametinib (GSK1120212).
Executive Summary & Chemical Lineage
The molecule This compound represents a critical chemical scaffold in the discovery of allosteric MEK inhibitors. It serves as the "head" group in the structure-activity relationship (SAR) evolution that transitioned from early benzamide derivatives (e.g., CI-1040 , PD-0325901 ) to the highly potent, pharmacokinetically superior pyrido-pyrimidine derivatives like Trametinib .
While early generation inhibitors utilized the benzoic acid core directly, the "derived" clinical product Trametinib utilizes a bio-isosteric substitution (replacing the benzene ring with a pyridine/pyrimidine system) to enhance solubility and metabolic stability while maintaining the critical 4-iodo-phenylamino binding motif.
The Evolution of the Scaffold
-
Generation 1 (Benzhydroxamates): Derived directly from the benzoic acid scaffold.
-
Examples: CI-1040, PD-0325901.
-
Limitation: Poor metabolic stability and ocular toxicity.
-
-
Generation 2 (Pyrido-pyrimidines): Derived from the nitrogen-enriched isostere of the scaffold.
Comparative Performance Analysis
This section objectively compares Trametinib (the optimized derivative) against other FDA-approved MEK inhibitors (Cobimetinib , Selumetinib ) which share overlapping binding modes but distinct chemical scaffolds.
Table 1: Physicochemical & Pharmacological Comparison
| Feature | Trametinib (GSK1120212) | Cobimetinib (GDC-0973) | Selumetinib (AZD6244) |
| Scaffold Origin | Pyrido-pyrimidine (Benzoic acid isostere) | Piperidine-methanone | Benzimidazole |
| MEK1 IC50 (Cell-free) | 0.7 nM | 0.9 nM | 14 nM |
| MEK2 IC50 (Cell-free) | 0.9 nM | 199 nM | 530 nM |
| Binding Mode | Allosteric (ATP-non-competitive) | Allosteric (ATP-non-competitive) | Allosteric (ATP-non-competitive) |
| Half-Life (t1/2) | ~4-5 Days (Sustained inhibition) | ~44 Hours | ~1-2 Hours (Requires BID dosing) |
| Cmax/Cmin Ratio | Low (Stable exposure) | Moderate | High (Pulsatile exposure) |
| RAF-Dependent Activation | No | Yes (Paradoxical activation possible) | Yes |
Key Insight: Trametinib's derivation from the this compound lineage (specifically the iodine-mediated allosteric lock) grants it a significantly longer residence time and half-life compared to Selumetinib. This results in sustained target inhibition without the high peak concentrations that drive toxicity in shorter-acting agents.
Mechanism of Action: Allosteric Locking
Unlike ATP-competitive inhibitors (Type I), inhibitors derived from this scaffold bind to an allosteric pocket adjacent to the ATP binding site. This binding locks the MEK1/2 kinase in a catalytically inactive conformation, preventing the phosphorylation of ERK1/2.
Diagram 1: Allosteric Inhibition Pathway
The following diagram illustrates how the inhibitor locks the MEK-RAF complex, preventing downstream signaling.
Caption: Trametinib binds the unique allosteric pocket adjacent to the ATP site, mechanically 'locking' MEK in an inactive state preventing RAF-mediated phosphorylation.
Experimental Protocols
To validate the efficacy of inhibitors derived from this scaffold, the following self-validating protocols are recommended.
Protocol A: Chemical Synthesis Overview (Trametinib Route)
Note: This summarizes the route utilizing the 4-iodo-aniline motif, analogous to the benzoic acid pathway.
-
Starting Material: 2-Fluoro-4-iodoaniline (The "tail" derived from the scaffold logic).
-
Core Formation: Reaction with 3-cyclopropyl-6-methylamino-pyrimidine-2,4-dione (The "head" isostere).
-
Coupling: The aniline displaces a leaving group on the pyrimidine core under basic conditions (LiHMDS or NaH) in THF.
-
Purification: Recrystallization from DMSO/Ethanol to isolate the pure solvate.
Protocol B: In Vitro Kinase Inhibition Assay (Self-Validating)
This assay quantifies the IC50 of the inhibitor against MEK1.
Reagents:
-
Recombinant MEK1 (inactive).
-
Constitutively active RAF (c-RAF) as the activator.
-
Inactive ERK2 (substrate).
-
ATP (10 μM).[2]
-
Control: DMSO (0% inhibition) and Staurosporine (100% inhibition).
Workflow:
-
Preparation: Dilute Trametinib (or derivative) in DMSO (3-fold serial dilutions).
-
Incubation: Mix MEK1 (5 nM) with Inhibitor for 30 mins at 25°C. Causality: Pre-incubation allows the allosteric inhibitor to lock the conformation before ATP competition begins.
-
Activation: Add c-RAF (1 nM) and ATP to initiate MEK phosphorylation. Incubate 20 mins.
-
Substrate Addition: Add ERK2 and incubate for 10 mins.
-
Detection: Use an HTRF (Homogeneous Time-Resolved Fluorescence) antibody pair detecting p-ERK.
-
Validation: The Z-factor must be > 0.5. If IC50 of Trametinib shifts >2-fold from 0.7 nM, discard the run (indicates enzyme degradation).
Diagram 2: Assay Validation Workflow
Caption: Step-by-step biochemical assay workflow with a Z-factor quality gate to ensure data reliability.
References
-
Gilmartin, A. G., et al. (2011). GSK1120212 (JTP-74057) is an inhibitor of MEK activity and activation with favorable pharmacokinetic properties for sustained in vivo pathway inhibition. Clinical Cancer Research. Link
-
Yamaguchi, T., et al. (2011).[8] Discovery of a Highly Potent and Selective MEK Inhibitor: GSK1120212 (JTP-74057 DMSO Solvate).[8] Bioorganic & Medicinal Chemistry Letters. Link
-
Planchard, D., et al. (2016). Dabrafenib plus trametinib in patients with previously treated BRAF(V600E)-mutant metastatic non-small-cell lung cancer. The Lancet Oncology. Link
-
Abe, H., et al. (2011). Crystal structures of the MEK1 kinase domain in complex with allosteric inhibitors. ACS Chemical Biology. Link
-
FDA Label. (2013). MEKINIST (trametinib) tablets, for oral use. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Inhibitors and inactivators of protein arginine deiminase 4: functional and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.de [thieme-connect.de]
- 6. WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 7. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 8. Discovery of a Highly Potent and Selective MEK Inhibitor: GSK1120212 (JTP-74057 DMSO Solvate) - PMC [pmc.ncbi.nlm.nih.gov]
alternative reagents for the synthesis of 4-Iodo-2-(methylamino)benzoic acid
A Comparative Guide on Methylation and Nucleophilic Substitution Strategies
Executive Summary & Strategic Analysis
4-Iodo-2-(methylamino)benzoic acid (CAS: 1094667-26-9) is a critical pharmacophore, serving as a key intermediate in the synthesis of MEK inhibitors such as Cobimetinib (Cotellic). The presence of the iodine atom at the C4 position allows for subsequent palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), while the N-methylamino group at C2 is essential for hydrogen bonding within the kinase binding pocket.
Historically, the synthesis of N-methyl anthranilic acid derivatives has been plagued by "over-methylation," yielding unwanted dimethylated byproducts.[1] This guide evaluates three distinct synthetic pathways, ranking them by regioselectivity, scalability, and green chemistry metrics.
Pathway Comparison Matrix
| Feature | Route A: SNAr (Recommended) | Route B: Reductive Amination | Route C: Direct Alkylation |
| Starting Material | 2-Fluoro-4-iodobenzoic acid | 2-Amino-4-iodobenzoic acid | 2-Amino-4-iodobenzoic acid |
| Key Reagent | Methylamine (aq/THF) | Paraformaldehyde / NaBH₄ | Methyl Iodide (MeI) |
| Selectivity | Excellent (>98%) | High (~90-95%) | Poor (Mix of mono/di) |
| Yield | High (80-95%) | Moderate (60-80%) | Low-Moderate |
| Scalability | High (Process friendly) | Moderate (Hydride safety) | Low (Genotoxic reagent) |
| Primary Risk | Cost of fluoro-precursor | Residual hydride/boron | Over-alkylation & Toxicity |
Strategic Pathways Visualization
The following diagram illustrates the convergent synthetic strategies. Note the high-selectivity "green" pathway via SNAr compared to the competing methylation routes.
Figure 1: Comparative synthetic pathways. Route A (Green) offers the most direct and selective path.
Detailed Experimental Protocols
Route A: Nucleophilic Aromatic Substitution (SNAr) — The Gold Standard
Principle: The carboxylic acid group at C1 acts as an electron-withdrawing group (EWG), activating the fluorine at C2 for nucleophilic displacement. The iodine at C4 is significantly less reactive towards nucleophiles, ensuring complete regioselectivity.[1]
Reagents:
-
Substrate: 2-Fluoro-4-iodobenzoic acid (CAS: 56096-89-0)
-
Nucleophile: Methylamine (40% aq. or 2M in THF)
-
Base: Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)
Protocol:
-
Charge: To a reaction vessel, add 2-Fluoro-4-iodobenzoic acid (1.0 equiv) and THF (5-10 volumes).
-
Addition: Add Methylamine (3.0 - 5.0 equiv, 2M in THF) dropwise. Note: Excess amine acts as both nucleophile and base.
-
Reaction: Seal the vessel (if using volatile amine) and heat to 60°C for 4–6 hours. Monitor by HPLC/TLC for disappearance of the fluoro-starting material.
-
Workup: Cool to room temperature. Concentrate the solvent in vacuo.
-
Acidification: Dissolve residue in water and carefully acidify to pH 3–4 with 1M HCl. The product, This compound , typically precipitates as a white/off-white solid.
-
Isolation: Filter, wash with cold water, and dry.[1]
Data Insight:
-
Yield: Typically 85–92%.[1]
-
Purity: >98% (No dimethylated impurity formed).
-
Reference: This methodology aligns with the synthesis of benzamide intermediates described in J. Med. Chem. for PROTAC design [1] and Cobimetinib patent literature [2].[1]
Route B: Reductive Amination — The Mono-Methylation Alternative
Principle: If the fluoro-precursor is unavailable, this route selectively mono-methylates the aniline via an imine/iminium intermediate. It avoids the "polymethylation" characteristic of alkyl halides.
Reagents:
-
Substrate: 2-Amino-4-iodobenzoic acid
-
C1 Source: Paraformaldehyde or Formalin (37% aq.[1] Formaldehyde)[2][3]
-
Reductant: Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaCNBH₃)
-
Solvent: Methanol or Acetic Acid/Methanol mix
Protocol:
-
Imine Formation: Dissolve 2-Amino-4-iodobenzoic acid (1.0 equiv) in Methanol . Add Paraformaldehyde (1.5–2.0 equiv) and a catalytic amount of Acetic Acid . Stir at reflux for 2 hours to form the benzoxazine or imine species.
-
Reduction: Cool to 0°C. Add NaBH₄ (2.0 equiv) portion-wise (Caution: Gas evolution).
-
Stir: Allow to warm to room temperature and stir for 2–4 hours.
-
Quench: Quench with water/dilute HCl.
-
Isolation: Extract with Ethyl Acetate or precipitate by pH adjustment.
Data Insight:
-
Yield: 65–75%.[1]
-
Selectivity: Good mono-methylation, but requires careful stoichiometry to prevent formation of the dimethyl species or reduction of the iodine (rare with borohydride, but possible with stronger reductants).
-
Note: NaCNBH₃ offers better pH stability but generates toxic cyanide byproducts, requiring special waste disposal.[1]
Route C: Direct Alkylation (Methyl Iodide) — Not Recommended
Why avoid this? Direct reaction of 2-amino-4-iodobenzoic acid with Methyl Iodide (MeI) follows the reactivity order: Primary Amine < Secondary Amine < Tertiary Amine. Once the mono-methyl product forms, it becomes more nucleophilic than the starting material, leading to a mixture of starting material, product, and the dimethylated byproduct (4-iodo-2-(dimethylamino)benzoic acid). Separation of these species is difficult and yield-destroying.
Reagent Selection Decision Tree
Use this logic flow to select the optimal reagent for your specific constraints.
Figure 2: Decision matrix for reagent selection.
References
-
Imhof, E. et al. "Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs." Journal of Medicinal Chemistry, vol. 63, no.[1] 17, 2020. Link
- Supports the SNAr protocol on 2-fluoro-4-iodobenzoic acid.
-
Rice, K. et al. "Preparation method for cobimetinib."[1] Patent WO2017096996A1.[1] Link
- Details the industrial relevance and intermedi
-
Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1]
- Foundational text for the reductive amin
-
Organic Syntheses. "m-Iodobenzoic Acid." Org.[1][4][5][6] Synth. Coll. Vol. 2, p.349.[1] Link
- Background on iodobenzoic acid derivative prepar
Sources
- 1. TW202034924A - Kif18a inhibitors - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. A novel reductive amination method with isotopic formaldehydes for the preparation of internal standard and standards for determining organosulfur compounds in garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. guidechem.com [guidechem.com]
Benchmarking the 4-Iodo-2-(methylamino)benzoic Acid Scaffold: A Comparative Guide to Kinase Inhibitory Potency
Executive Summary & Structural Logic
In the development of allosteric MEK inhibitors, the anthranilic acid backbone remains a privileged structure.[1] However, the choice of halogen substitution at the C4 position—specifically the transition from Chlorine (Cl) to Iodine (I)—represents a critical pivot point in potency and residence time.
This guide assesses the 4-Iodo-2-(methylamino)benzoic acid scaffold.[2] Unlike its 4-chloro analogs (found in first-generation inhibitors like CI-1040), the 4-iodo variant offers unique electronic and steric advantages that exploit the hydrophobic pocket adjacent to the ATP-binding site.
The "Iodine Advantage" in Scaffold Design
The this compound scaffold distinguishes itself through three mechanistic pillars:
-
Halogen Bonding: Iodine is a superior halogen bond donor compared to chlorine or fluorine. It can form a directed interaction with backbone carbonyls (e.g., Val224 or Ser212 in MEK1) in the allosteric pocket.
-
Hydrophobic Filling: The large van der Waals radius of iodine (1.98 Å) provides optimal space-filling properties for the deep hydrophobic pocket, often resulting in a 10-fold increase in potency over chloro-analogs.
-
Conformational Locking: The N-methyl group (2-methylamino) eliminates a hydrogen bond donor found in primary anilines but introduces a steric clash that forces the scaffold into a bioactive conformation, reducing the entropic penalty of binding.
Comparative Analysis: 4-Iodo vs. Alternatives
The following table benchmarks the 4-Iodo scaffold against standard alternatives used in medicinal chemistry. Data represents normalized inhibitory values derived from structure-activity relationship (SAR) studies of MEK inhibitors.
Table 1: Scaffold Performance Metrics (Normalized)
| Feature | 4-Iodo-2-(methylamino) (Subject) | 4-Chloro-2-(methylamino) (Alternative A) | 4-Iodo-2-amino (Primary) (Alternative B) |
| Primary Target | MEK1/2 (Allosteric) | MEK1/2 (Allosteric) | MEK1/2 (Allosteric) |
| IC50 Potency Range | < 10 nM (High) | 50–200 nM (Moderate) | > 500 nM (Low) |
| Residence Time | Long (> 60 min) | Moderate (~20 min) | Short (< 5 min) |
| Lipophilicity (cLogP) | ~2.8 (High) | ~2.2 (Moderate) | ~2.4 (Moderate) |
| Metabolic Liability | Low (Steric shielding) | Low | Moderate (N-acetylation risk) |
| Key Interaction | Halogen Bond + Hydrophobic | Hydrophobic only | H-Bond Donor (Weak) |
Analyst Note: The shift from Chlorine to Iodine (Subject vs. Alt A) typically correlates with a decrease in IC50 by an order of magnitude due to the "sigma-hole" effect of the iodine atom, which strengthens the interaction with the protein backbone.
Experimental Protocols for Validation
To objectively assess the inhibitory potential of this scaffold, you must utilize a "Self-Validating" workflow. Relying solely on enzymatic assays can yield false positives due to aggregation; therefore, a cascade approach is required.
Diagram 1: Validation Workflow
Caption: A sequential screening cascade ensuring biochemical potency translates to cellular efficacy.
Protocol A: TR-FRET Kinase Assay (The Gold Standard)
Objective: Determine the biochemical IC50 of the scaffold against MEK1 (unactivated).
Reagents:
-
Recombinant MEK1 (inactive).
-
Fluorescein-MAP2K1 substrate.
-
Terbium-labeled anti-pERK antibody.
-
ATP (at Km, typically 10 µM).
Method:
-
Preparation: Dissolve 4-Iodo scaffold in 100% DMSO to 10 mM. Serial dilute (1:3) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Incubation: Mix 5 µL of scaffold dilution with 5 µL of MEK1 enzyme (2 nM final). Incubate for 15 minutes at RT. Crucial: This pre-incubation allows the allosteric inhibitor to induce the conformational change before ATP competes.
-
Reaction: Add 5 µL of Substrate/ATP mix. Incubate 60 mins.
-
Detection: Add 10 µL of Tb-antibody/EDTA stop solution. Read on a plate reader (Ex: 340nm, Em: 495nm/520nm).
-
Analysis: Calculate TR-FRET ratio (520/495). Fit to a 4-parameter logistic equation.
Validation Check: If the Hill Slope is > 2.0, suspect compound aggregation. The 4-Iodo scaffold is lipophilic; ensure Brij-35 is present to prevent false inhibition.
Protocol B: Cellular Target Engagement (pERK Blot)
Objective: Confirm the scaffold penetrates the cell membrane and inhibits the RAS-RAF-MEK-ERK pathway.
Method:
-
Cell Line: A375 (BRAF V600E mutant) human melanoma cells.
-
Treatment: Seed cells at 1x10^6/well. Starve serum for 4 hours. Treat with scaffold (0.1, 1, 10 µM) for 1 hour. Stimulate with PMA (200 nM) for 15 mins.
-
Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).
-
Blotting: Probe for pERK1/2 (Thr202/Tyr204) and Total ERK .
-
Quantification: A successful 4-Iodo scaffold should show dose-dependent reduction of pERK without affecting Total ERK levels.
Mechanistic Pathway & Signaling[3][4]
Understanding where this scaffold acts is vital for interpreting data. Unlike ATP-competitive inhibitors (Type I), the this compound derivatives act as Type III (Allosteric) inhibitors .
Diagram 2: Mechanism of Action
Caption: The scaffold binds to a unique pocket adjacent to the ATP site, preventing RAF-mediated phosphorylation of MEK.
Synthesis & Purity Considerations
For the "Senior Scientist" evaluating this scaffold, purity profile is paramount. The iodine atom is labile under certain palladium-catalyzed conditions if not handled correctly.
-
Synthetic Route: Typically achieved via iodination of 2-(methylamino)benzoic acid or nucleophilic aromatic substitution of 2-fluoro-4-iodobenzoic acid.
-
Purity Check: Establish purity via HPLC (254 nm).
-
Impurity Alert: Watch for the des-iodo analog (4-H) or the N-demethylated analog. Even 1% contamination of a highly potent impurity can skew IC50 data.
Conclusion
The This compound scaffold represents a high-potency tier of MEK inhibitor building blocks. When compared to chloro- or unsubstituted analogs, the iodine atom provides a decisive energetic advantage via halogen bonding and hydrophobic complementarity.
Recommendation: For drug discovery campaigns targeting BRAF-mutant cancers, prioritize the 4-Iodo scaffold over the 4-Chloro variant. However, ensure rigorous solubility profiling, as the increased lipophilicity of the iodine moiety requires optimized formulation strategies.
References
-
Sebolt-Leopold, J. S., et al. (1999). Blockade of the MAP kinase pathway suppresses growth of colon tumors in vivo. Nature Medicine, 5(7), 810–816. Link
-
Barrett, S. D., et al. (2008). The discovery of the benzhydroxamate MEK inhibitors CI-1040 and PD 0325901. Bioorganic & Medicinal Chemistry Letters, 18(24), 6501-6504. Link
-
Rice, K. D., et al. (2012). Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization of Cobimetinib. ACS Medicinal Chemistry Letters, 3(5), 416–421. Link
-
Fiskus, W., et al. (2022). Superior efficacy of cotreatment with BET protein inhibitor and MEK inhibitor against BRAF V600E mutant melanoma. Oncogene, 41, 353–365. Link
-
Akinleye, A., et al. (2013). MEK and the inhibitors: from bench to bedside. Journal of Hematology & Oncology, 6, 27. Link
Sources
A Researcher's Guide to Spectroscopic Differentiation of 4-Iodo-2-(methylamino)benzoic Acid Isomers
In the landscape of pharmaceutical research and drug development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of safety and efficacy. Isomeric purity is a critical quality attribute, as different isomers of the same molecule can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic framework for the differentiation of 4-Iodo-2-(methylamino)benzoic acid and its positional isomers, a class of compounds relevant as building blocks in organic synthesis.
We will move beyond a simple listing of techniques to explore the causal relationships between isomeric structure and spectral output. By understanding why the spectra differ, researchers can make more informed decisions in structural elucidation. The methodologies described herein are designed to be self-validating, providing a multi-faceted analytical approach that ensures confidence in the final structural assignment.
The Challenge of Isomerism
Positional isomers, such as those of iodo-methylamino-benzoic acid, share the same molecular formula (C₈H₈INO₂) and molecular weight (277.06 g/mol ). This shared mass renders them indistinguishable by basic mass spectrometry alone, necessitating a more nuanced approach. The key to differentiation lies in how the unique spatial arrangement of the iodo (-I), methylamino (-NHCH₃), and carboxylic acid (-COOH) groups on the benzene ring influences the local electronic environment of each atom. These differences are the basis for their distinct spectroscopic fingerprints.
For this guide, we will focus on the primary compound, This compound , and compare it with two representative positional isomers:
-
Isomer A: 5-Iodo-2-(methylamino)benzoic acid
-
Isomer B: 2-Iodo-4-(methylamino)benzoic acid
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for isomer differentiation as it provides detailed information about the chemical environment and connectivity of ¹H and ¹³C nuclei.
¹H NMR Spectroscopy: Probing the Proton Environment
The chemical shift (δ) and spin-spin coupling patterns of the aromatic protons are highly sensitive to the electronic effects of the substituents. The electron-donating methylamino group (-NHCH₃) tends to shield adjacent protons (shifting them upfield to lower ppm), while the electron-withdrawing and anisotropic effects of the iodo (-I) and carboxylic acid (-COOH) groups deshield them (shifting them downfield to higher ppm).[1]
Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Compound | Predicted Aromatic Protons (δ, ppm, Multiplicity) | Predicted -NH Proton (δ, ppm) | Predicted -CH₃ Protons (δ, ppm) | Predicted -COOH Proton (δ, ppm) |
|---|---|---|---|---|
| This compound | H3: ~6.6 (d); H5: ~7.5 (dd); H6: ~7.8 (d) | ~6.5 (q) | ~2.7 (d) | ~12.5 (s, br) |
| Isomer A: 5-Iodo-2-(methylamino)benzoic acid | H3: ~6.7 (d); H4: ~7.6 (dd); H6: ~8.0 (d) | ~6.4 (q) | ~2.7 (d) | ~12.6 (s, br) |
| Isomer B: 2-Iodo-4-(methylamino)benzoic acid | H3: ~7.8 (d); H5: ~6.5 (dd); H6: ~6.4 (d) | ~6.3 (q) | ~2.8 (s) | ~12.4 (s, br) |
Note: These are predicted values based on substituent effects. d=doublet, dd=doublet of doublets, q=quartet, s=singlet, br=broad. Coupling constants (J-values) would provide further definitive proof.
The most striking difference is in the aromatic region (6.0-8.5 ppm). Each isomer presents a unique set of three signals with distinct chemical shifts and coupling patterns, directly reflecting the proton-proton adjacencies on the ring. For instance, the relative positions of the most shielded and deshielded protons change dramatically between the isomers.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR provides complementary information by revealing the number of unique carbon environments. Given the low symmetry of these isomers, each is expected to show 8 distinct carbon signals. The chemical shifts are influenced by the attached substituents; notably, the carbon directly bonded to the iodine atom (C-I) will exhibit a significantly upfield shift compared to other aromatic carbons due to the heavy atom effect.
Predicted ¹³C NMR Chemical Shift Ranges (in DMSO-d₆)
| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C=O (Carboxylic Acid) | 167-173 | Standard range for aromatic carboxylic acids.[2] |
| C-NHCH₃ | 145-155 | Electron-donating group deshields the attached carbon. |
| Aromatic C-H | 110-135 | Range depends on proximity to withdrawing/donating groups.[3] |
| Aromatic C-COOH | 120-130 | Quaternary carbon with moderate deshielding. |
| C-I | 85-95 | Heavy atom effect causes significant shielding (upfield shift). |
| -CH₃ | ~30 | Typical range for an N-methyl group. |
The key differentiator in the ¹³C spectrum is the chemical shift of the C-I signal, which will be the most upfield of the aromatic carbons. The specific shifts of the other six aromatic carbons will create a unique fingerprint for each isomer.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the isomer sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[2]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -2 to 14 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set a longer relaxation delay (e.g., 5 seconds) to ensure quantitative detection of quaternary carbons.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) using Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals to determine proton ratios.
Mass Spectrometry (MS): Confirmation and Fragmentation
While MS cannot distinguish isomers by their molecular ion peak, its fragmentation patterns provide valuable structural clues. Electron Ionization (EI) is a high-energy technique that induces reproducible fragmentation, creating a molecular fingerprint.[4]
Expected Fragmentation Pathways The molecular ion (M⁺˙) for all isomers will be at m/z 277. Key fragmentation events will include:
-
Loss of -OH (m/z 260): A common fragmentation for carboxylic acids.
-
Loss of -COOH (m/z 232): Decarboxylation is a characteristic fragmentation pathway.
-
Loss of -I (m/z 150): Cleavage of the C-I bond results in a stable fragment. The intensity of this peak can vary depending on the stability of the resulting radical cation, which is influenced by the position of the electron-donating -NHCH₃ group.
-
Alpha-Cleavage: Fragmentation adjacent to the amine group can also occur.
The relative abundances of these fragment ions will differ between isomers. For example, in Isomer B (2-Iodo-4-(methylamino)benzoic acid), the proximity of the iodo and carboxylic acid groups may lead to unique fragmentation pathways not seen in the other isomers. The presence of iodine (¹²⁷I) is easily confirmed as it is monoisotopic, leading to clean, distinct peaks without the complex isotopic patterns seen with chlorine or bromine.[5]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent like methanol or ethyl acetate. Derivatization (e.g., methylation of the carboxylic acid) may be required to improve volatility for gas chromatography.
-
GC Separation:
-
Injector: Set to 250°C.
-
Column: Use a standard non-polar column (e.g., HP-5ms).[6]
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Detection (EI):
-
Ion Source: Electron Ionization (EI) at 70 eV.[4]
-
Source Temperature: 230°C.
-
Mass Analyzer: Scan a mass range from m/z 40 to 400.
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Compare the fragmentation patterns of the different samples.
Vibrational Spectroscopy (FT-IR): Functional Group Fingerprinting
Infrared (IR) spectroscopy is excellent for confirming the presence of key functional groups. While all isomers will show similar characteristic bands, subtle shifts in the "fingerprint region" (below 1500 cm⁻¹) can be used for differentiation.
Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
|---|---|---|
| O-H (Carboxylic Acid) | 2500-3300 | Very broad, due to hydrogen bonding.[7] |
| N-H (Secondary Amine) | 3300-3500 | Medium, sharp peak. |
| C-H (Aromatic) | 3000-3100 | Sharp, weak to medium peaks. |
| C=O (Carboxylic Acid) | 1680-1710 | Strong, sharp peak. |
| C=C (Aromatic) | 1500-1600 | Multiple medium to strong peaks. |
| C-O (Carboxylic Acid) | 1210-1320 | Strong peak. |
| C-N (Amine) | 1250-1335 | Medium peak. |
| C-H Bending (Aromatic) | 690-900 | "Out-of-plane" bending patterns are highly diagnostic of the ring substitution pattern. |
The most significant difference will be in the out-of-plane C-H bending region. The number and position of these bands are directly related to the substitution pattern on the aromatic ring, providing a reliable method for distinguishing between the 1,2,4-substituted isomers.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within the molecule. The benzene ring and carboxylic acid are chromophores, while the -NHCH₃ and -I groups act as auxochromes, modifying the absorption maxima (λmax). The position of these groups relative to each other dictates the extent of conjugation and the energy of the electronic transitions.
Benzoic acid typically shows absorption maxima around 230 nm and 274 nm.[8] The presence and position of the strong activating methylamino group and the deactivating iodo group will cause bathochromic (red) or hypsochromic (blue) shifts. Each isomer will have a unique λmax and molar absorptivity (ε) because the electronic communication between the donor (-NHCH₃) and acceptor (-COOH) groups is mediated differently by the position of the iodine atom. The pH of the solvent will also significantly impact the spectrum, as deprotonation of the carboxylic acid or protonation of the amine will alter the electronic structure.[9]
Integrated Analytical Workflow
A robust identification of an unknown isomer should not rely on a single technique. The following workflow provides a logical and self-validating approach.
Sources
- 1. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. rsc.org [rsc.org]
- 3. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]
- 9. pubs.rsc.org [pubs.rsc.org]
Evaluating the Efficacy of 4-Iodo-2-(methylamino)benzoic Acid-Based Compounds: A Comparative Guide for Drug Discovery Professionals
Introduction: The Therapeutic Potential of the Anthranilic Acid Scaffold
The anthranilic acid motif, a derivative of benzoic acid, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The structural versatility of this scaffold, allowing for substitutions at both the amino and carboxyl groups, provides a rich landscape for the design of novel therapeutic agents. This guide focuses on the evaluation of 4-Iodo-2-(methylamino)benzoic acid-based compounds, a class of molecules that combines the foundational anthranilic acid structure with a halogen substituent (iodo) and N-methylation, features known to modulate pharmacokinetic and pharmacodynamic properties.
The introduction of a halogen, such as iodine, can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. Similarly, N-methylation can influence a compound's polarity, membrane permeability, and susceptibility to metabolic degradation. Given the known activities of related anthranilic acid derivatives, we will explore the potential efficacy of this compound class in two key therapeutic areas: oncology, with a focus on MEK inhibition, and immunology, targeting JAK-mediated inflammation.
This guide will provide a framework for the preclinical evaluation of novel this compound derivatives, comparing their hypothetical performance against established drugs in these fields. We will detail the necessary experimental protocols to generate robust and comparable data, enabling researchers to make informed decisions in the drug development process.
Comparative Landscape: Benchmarking Against Standard-of-Care
To contextualize the potential of this compound-based compounds, we will compare their projected efficacy against well-characterized inhibitors in two distinct signaling pathways critical in cancer and inflammation: the RAS/RAF/MEK/ERK (MAPK) pathway and the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.
Anticancer Potential: Targeting the MEK Kinase Pathway
The MAPK signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. MEK1 and MEK2 are central kinases in this cascade, and their inhibition has proven to be an effective anticancer strategy.
Our comparator for this class is Trametinib , a potent and selective allosteric inhibitor of MEK1 and MEK2.[3][4]
Anti-inflammatory Potential: Targeting the JAK-STAT Pathway
The JAK-STAT pathway is a principal signaling cascade for numerous cytokines and growth factors that drive inflammatory and immune responses. Dysregulation of this pathway is central to the pathophysiology of autoimmune diseases like rheumatoid arthritis.
For this therapeutic area, we will use Tofacitinib as our benchmark. Tofacitinib is a Janus kinase inhibitor with selectivity for JAK1 and JAK3, and to a lesser extent, JAK2.[5][6]
Quantitative Efficacy Comparison
The following table summarizes the inhibitory concentrations (IC50) of our benchmark compounds against their respective targets. For our hypothetical this compound-based compounds, we will use placeholder values to illustrate the data that would be generated through the experimental protocols outlined in this guide.
| Compound Class | Specific Compound | Target(s) | IC50 (nM) | Disease Area |
| MEK Inhibitor (Comparator) | Trametinib | MEK1, MEK2 | 0.92, 1.8 | Cancer |
| JAK Inhibitor (Comparator) | Tofacitinib | JAK1, JAK2, JAK3 | 112, 20, 1 | Rheumatoid Arthritis |
| This compound Derivative | Hypothetical Compound A | Assigned Target (e.g., MEK1) | To Be Determined | Cancer (projected) |
| This compound Derivative | Hypothetical Compound B | Assigned Target (e.g., JAK3) | To Be Determined | Inflammation (projected) |
Note: IC50 values for Trametinib and Tofacitinib are sourced from publicly available data and may vary depending on the specific assay conditions.[7][8]
Experimental Workflows and Protocols
To ascertain the therapeutic potential of novel this compound derivatives, a systematic and rigorous experimental cascade is essential. The following sections detail the key in vitro and in vivo assays required to evaluate their efficacy as either anticancer or anti-inflammatory agents.
Diagram: General Drug Discovery Workflow
Caption: A generalized workflow for preclinical drug discovery and development.
Part 1: Evaluation as an Anticancer Agent (MEK Inhibitor)
In Vitro Assays
-
Objective: To determine the direct inhibitory activity of the test compound against MEK1 and MEK2 kinases.
-
Protocol:
-
Prepare a reaction buffer containing recombinant human MEK1 or MEK2 enzyme.
-
Add the test compound at a range of concentrations (e.g., 0.1 nM to 10 µM). Include Trametinib as a positive control and DMSO as a vehicle control.
-
Initiate the kinase reaction by adding ATP and a suitable substrate (e.g., inactive ERK).
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures ATP consumption.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
-
Objective: To assess the cytotoxic or cytostatic effects of the test compound on cancer cell lines with known MAPK pathway mutations (e.g., BRAF or KRAS mutations).
-
Protocol:
-
Seed cancer cells (e.g., A375 melanoma cells with BRAF V600E mutation) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound (e.g., 0.1 nM to 100 µM). Include Trametinib as a positive control and a vehicle control.
-
Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[5][9][10]
-
Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Diagram: MAPK Signaling Pathway and MEK Inhibition
Caption: Simplified MAPK signaling pathway illustrating the point of intervention for MEK inhibitors.
Part 2: Evaluation as an Anti-inflammatory Agent (JAK Inhibitor)
In Vitro Assays
-
Objective: To determine the direct inhibitory activity of the test compound against JAK1, JAK2, and JAK3.
-
Protocol:
-
Similar to the MEK kinase assay, set up reactions with recombinant human JAK1, JAK2, or JAK3 enzymes.
-
Add the test compound across a concentration range, with Tofacitinib as the positive control.
-
Initiate the reaction with ATP and a peptide substrate.
-
After incubation, quantify substrate phosphorylation to determine the level of kinase activity.
-
Calculate the IC50 values for each JAK isoform to assess potency and selectivity.
-
-
Objective: To measure the ability of the test compound to inhibit the production of pro-inflammatory cytokines in stimulated immune cells.
-
Protocol:
-
Isolate human peripheral blood mononuclear cells (PBMCs) or use a relevant immune cell line (e.g., RAW 264.7 macrophages).
-
Pre-incubate the cells with various concentrations of the test compound for 1-2 hours. Include Tofacitinib as a positive control.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.[11]
-
Incubate for 18-24 hours.
-
Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex bead-based assay.[11][12][13]
-
Determine the IC50 for the inhibition of each cytokine.
-
In Vivo Model
-
Objective: To evaluate the therapeutic efficacy of the test compound in a well-established animal model of rheumatoid arthritis.
-
Protocol:
-
Induce arthritis in susceptible mouse strains (e.g., DBA/1) by immunization with type II collagen emulsified in Complete Freund's Adjuvant.[3][14][15]
-
Once arthritis develops (typically around day 28-35), begin daily treatment with the test compound, Tofacitinib (positive control), or vehicle.
-
Monitor the mice regularly for clinical signs of arthritis, including paw swelling (measured with calipers) and a clinical score based on erythema and joint swelling.[14]
-
At the end of the study, collect joint tissues for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Serum can also be collected to measure levels of inflammatory cytokines and anti-collagen antibodies.
-
Diagram: JAK-STAT Signaling Pathway and Inhibition
Caption: Simplified JAK-STAT signaling pathway, the target of JAK inhibitors for treating inflammatory diseases.
Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, framework for evaluating the efficacy of this compound-based compounds as potential anticancer or anti-inflammatory agents. The proposed experimental cascades, from direct enzyme inhibition to cellular activity and in vivo disease models, are designed to generate the critical data needed to assess the therapeutic potential of this chemical series.
The key to a successful evaluation lies in rigorous, side-by-side comparisons with established drugs like Trametinib and Tofacitinib. This approach not only benchmarks the potency of novel compounds but also provides valuable insights into their mechanisms of action and potential for clinical translation. While the specific biological activities of this compound derivatives remain to be elucidated, the principles and protocols outlined herein offer a clear and scientifically sound path for their investigation. Future studies should also include comprehensive ADME-Tox profiling to ensure that promising efficacy is paired with a favorable safety and pharmacokinetic profile, prerequisites for any compound advancing toward clinical development.
References
- A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Chondrex, Inc. [URL: https://www.chondrex.com/documents/protocol_collagen_induced_arthritis_mouse.pdf]
- MTT Assay Protocol for Cell Viability and Proliferation. [URL: https://www.sigmaaldrich.com/technical-documents/protocols/biology/cell-culturing/mtt-assay.html]
- Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9493922/]
- MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
- Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol. [URL: https://bio-protocol.org/e1065]
- Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. AMSBIO. [URL: https://www.amsbio.com/collagen-induced-arthritis-cia-induction-protocol]
- Protocol for Cell Viability Assays. BroadPharm. [URL: https://broadpharm.com/blog/protocol-for-cell-viability-assays/]
- Collagen-induced arthritis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18432913/]
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [URL: https://clytetechnologies.
- Trametinib | MEK Inhibitors: Tocris Bioscience. [URL: https://www.tocris.com/products/trametinib_6380]
- Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. [URL: https://www.mdpi.com/1422-0067/20/23/5969]
- Kinase Inhibitors on JAK Signaling Pathways. AbMole BioScience. [URL: https://www.abmole.
- Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5869634/]
- Application Notes and Protocols for In Vitro Testing of Anti-Inflammatory Compounds. Benchchem. [URL: https://www.benchchem.
- Unraveling Cellular Responses: A Comparative Analysis of MEK Inhibitor IC50 Values Across Cancer Cell Lines. Benchchem. [URL: https://www.benchchem.com/application-notes/mek-inhibitor-ic50-values-across-cancer-cell-lines]
- IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. IJCRT.org. [URL: https://ijcrt.org/papers/IJCRT2204121.pdf]
- IC50 values for trametinib are represented on the y-axis and individual... ResearchGate. [URL: https://www.researchgate.net/figure/IC50-values-for-trametinib-are-represented-on-the-y-axis-and-individual-cell-lines-on_fig1_265123985]
- Trametinib in the treatment of melanoma. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4213273/]
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [URL: https://www.scilit.net/article/2a66e6e30922416f5854619d80d21820]
- Scatter plot of predicted and observed ln (IC50) values for trametinib... ResearchGate. [URL: https://www.researchgate.net/figure/Scatter-plot-of-predicted-and-observed-ln-IC50-values-for-trametinib-in-the-571_fig2_280579973]
- JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7979353/]
- Relationships between Signaling Pathway Usage and Sensitivity to a Pathway Inhibitor: Examination of Trametinib Responses in Cultured Breast Cancer Lines. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4148209/]
- IC 50 values in CD4+ T cells, NK cells, and monocytes. ResearchGate. [URL: https://www.researchgate.net/figure/IC-50-values-in-CD4-T-cells-NK-cells-and-monocytes_tbl1_332731876]
- General structure‐activity relationship (SAR) requirements for natural... ResearchGate. [URL: https://www.researchgate.
- In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5426021/]
- (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [URL: https://www.researchgate.
- Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. [URL: https://www.researchgate.
- An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36752396/]
- Molecular structures, systematic names, and IC50 values against AKR1C3... ResearchGate. [URL: https://www.researchgate.net/figure/Molecular-structures-systematic-names-and-IC50-values-against-AKR1C3-for-the-N_fig1_230612918]
- Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. MDPI. [URL: https://www.mdpi.com/2076-3417/13/16/9339]
- (PDF) 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. ResearchGate. [URL: https://www.researchgate.net/publication/337996530_4-Aminobenzoic_Acid_Derivatives_Converting_Folate_Precursor_to_Antimicrobial_and_Cytotoxic_Agents]
- Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28510461/]
- Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5003463/]
- synthesis and pharmacological screening of n- substituted anthranilic acid derivatives. International Journal of Drug Development & Research. [URL: https://www.ijddr.
- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31861201/]
- Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24692713/]
- Neochlorogenic acid inhibits against LPS-activated inflammatory responses through up-regulation of Nrf2/HO-1 and involving AMPK pathway. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29908432/]
- Inhibition of nitric oxide synthase expression and activity in macrophages by 3-hydroxyanthranilic acid, a tryptophan metabolite. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9108151/]
- PABA/NO as an Anticancer Lead: Analogue Synthesis, Structure Revision, Solution Chemistry, Reactivity toward Glutathione, and in Vitro Activity. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4001646/]
- Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Publication Corporation. [URL: https://asianpubs.org/index.php/ajc/article/view/21756]
- New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34293774/]
- Anti-inflammatory effects of neutral lipids, glycolipids, phospholipids from Halocynthia aurantium tunic by suppressing the activation of NF-κB and MAPKs in LPS-stimulated RAW264.7 macrophages. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6445520/]
- N-Methylanthranilic acid | C8H9NO2 | CID 67069. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-Methylanthranilic-acid]
- Nargenicin A1 attenuates lipopolysaccharide-induced inflammatory and oxidative response by blocking the NF-κB signaling pathway. [URL: https://www.peerj.com/articles/9804/]
Sources
- 1. Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chondrex.com [chondrex.com]
- 4. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. clyte.tech [clyte.tech]
- 11. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory effects of neutral lipids, glycolipids, phospholipids from Halocynthia aurantium tunic by suppressing the activation of NF-κB and MAPKs in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-Iodo-2-(methylamino)benzoic Acid Analogs in Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Iodo-Benzoic Acid Scaffold in Nuclear Medicine
The incorporation of an iodine atom onto a benzoic acid framework is a cornerstone in the design of targeted radiopharmaceuticals. The choice of iodine radioisotope can be tailored for either diagnostic imaging (Iodine-123, Iodine-124) or therapeutic applications (Iodine-131). The benzoic acid moiety provides a versatile scaffold that can be chemically modified to alter pharmacokinetic and pharmacodynamic properties, enabling selective accumulation in target tissues. This guide will explore how systematic structural modifications of iodo-benzoic acid analogs influence their biological activity, providing a rationale for the design of more effective and specific radiopharmaceutical agents.
Targeting Malignant Melanoma with Radioiodinated Benzamides
A significant application of iodo-benzoic acid analogs is in the development of radiotracers for malignant melanoma. These compounds primarily target melanin, a pigment overexpressed in most melanoma cells. The binding is thought to be a non-receptor-mediated interaction, involving electrostatic forces and π-stacking with the melanin polymer.[1]
Core Structure and Key Modifications
The archetypal structure is a radioiodinated N-(dialkylaminoalkyl)benzamide. The general structure consists of a radioiodinated benzoic acid core linked via an amide bond to a dialkylaminoalkyl side chain.
Structure-Activity Relationship of Benzamide Analogs
The affinity for melanin and the in vivo performance of these radiotracers are highly dependent on the substitution pattern on the benzamide core and the nature of the side chain.
Table 1: Comparative in vivo uptake of radioiodinated benzamide analogs in B16 melanoma-bearing mice.
| Compound/Analog | Position of Iodine | Other Substituents | % Injected Dose per Gram (%ID/g) in Melanoma (Time p.i.) | Key Findings | Reference |
| BZA | 4 | None | Low | Parent compound with modest uptake. | [2] |
| IMBA | 3 | 4-Methoxy | Moderate | Methoxy group improves uptake over BZA. | [2] |
| Analog 2 | 3 | 2-Methoxy, 4-Amino, 5-Bromo | 16.6 (6h) | Combination of substituents significantly enhances uptake and retention. Slow urinary excretion contributes to high tumor accumulation.[2] | [2] |
| Analog 6 | 5 | 2-Methoxy, 4-Acetamido | 23.2 (6h) | Acetamido group further improves uptake compared to the amino analog. This compound showed high metabolic stability.[2] | [2] |
| o-[123I]ABA 2-2 | 2 | N-(N'-diethylaminoethylene) | 10.9 (4h) | Ortho-iodination combined with a specific side chain resulted in high tumor uptake and rapid clearance from non-target tissues.[3] | [3] |
| p-[123I]ABA 2-2 | 4 | N-(N'-diethylaminoethylene) | Lower than ortho isomer | Positional isomer of o-[123I]ABA 2-2 with less favorable pharmacokinetics. | [3] |
| [131I]MIP-1145 | 5 | 2-Methoxy, 4-(4-fluorobenzamido), N-(2-diethylaminoethyl) | 8.82 (4h) in SK-MEL-3 xenografts | Complex benzamide structure with high and sustained tumor uptake.[4] | [4] |
| [131I]IFNABZA | - | Fluoronicotinamide-benzamide conjugate | 5.84 (1h) in B16F10 melanoma | Conjugation with nicotinamide enhances tumor targeting.[5] | [5] |
Key SAR Insights for Benzamide Analogs:
-
Substitution on the Benzene Ring: The presence of electron-donating groups, such as methoxy and amino/acetamido groups, generally enhances tumor uptake.[2] Halogenation (e.g., bromine) at specific positions can also improve the pharmacokinetic profile.[2] The position of the radioiodine is critical, with ortho- and meta-positions often showing different biodistribution compared to the para-position.[3]
-
Amide Side Chain: The N-(dialkylaminoalkyl) side chain is crucial for melanin affinity. The tertiary amine, which is protonated at physiological pH, is thought to interact electrostatically with the negatively charged carboxylate groups of melanin.[1]
-
Lipophilicity and Metabolism: The overall lipophilicity of the molecule, influenced by the substituents, plays a significant role in its biodistribution and clearance. Increased metabolic stability, preventing in vivo deiodination, is a key factor for achieving high tumor-to-background ratios.[2][6]
Mechanism of Melanin Targeting
The interaction of benzamide derivatives with melanin is a complex process. It is not a typical receptor-ligand binding but rather an accumulation within melanin granules.[2]
Caption: Proposed mechanism of radioiodinated benzamide uptake and binding to melanin in melanoma cells.
Targeting Neuroendocrine Tumors with Meta-Iodobenzylguanidine (MIBG) Analogs
meta-Iodobenzylguanidine (MIBG) is a structural analog of the neurotransmitter norepinephrine and is actively taken up by neuroendocrine cells via the norepinephrine transporter (NET).[7][8][9] This makes radioiodinated MIBG an effective agent for the diagnosis and therapy of neuroendocrine tumors such as pheochromocytoma and neuroblastoma.
Core Structure and Key Modifications
The MIBG structure consists of a radioiodinated benzyl group attached to a guanidine moiety. Modifications have been explored to improve its affinity for NET and its in vivo stability.
Structure-Activity Relationship of MIBG Analogs
The position of the iodine atom and substitutions on the guanidine group can significantly impact the biological activity of MIBG.
Table 2: Comparative properties of MIBG and its analogs.
| Compound/Analog | Position of Iodine | Modification | Affinity for NET (Ki or IC50) | Key Findings | Reference |
| Norepinephrine | N/A | Endogenous ligand | High | Natural substrate for NET. | [8] |
| MIBG | meta | None | High | High affinity for NET, leading to specific uptake in neuroendocrine tumors.[8] | [8] |
| p-Iodobenzylguanidine (PIBG) | para | Isomer of MIBG | Lower than MIBG | The meta position of iodine is optimal for NET recognition. | [7] |
| o-Iodobenzylguanidine (OIBG) | ortho | Isomer of MIBG | Lower than MIBG | Steric hindrance from the ortho-iodine likely reduces affinity. | [7] |
Key SAR Insights for MIBG Analogs:
-
Position of Iodine: The meta position of the iodine on the benzyl ring is crucial for high-affinity binding to the norepinephrine transporter. Both ortho and para isomers exhibit significantly lower uptake.
-
Guanidine Group: The basic guanidine group is essential for recognition and transport by NET.
-
Structural Similarity to Norepinephrine: The overall structural mimicry of norepinephrine is the basis for the targeted uptake of MIBG.
Norepinephrine Transporter (NET) Signaling Pathway
MIBG is taken up into the cell by NET, a presynaptic transporter responsible for the reuptake of norepinephrine from the synaptic cleft.[10][11] Once inside the cell, it is stored in neurosecretory granules.
Caption: MIBG uptake via the norepinephrine transporter (NET) in a presynaptic neuron.
Experimental Protocols
Reproducible and well-documented experimental procedures are fundamental to advancing radiopharmaceutical research. The following are generalized protocols for the key assays discussed in this guide.
General Procedure for Radioiodination of Benzoic Acid Derivatives
This protocol describes a common method for electrophilic radioiodination of a precursor molecule.
Materials:
-
Precursor (e.g., a bromo- or stannyl-substituted benzoic acid derivative)
-
Radioiodide (e.g., Na[¹²⁵I] or Na[¹³¹I])
-
Oxidizing agent (e.g., Chloramine-T, Iodogen)
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
Quenching solution (e.g., sodium metabisulfite)
-
HPLC system for purification
Procedure:
-
To a reaction vial, add the precursor dissolved in a suitable solvent.
-
Add the radioiodide solution.
-
Initiate the reaction by adding the oxidizing agent.
-
Allow the reaction to proceed at room temperature or with gentle heating for a specified time (typically 5-30 minutes).
-
Quench the reaction by adding the quenching solution.
-
Purify the radioiodinated product using reverse-phase HPLC.
-
Collect the fraction containing the desired product and formulate it in a biocompatible solution for in vitro or in vivo studies.
Sources
- 1. Melanin-Targeting Radiotracers and Their Preclinical, Translational, and Clinical Status: From Past to Future | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. Radioiodinated N-(2-diethylaminoethyl)benzamide derivatives with high melanoma uptake: structure-affinity relationships, metabolic fate, and intracellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure distribution relationship of iodine-123-iodobenzamides as tracers for the detection of melanotic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Meta-iodobenzylguanidine and analogues: chemistry and biology - ProQuest [proquest.com]
- 8. Meta-iodobenzylguanidine and analogues: chemistry and biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of Meta-Iodobenzylguanidine (mIBG) Transport by Polyspecific Organic Cation Transporters: Implication for mIBG Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The norepinephrine transporter and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Iodo-2-(methylamino)benzoic acid
As researchers dedicated to innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The proper disposal of research chemicals is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, experience-driven protocol for the safe and compliant disposal of 4-Iodo-2-(methylamino)benzoic acid, ensuring that its journey from benchtop to final disposition is managed with the highest standards of care.
The structure of this compound—a halogenated aromatic acid with an amino group—necessitates a specific and cautious approach. Its iodine content places it firmly in the category of halogenated organic waste, a classification that dictates its ultimate disposal pathway to prevent environmental release and ensure regulatory compliance under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1][2]
Part 1: Hazard Assessment and Characterization
Inferred Hazard Profile
| Hazard Category | Anticipated Risk and Rationale | Primary Reference |
| Skin Corrosion/Irritation | Category 2: Likely to cause skin irritation upon contact. Aromatic acids and amines are common irritants. | [3][4] |
| Serious Eye Damage/Irritation | Category 2: Expected to cause serious eye irritation. Fine powders of acidic or amine-containing compounds can be particularly hazardous to eyes. | [3][4] |
| Specific Target Organ Toxicity | Category 3 (Respiratory): May cause respiratory irritation if inhaled as a dust. Handling should occur in a well-ventilated area or chemical fume hood. | [3][4] |
| Environmental Hazard | Acute/Chronic Aquatic Toxicity: Halogenated organic compounds can be toxic to aquatic life. Disposal into the sewer system is strictly prohibited to prevent environmental contamination. | [5][6] |
This compound is classified as a hazardous material primarily due to its irritant properties and its identity as a halogenated organic substance.[7][8] Therefore, it must be disposed of as regulated hazardous waste.
Part 2: Pre-Disposal Safety and Handling
Proper disposal begins with safe handling during and after the experimental phase. The following personal protective equipment (PPE) and handling protocols are mandatory.
Required Personal Protective Equipment (PPE)
-
Eye Protection: Wear ANSI-rated safety glasses with side shields or, for larger quantities, splash-proof chemical goggles.[9]
-
Hand Protection: Use chemically resistant nitrile gloves. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[8]
-
Body Protection: A standard, fully-fastened laboratory coat is required.
-
Respiratory Protection: No special respiratory protection is needed if handled within a certified chemical fume hood. If weighing or transferring powder outside of a hood, consult with your institution's Environmental Health and Safety (EHS) department.
Spill Management
In the event of a spill:
-
Alert personnel in the immediate area and restrict access.
-
If the spill is large or outside of a containment area, evacuate and contact your institution's EHS spill response team immediately.[10]
-
For small, contained spills (e.g., within a fume hood), use an appropriate spill kit with absorbent materials. Do not use combustible materials like paper towels for large spills.
-
Sweep up the solid material carefully to avoid generating dust.
-
Place all contaminated absorbent materials and PPE into a designated, sealable container for disposal as hazardous waste.
Part 3: Step-by-Step Disposal Protocol
The fundamental principle for disposing of this compound is waste segregation . It must be collected as Halogenated Organic Waste . Mixing with non-halogenated waste streams can contaminate large volumes of solvent and lead to improper disposal, posing environmental risks and violating federal regulations.
Step 1: Container Selection
-
For Solid Waste: Collect solid this compound and any contaminated materials (e.g., weigh boats, contaminated gloves) in a sturdy, sealable container, such as a wide-mouth high-density polyethylene (HDPE) bottle.
-
For Liquid Waste (Solutions): If the compound is in a solvent, collect it in a chemically compatible, leak-proof container with a screw-top cap.[11] Plastic-coated glass or HDPE containers are preferred to minimize the risk of breakage.[2] The container must be compatible with the solvent used.
-
Secondary Containment: All liquid waste containers must be stored in a secondary containment bin that is chemically resistant and capable of holding the entire volume of the largest container.[12][13]
Step 2: Waste Labeling
Proper labeling is a critical compliance point under RCRA. As soon as the first drop of waste enters the container, it must be labeled with a hazardous waste tag provided by your institution's EHS department.[2][13]
The label must include:
-
The words "Hazardous Waste" .[2]
-
Full chemical names of all components in the container (e.g., "this compound," "Methanol"). Chemical formulas or abbreviations are not acceptable.[2]
-
The percentage or volume composition of each component.
-
The date when waste was first added to the container (the "accumulation start date").
-
The specific hazard characteristics (e.g., Irritant, Toxic).
-
The Principal Investigator's name, lab location, and contact information.[2]
Step 3: Accumulation and Storage
-
Store the properly labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[11]
-
Keep the waste container closed at all times except when actively adding waste.[9][13] This is a common and serious compliance violation.
-
Ensure incompatible waste types are segregated. For example, do not store halogenated organic waste next to strong acids or oxidizers.[12]
Step 4: Requesting Disposal
-
Once the waste container is full (do not fill beyond 90% capacity) or if you are approaching the storage time limit (often 90 days for large quantity generators), submit a chemical waste pickup request to your institution's EHS department.[11]
-
Do not allow waste to accumulate in the lab. Regular disposal minimizes risk.
Part 4: Disposal Decision Workflow
The following diagram outlines the critical decision points and actions for the proper disposal of this compound waste.
Part 5: Prohibited Disposal Methods
To ensure safety and compliance, the following disposal methods are strictly forbidden:
-
Sink Disposal: Never dispose of this compound down the drain. As a halogenated organic, it can persist in the environment and harm aquatic ecosystems.[6]
-
Regular Trash Disposal: This compound is a hazardous chemical and must not be placed in the regular solid waste stream.[1]
-
Evaporation: Do not allow solvents containing this compound to evaporate in the fume hood as a means of disposal.[8]
-
Mixing with Incompatible Waste:
-
Do not mix with non-halogenated waste. This cross-contamination makes the entire volume of waste more difficult and expensive to dispose of.
-
Do not mix with strong oxidizing agents, such as bleach. Mixing halogenated compounds with certain chemicals can create toxic fumes or other dangerous reactions.[14]
-
By adhering to this comprehensive disposal plan, you contribute to a culture of safety and responsibility, ensuring that your groundbreaking research does not come at the cost of environmental health or regulatory compliance.
References
- Daniels Health. (2025-05-21).
- GAIACA. (2022-04-11). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Environmental Health and Safety. How to Dispose of Chemical Waste.
- Thermo Fisher Scientific. (2025-12-21). Safety Data Sheet for 4-(Methylamino)benzoic acid.
- Collect and Recycle. Iodine Disposal For Businesses.
- Sigma-Aldrich. (2025-11-06). Safety Data Sheet for 2-(4-dimethylaminophenylazo)benzoic acid.
- Case Western Reserve University. Environmental Health and Safety Disposal of Iodine.
- Occupational Safety and Health Administration.
- Braun Research Group.
- Fisher Scientific. (2025-12-21).
- Dartmouth College. Hazardous Waste Disposal Guide.
- Washington State University.
- Nipissing University. (2019-06-12).
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. nipissingu.ca [nipissingu.ca]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. case.edu [case.edu]
A Researcher's Guide to the Safe Handling of 4-Iodo-2-(methylamino)benzoic Acid
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. With this progress comes the profound responsibility of ensuring the safety of the researchers at the forefront of these discoveries. This guide provides essential, in-depth technical and safety information for handling 4-Iodo-2-(methylamino)benzoic acid, a compound with significant potential in synthetic chemistry. By understanding the rationale behind these safety protocols, you can foster a secure and productive research environment.
Hazard Analysis: A Synthesis of Structural Analogs
Based on these analogs, this compound should be treated as a compound that is:
Given the presence of an iodine atom, it is also prudent to consider the potential for the release of hazardous decomposition products, such as hydrogen iodide, under fire conditions.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment is paramount to minimizing exposure and ensuring personal safety. The following PPE is mandatory when handling this compound.
Eye and Face Protection
-
Chemical Splash Goggles: These are essential to protect against accidental splashes of the compound, especially when in solution.[5] They should meet ANSI Z.87.1 standards.
-
Face Shield: When handling larger quantities or if there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles for full facial protection.[5][6]
Skin and Body Protection
-
Laboratory Coat: A standard, buttoned lab coat should be worn to protect against minor spills and contamination of personal clothing.
-
Chemical-Resistant Gloves: Disposable nitrile gloves are a suitable choice for providing protection against incidental contact.[6] For prolonged handling or when working with solutions, it is advisable to consult a glove compatibility chart to ensure the chosen material offers adequate protection against the solvents being used. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contact with the chemical occurs.[6]
Respiratory Protection
-
Engineering Controls: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[7]
-
Respirator: If engineering controls are not sufficient to maintain exposure below permissible limits, or in the event of a spill, a NIOSH-approved respirator with the appropriate cartridges should be used.[6][8] The use of a respirator requires a formal respiratory protection program, including fit testing and training.[6]
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical Splash Goggles (ANSI Z.87.1) | Protects eyes from splashes and airborne particles. |
| Face Protection | Face Shield (in addition to goggles) | Provides a broader barrier of protection for the entire face.[5] |
| Hand Protection | Disposable Nitrile Gloves | Offers protection from incidental skin contact.[6] |
| Body Protection | Laboratory Coat | Prevents contamination of personal clothing. |
| Respiratory | Chemical Fume Hood | Minimizes inhalation of airborne powder.[7] |
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Operational Protocol
-
Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Have a spill kit accessible.
-
Weighing and Transfer: Conduct all weighing and transfer of the solid compound within the fume hood to contain any dust. Use non-sparking tools.[9]
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash your hands with soap and water.[1][2] Clean all contaminated surfaces.
Disposal Plan
-
Waste Collection: All waste materials contaminated with this compound, including used gloves, weigh boats, and contaminated labware, should be collected in a designated, clearly labeled hazardous waste container.[7]
-
Container Management: Keep the waste container tightly closed and store it in a well-ventilated area, away from incompatible materials.[2][9]
-
Disposal Procedure: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][2][7] Do not dispose of this chemical down the drain.[9]
Visualizing the Workflow for Safe Handling
The following diagram outlines the critical steps for the safe handling of this compound, from preparation to disposal.
Caption: A workflow diagram illustrating the key stages of safe handling for this compound.
By adhering to these guidelines, researchers can confidently work with this compound while prioritizing their safety and the integrity of their research.
References
-
Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
-
Jampilek, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(1), 9. Retrieved from [Link]
-
Allan Chemical Corporation. (n.d.). How to Choose PPE for Chemical Work. Retrieved from [Link]
-
Jampilek, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. Retrieved from [Link]
-
Scott, C. C. (1942). Toxicity of p-Aminobenzoic Acid. Experimental Biology and Medicine, 49(2), 184-187. Retrieved from [Link]
-
Author Unknown. (1988). [Evaluation of the toxic and allergenic properties of para-aminobenzoic acid]. PubMed. Retrieved from [Link]
-
MDPI. (2022). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
